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  • Product: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid
  • CAS: 2096337-20-9

Core Science & Biosynthesis

Foundational

"1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid" chemical properties

An In-depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery Authored by: A Senior Application Scientist Abstract This technica...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid, a key building block in contemporary medicinal chemistry. We will delve into its chemical and physical properties, provide detailed protocols for its synthesis and characterization, explore its reactivity with a focus on the Suzuki-Miyaura cross-coupling reaction, and discuss its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage this versatile reagent in their synthetic endeavors.

Introduction: The Strategic Importance of Protected Indazole Boronic Acids

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The ability to functionalize this core structure is paramount for generating novel chemical entities. Boronic acids and their derivatives are indispensable tools in this context, primarily for their role in palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1]

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid is a strategically designed reagent that combines the desirable features of the indazole core with the synthetic versatility of a boronic acid. The tetrahydropyranyl (THP) group serves as a robust protecting group for the N1 position of the indazole ring.[2] This protection is crucial as the acidic N-H proton of an unprotected indazole can interfere with many standard organometallic reactions. The THP group is stable to a wide range of non-acidic conditions, including those typically employed in cross-coupling, yet can be readily removed under mild acidic conditions, making it an ideal choice for multi-step synthetic sequences.[3][4][5]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The key properties of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid are summarized in the table below.

PropertyValueSource
IUPAC Name [1-(Oxan-2-yl)indazol-6-yl]boronic acid[6]
CAS Number 2096337-20-9[6][7][8]
Molecular Formula C₁₂H₁₅BN₂O₃[6]
Molecular Weight 246.07 g/mol [6]
Appearance Typically a solid[9]
Purity Commonly available at ≥95-97%[6][10]
Canonical SMILES OB(O)C1=CC=C2C=NN(C3CCCCO3)C2=C1[6]
InChI Key CRFPSRBQJCWDQR-UHFFFAOYSA-N[6]

Note: Physical properties such as melting point and solubility may vary depending on the supplier and purity.

Synthesis and Characterization

The synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid can be conceptualized as a two-stage process: protection of the indazole nitrogen followed by borylation.

Synthesis Workflow

The logical flow for the synthesis involves starting with a commercially available 6-halo-1H-indazole, protecting the nitrogen atom, and then converting the halide to the boronic acid.

G cluster_0 Synthesis Workflow A 6-Bromo-1H-indazole B 1-(Tetrahydro-2H-pyran-2-yl)-6-bromo-1H-indazole A->B  THP Protection (DHP, Acid Catalyst) C 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid B->C  Borylation (e.g., Miyaura Borylation)

Caption: Synthetic pathway from 6-bromo-1H-indazole.

Experimental Protocol: Synthesis

Step 1: THP Protection of 6-Bromo-1H-indazole

This procedure is adapted from general methods for the THP protection of indazoles and other N-heterocycles.[2][4]

  • Reaction Setup: To a solution of 6-bromo-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add 3,4-dihydro-2H-pyran (DHP, 1.2-1.5 eq).

  • Catalysis: Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH). The use of PPTS is often preferred for acid-sensitive substrates.[3]

  • Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 1-(tetrahydro-2H-pyran-2-yl)-6-bromo-1H-indazole.

Causality Note: The acid catalyst protonates the DHP, generating a stabilized carbocation that is then attacked by the nucleophilic indazole nitrogen.[3] Using a non-nucleophilic solvent is crucial to prevent solvent participation.

Step 2: Miyaura Borylation of the THP-Protected Indazole

This step converts the aryl bromide to the corresponding boronic acid (or its pinacol ester, which is then hydrolyzed). The use of bis(pinacolato)diboron (B₂pin₂) is a common and effective method.[11]

  • Reaction Setup: In a flask, combine 1-(tetrahydro-2H-pyran-2-yl)-6-bromo-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1-1.2 eq), and a potassium acetate (KOAc) base (3.0 eq).

  • Solvent and Degassing: Add a suitable solvent, such as 1,4-dioxane or dimethylformamide (DMF). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add a palladium catalyst, such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), under an inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Hydrolysis: Cool the reaction to room temperature. The intermediate is the pinacol ester. To obtain the boronic acid, the reaction mixture can be treated with an aqueous solution of an acid (e.g., HCl) or a reagent like sodium periodate (NaIO₄) followed by an acidic workup.[1]

  • Purification: After an appropriate aqueous workup and extraction with an organic solvent (e.g., ethyl acetate), the crude boronic acid can be purified by recrystallization or silica gel chromatography.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the indazole, THP, and boronic acid moieties and establish the regiochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Reactivity and Key Applications: The Suzuki-Miyaura Cross-Coupling

The primary utility of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[12] This reaction is one of the most powerful methods for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[1]

General Suzuki-Miyaura Protocol
  • Reaction Setup: Combine 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid (1.0-1.5 eq), the desired aryl or heteroaryl halide (or triflate) (1.0 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).

  • Degassing: Thoroughly degas the reaction mixture.

  • Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like those from Buchwald) under an inert atmosphere.[13][14]

  • Reaction Conditions: Heat the mixture, typically between 80-120 °C, until the reaction is complete.

  • Work-up and Purification: After cooling, perform a standard aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Catalytic Cycle and Workflow Visualization

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[15][16]

G A Pd(0)Ln B Oxidative Addition A->B + Ar-X C Ar-Pd(II)-X B->C D Transmetalation C->D + Ar'-B(OH)₂ E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A + Ar-Ar' G Ar-Ar' F->G H Ar-X H->B I Ar'-B(OH)₂ + Base I->D

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Deprotection of the THP Group

Following the successful cross-coupling, the THP group can be removed to unveil the N-H of the indazole ring, which may be critical for biological activity (e.g., hydrogen bonding with a protein target).

  • Protocol: Dissolve the THP-protected compound in a protic solvent like methanol or ethanol. Add a catalytic amount of a strong acid, such as HCl or trifluoroacetic acid (TFA). Stir at room temperature until deprotection is complete. Neutralize, remove the solvent, and purify the final product.[3]

Conclusion: A Versatile Tool for Drug Discovery

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the realm of drug discovery.[17] Its well-defined reactivity, the stability of the THP protecting group, and its efficacy in the robust Suzuki-Miyaura cross-coupling reaction make it an essential reagent for medicinal chemists aiming to explore the chemical space around the indazole scaffold. The protocols and insights provided in this guide are intended to facilitate its effective use in the laboratory, accelerating the discovery of next-generation therapeutics.

References

  • 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid. PubChem. [Link]

  • Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. ResearchGate. [Link]

  • A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate. [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC). [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • Tetrahydropyranylation of alcohols and its application in the synthesis of natural products. Royal Society of Chemistry. [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. YouTube. [Link]

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. PubMed Central (PMC). [Link]

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Organic Chemistry Portal. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

Sources

Exploratory

Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic Acid: A Technical Guide for Advanced Research

Abstract This technical guide provides a comprehensive, in-depth overview of a robust and field-proven synthetic pathway for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid. This compound is a valuable building...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and field-proven synthetic pathway for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid. This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of complex molecular architectures via Suzuki-Miyaura cross-coupling reactions.[1] The guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process. We will cover a three-step sequence beginning from the commercially available 6-bromo-1H-indazole: (1) N-H protection using 3,4-dihydro-2H-pyran (DHP), (2) Palladium-catalyzed Miyaura borylation to install the boronic ester, and (3) Final hydrolysis to yield the target boronic acid. This document is intended for researchers, chemists, and professionals in drug development who require a detailed and reliable method for the preparation of this key intermediate.

Introduction: The Significance of Indazole Boronic Acids

The indazole scaffold is a privileged structure in pharmaceutical chemistry, forming the core of numerous approved drugs and clinical candidates, including treatments for cancer and inflammatory diseases.[2][3] The functionalization of this core is critical for modulating pharmacological activity. Boronic acids and their corresponding esters are exceptionally versatile intermediates, primarily serving as key partners in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This reaction's tolerance of a wide array of functional groups makes it a cornerstone of modern drug discovery.[4] The title compound, protected with a tetrahydropyranyl (THP) group, offers enhanced solubility and stability, preventing unwanted side reactions at the indazole N-H proton during subsequent synthetic manipulations.

Overall Synthetic Pathway

The synthesis is logically segmented into three primary transformations. The pathway is designed for efficiency, scalability, and high fidelity, starting from a readily available halogenated indazole.

G A 6-Bromo-1H-indazole B 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole A->B  Step 1:  THP Protection   C 1-(THP)-1H-indazol-6-yl-boronic acid, pinacol ester B->C  Step 2:  Miyaura Borylation   D 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid C->D  Step 3:  Hydrolysis  

Caption: High-level workflow for the synthesis of the target boronic acid.

Part 1: N-H Protection of 6-Bromo-1H-indazole

Principle and Rationale

The initial and critical step is the protection of the acidic N-H proton of the indazole ring.[5] This is imperative because the free N-H can interfere with the subsequent organometallic borylation reaction, either by acting as a proton source that quenches reactive intermediates or by coordinating with the metal catalyst.

The tetrahydropyranyl (THP) group is selected as the protecting group for several strategic reasons:

  • Stability: It forms a stable acetal that is robust against the basic and nucleophilic conditions of the Miyaura borylation.[6]

  • Mild Installation: It can be installed under mild acidic conditions using 3,4-dihydro-2H-pyran (DHP).

  • Orthogonality: It can be readily removed under acidic conditions that are often compatible with other functional groups present in a complex molecule.[7]

Detailed Experimental Protocol: Step 1
  • Reaction Setup: To a solution of 6-bromo-1H-indazole (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA, 0.05 eq). The use of an aqueous micellar system with a surfactant like Tween 20 has also been reported to facilitate this reaction efficiently at room temperature.[8]

  • Reaction Monitoring: Stir the mixture at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a pure solid.

Part 2: Miyaura Borylation of the Protected Indazole

Principle and Rationale

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond.[4][9] This reaction converts the aryl bromide into a more synthetically versatile aryl boronic ester.

Key components and their functions are:

  • Palladium Catalyst: A complex like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is highly effective. The dppf ligand provides the right balance of electron richness and steric bulk to facilitate the catalytic cycle efficiently.[10]

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a stable, crystalline solid that is easy to handle and serves as the source of the boronate ester moiety.

  • Base: A mild base like potassium acetate (KOAc) is crucial. It is believed to facilitate the transmetalation step by forming a more reactive palladium-acetate complex, which prevents the formation of biaryl byproducts.[10]

Catalytic Cycle Visualization

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X L₂ Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArOAc Ar-Pd(II)-OAc L₂ PdII_ArX->PdII_ArOAc Anion Exchange (KOAc) PdII_ArBpin Ar-Pd(II)-Bpin L₂ PdII_ArOAc->PdII_ArBpin Transmetalation (B₂pin₂) PdII_ArBpin->Pd0 Reductive Elimination (Ar-Bpin)

Caption: Simplified catalytic cycle for the Miyaura Borylation reaction.

Detailed Experimental Protocol: Step 2
  • Inert Atmosphere: Combine 6-bromo-1-(THP)-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq) in a flask equipped with a reflux condenser.

  • Solvent and Catalyst: Add anhydrous 1,4-dioxane or DMSO as the solvent.[10] Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Heating and Monitoring: Heat the mixture to 80-90°C under an inert atmosphere. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product, 1-(THP)-1H-indazol-6-yl-boronic acid pinacol ester, can be purified by column chromatography or recrystallization.

Part 3: Hydrolysis of the Pinacol Ester

Principle and Rationale

While the pinacol boronate ester is stable and can be used directly in some coupling reactions, many applications require the free boronic acid.[11] The conversion is achieved through hydrolysis, which cleaves the pinacol protecting group from the boron atom.

This final step can be challenging, as boronic acids can be unstable and prone to decomposition or trimerization to form boroxines, especially upon prolonged exposure to purification media or heat.[12] Therefore, mild hydrolysis conditions are preferred. A common method involves acidic hydrolysis using a biphasic system, which allows for the straightforward isolation of the product.[11][12]

Detailed Experimental Protocol: Step 3
  • Reaction Setup: Dissolve the pinacol ester intermediate (1.0 eq) in a suitable organic solvent like diethyl ether or tetrahydrofuran (THF).

  • Hydrolysis: Add an aqueous solution of a mild acid, such as 1 M hydrochloric acid (HCl), to form a biphasic mixture.[12]

  • Stirring: Stir the mixture vigorously at room temperature. The hydrolysis is often rapid, occurring within minutes to a few hours. Monitor by TLC until the starting ester is no longer visible.

  • Isolation: Separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Purification and Storage: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid decomposition. The resulting solid, 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid, should be stored under an inert atmosphere at low temperature.

Quantitative Data Summary

StepProduct NameStarting MaterialTypical Yield (%)Purity (by HPLC/NMR)Key Analytical Signals (¹H NMR, δ ppm)
1 6-Bromo-1-(THP)-1H-indazole6-Bromo-1H-indazole85-95%>98%~5.7 (dd, O-CH-O), 3.7-4.0 (m, O-CH₂), 1.6-2.1 (m, CH₂)
2 1-(THP)-1H-indazol-6-yl-boronic acid, pinacol ester6-Bromo-1-(THP)-1H-indazole70-85%>97%~1.35 (s, 12H, pinacol methyls), ~7.8-8.2 (m, aromatic protons)
3 1-(THP)-1H-indazol-6-yl-boronic acidPinacol Ester Intermediate60-80%>95%~8.2 (s, 2H, B(OH)₂) - often broad or not observed

Conclusion

The described three-step synthesis provides a reliable and scalable pathway to 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid. By carefully selecting protective groups and optimizing reaction conditions for the key Miyaura borylation step, this guide ensures high yields and purity of the final product. The detailed protocols and mechanistic insights are intended to empower researchers to confidently synthesize this valuable building block for application in drug discovery and development programs. Proper handling and storage of the final boronic acid are crucial to maintain its integrity for subsequent synthetic transformations.

References

  • Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • Miyaura Boryl
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Boryl
  • Indazole-6-boronic acid 885068-10-0. Sigma-Aldrich.
  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
  • A mild and efficient THP protection of indazoles and benzyl alcohols in water.
  • Tetrahydropyranyl Ethers. Organic Chemistry Portal.
  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
  • A Method for the Deprotection of Alkylpinacolyl Boron
  • Miyaura Boryl

Sources

Foundational

An In-depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid (CAS 2096337-20-9)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid, a key building block in modern medicinal chemistry. We will delve into its synthesis, chemical properties, and critical applications, particularly in the realm of drug discovery, with a focus on the rationale behind its molecular design and utility.

Introduction: The Strategic Importance of Protected Indazole Boronic Acids

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its unique bicyclic aromatic structure allows for diverse substitution patterns, enabling fine-tuning of pharmacological properties. The introduction of a boronic acid moiety at the 6-position of the indazole ring opens up a vast chemical space for the synthesis of complex molecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2]

However, the inherent reactivity of the N-H bond in the indazole ring necessitates the use of a protecting group during many synthetic transformations. The tetrahydropyranyl (THP) group is an ideal choice for this purpose due to its ease of introduction, stability under a wide range of non-acidic reaction conditions, and facile removal when desired.[3] Thus, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid emerges as a strategically designed and highly valuable reagent for the synthesis of novel pharmaceutical candidates.

Chemical Structure and Properties

PropertyValue
CAS Number 2096337-20-9
Molecular Formula C₁₂H₁₅BN₂O₃
Molecular Weight 246.07 g/mol
IUPAC Name [1-(oxan-2-yl)indazol-6-yl]boronic acid
Canonical SMILES C1CCOC(C1)N2C3=C(C=CC(=C3)B(O)O)C=N2
InChI Key CRFPSRBQJCWDQR-UHFFFAOYSA-N

Table 1: Key Chemical Properties of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid.

Synthesis and Manufacturing: A Multi-Step Approach

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid is a well-defined, multi-step process that begins with a commercially available starting material, 6-bromo-1H-indazole. The overall synthetic strategy involves three key transformations:

  • Protection of the Indazole Nitrogen: The first step is the protection of the N-H group of 6-bromo-1H-indazole with a tetrahydropyranyl (THP) group.

  • Miyaura Borylation: The protected 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is then converted to its corresponding boronic acid pinacol ester via a palladium-catalyzed Miyaura borylation reaction.

  • Hydrolysis to the Boronic Acid: Finally, the pinacol ester is hydrolyzed to yield the target boronic acid.

Synthesis_Workflow Start 6-Bromo-1H-indazole Step1 THP Protection Start->Step1 Intermediate1 6-Bromo-1-(THP)-1H-indazole Step1->Intermediate1 Step2 Miyaura Borylation Intermediate1->Step2 Intermediate2 1-(THP)-1H-indazol-6-ylboronic acid pinacol ester Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 End 1-(THP)-1H-indazol-6-yl-6-boronic acid Step3->End

Figure 1: Synthetic workflow for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid.
Step-by-Step Experimental Protocol

The following is a representative experimental protocol based on established methodologies for similar transformations.

Step 1: Synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

This intermediate is commercially available, simplifying the synthetic process.[4] However, for contexts where it needs to be synthesized, a standard procedure involves the acid-catalyzed reaction of 6-bromo-1H-indazole with 3,4-dihydro-2H-pyran.

Step 2: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid pinacol ester

This step utilizes the Miyaura borylation reaction, a robust and widely used method for the formation of C-B bonds.[5]

  • Reaction Scheme:

  • Procedure:

    • To a solution of 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv.) in a suitable solvent such as 1,4-dioxane or DMSO, add bis(pinacolato)diboron (1.1-1.5 equiv.) and a base, typically potassium acetate (KOAc, 3.0 equiv.).

    • The mixture is degassed with an inert gas (e.g., argon or nitrogen).

    • A palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is added (typically 2-5 mol%).

    • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the palladium catalyst.

    • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired pinacol ester.

Step 3: Hydrolysis to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid

The final step is the hydrolysis of the pinacol ester to the free boronic acid. Care must be taken as boronic acids can be unstable under certain conditions. A mild hydrolysis using silica gel has been reported to be effective.[6][7]

  • Reaction Scheme:

  • Procedure:

    • The 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid pinacol ester is dissolved in a mixture of a suitable organic solvent (e.g., methanol or acetone) and water.

    • Silica gel is added to the solution, and the mixture is stirred at room temperature. The progress of the hydrolysis can be monitored by TLC or LC-MS.

    • Once the reaction is complete, the silica gel is filtered off, and the filtrate is concentrated under reduced pressure to remove the organic solvent.

    • The aqueous residue can be lyophilized or carefully evaporated to yield the final product, 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid.

Characterization and Spectroscopic Analysis

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the indazole core protons, the protons of the THP ring, and the B(OH)₂ protons. The protons on the indazole ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The anomeric proton of the THP ring will be a distinct signal, often a doublet of doublets, in the downfield region of the aliphatic signals (around δ 5.5-6.0 ppm). The remaining THP protons will appear as a series of multiplets in the upfield region (δ 1.5-4.0 ppm). The boronic acid protons are often broad and may exchange with residual water in the NMR solvent.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals corresponding to the carbon atoms of the indazole ring and the THP group. The carbon attached to the boron atom will have a characteristic chemical shift.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₂H₁₅BN₂O₃ with high accuracy.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid is as a key intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery. The indazole-6-boronic acid moiety is a versatile building block for introducing the indazole core into larger molecules via the Suzuki-Miyaura cross-coupling reaction.

Applications_Diagram TargetMolecule 1-(THP)-1H-indazol-6-yl-6-boronic acid SuzukiCoupling Suzuki-Miyaura Coupling TargetMolecule->SuzukiCoupling KinaseInhibitor Complex Bioactive Molecules (e.g., Kinase Inhibitors) SuzukiCoupling->KinaseInhibitor ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->SuzukiCoupling

Figure 2: Role in the synthesis of bioactive molecules via Suzuki-Miyaura coupling.

A significant area where indazole derivatives have shown immense promise is in the development of protein kinase inhibitors .[8][9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many approved and investigational kinase inhibitors feature a hinge-binding motif that interacts with the ATP-binding site of the kinase. The indazole nucleus is an excellent scaffold for designing such hinge-binders.

Illustrative Example: Synthesis of a Kinase Inhibitor Core

While a specific drug synthesized from 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid is not publicly documented, we can illustrate its utility in a representative Suzuki-Miyaura coupling to form a core structure found in many kinase inhibitors.

  • Reaction Scheme:

  • Rationale: In this example, the THP-protected indazole boronic acid is coupled with a functionalized heteroaryl halide. This reaction efficiently forms a C-C bond, linking the indazole core to another key pharmacophoric element. The THP protecting group ensures that the indazole nitrogen does not interfere with the palladium catalyst or other reagents. Following the coupling, the THP group can be selectively removed under acidic conditions to reveal the N-H group, which can be crucial for hydrogen bonding interactions with the target kinase.

Handling, Storage, and Safety

As with all boronic acids, 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is crucial to maintain their integrity.

  • Safety: For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[10]

Conclusion

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid is a testament to the power of strategic molecular design in modern organic synthesis and drug discovery. The incorporation of a stable protecting group on the indazole nitrogen and a versatile boronic acid functionality makes this compound an invaluable tool for medicinal chemists. Its application in the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors, highlights its significance in the ongoing quest for novel therapeutics. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a foundation for its effective utilization in the laboratory.

References

  • SUPPLEMENTARY INFORMATION for the article: - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed. Available at: [Link]

  • Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. Available at: [Link]

  • MSDS of (1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Structure Elucidation of THP-Protected Indazole Boronic Acids

Foreword In the landscape of modern drug discovery and development, indazole derivatives are a cornerstone scaffold, frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] Their...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and development, indazole derivatives are a cornerstone scaffold, frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] Their utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is greatly enhanced by their conversion into boronic acids or esters.[3][4][5] However, the inherent reactivity of the indazole N-H and the boronic acid moiety necessitates a carefully planned protection strategy. The tetrahydropyranyl (THP) group is a common, acid-labile protecting group for the indazole nitrogen.[6][7]

While synthetically convenient, the introduction of a THP group presents significant analytical challenges that can confound researchers and lead to erroneous structural assignments. This guide provides a comprehensive framework for the unambiguous structure elucidation of THP-protected indazole boronic acids, drawing upon field-proven insights and established analytical principles. We will dissect the causality behind experimental choices, moving beyond mere procedural descriptions to offer a self-validating system for structural confirmation.

The Core Analytical Challenge: Isomerism and Instability

The structure elucidation of a seemingly straightforward molecule like a THP-protected indazole boronic acid is complicated by two primary factors:

  • Regioisomerism of N-Protection: The indazole ring possesses two nitrogen atoms (N-1 and N-2). Protection with THP can lead to the formation of two distinct regioisomers. The thermodynamic and kinetic products can vary based on reaction conditions, and their spectroscopic properties can be deceptively similar.[8] An incorrect assignment of the N-1 versus N-2 isomer will fundamentally alter the three-dimensional trajectory of substituents in any subsequent coupling reactions.

  • Diastereomerism from the THP Group: The reaction of 3,4-dihydro-2H-pyran (DHP) with the indazole nitrogen creates a new chiral center at the anomeric carbon (C-2') of the THP ring.[9] This results in the formation of a 1:1 mixture of diastereomers if the indazole itself is achiral. This doubling of signals in NMR spectra complicates interpretation and can be mistaken for impurities.[9][10]

A robust analytical workflow must be designed to systematically address these isomeric ambiguities.

Synthetic Strategy: A Necessary Prelude to Analysis

Understanding the synthetic route is the first step in anticipating potential byproducts and isomeric outcomes. A common and effective method for preparing THP-protected indazole boronic esters involves a two-step sequence starting from a halo-indazole.[11]

  • N-Protection: The halo-indazole is reacted with DHP under acidic catalysis (e.g., p-toluenesulfonic acid, PTSA) to yield the THP-protected halo-indazole.[7][10]

  • Miyaura Borylation: The resulting product is then subjected to a palladium-catalyzed reaction with a boron source, typically bis(pinacolato)diboron (B₂pin₂), to install the boronic ester functionality.[11]

This workflow is outlined below.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Miyaura Borylation HaloIndazole Halo-Indazole DHP 3,4-Dihydro-2H-pyran (DHP) p-TsOH (cat.) THP_HaloIndazole N-THP Protected Halo-Indazole (Mixture of N1/N2 Isomers) DHP->THP_HaloIndazole Acid-catalyzed addition B2pin2 Bis(pinacolato)diboron (B₂pin₂) Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) THP_Indazole_Bpin THP-Indazole Boronic Ester (Pinacol Ester) B2pin2->THP_Indazole_Bpin Pd-catalyzed borylation Purification Purification (Chromatography) THP_Indazole_Bpin->Purification FinalProduct Isolated Product for Structure Elucidation Purification->FinalProduct

Caption: General workflow for the synthesis of THP-protected indazole boronic esters.

The Integrated Spectroscopic Strategy

No single technique can reliably solve the entire structural puzzle. A multi-pronged approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and, when possible, X-ray Crystallography, is essential.

G cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Xray X-ray Crystallography Sample Purified Sample H1_NMR 1H NMR Sample->H1_NMR HRMS High-Resolution MS (HRMS) Sample->HRMS Xray Single Crystal X-ray Diffraction Sample->Xray If crystal obtained C13_NMR 13C NMR H1_NMR->C13_NMR Initial Assessment TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) H1_NMR->TwoD_NMR Initial Assessment B11_NMR 11B NMR C13_NMR->B11_NMR Conclusion Unambiguous Structure B11_NMR->Conclusion Tentative Structure TwoD_NMR->Conclusion Tentative Structure HRMS->Conclusion Tentative Structure Xray->Conclusion Definitive Proof

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR): The Primary Tool

NMR spectroscopy is the most powerful technique for determining the fine details of the molecular structure in solution.

Causality of NMR Choices:

  • ¹H NMR: Provides the first overview. Key signals to identify are the indazole aromatic protons, the diagnostic anomeric proton of the THP group, and the diastereotopic protons of the THP aliphatic chain. The presence of doubled signals for nearly every proton is the classic signature of the diastereomeric mixture.

  • ¹³C NMR: Confirms the carbon skeleton and the presence of diastereomers through doubled signals.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for establishing connectivity. COSY traces proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, which are crucial for piecing together the entire scaffold.

  • ¹¹B NMR: The presence of a broad signal typically between 20-30 ppm is characteristic of a trigonal boronic acid or ester, confirming the success of the borylation step.[12]

  • 2D NMR (NOESY): The Decisive Experiment for Regioisomerism: The Nuclear Overhauser Effect (NOE) reveals through-space proximity between protons. This is the key to distinguishing N-1 and N-2 isomers. For an N-1 protected indazole, a clear NOE correlation is expected between the anomeric proton of the THP group and the H-7 proton of the indazole ring. This correlation will be absent in the N-2 isomer.

Analysis ¹H NMR (ppm) ¹³C NMR (ppm) Key Insights & Rationale
Indazole Core 7.0 - 8.5110 - 145Aromatic region. Coupling patterns (dd, t, d) reveal substitution. HMBC from indazole protons to carbons confirms the bicyclic core.
THP Anomeric 5.7 - 6.1 (dd)95 - 100Diagnostic signal. Its correlation in a NOESY spectrum to the indazole H-7 proton is the definitive proof of N-1 substitution.
THP Aliphatic 1.5 - 4.0 (m)20 - 70Complex multiplet region. Signals are often doubled and overlapping due to diastereomerism. COSY and HSQC are essential to trace their connectivity.
Boronic Ester ~1.3 (s, 2xCH₃)~84 (quat. C), ~25 (CH₃)For pinacol esters (Bpin), a sharp singlet integrating to 12 protons is characteristic. Confirms the protecting group on the boron atom.
Mass Spectrometry (MS): Confirming Composition

While NMR defines connectivity, high-resolution mass spectrometry (HRMS) provides the elemental composition, acting as a critical validation step.

Causality of MS Choices:

  • Technique: Electrospray Ionization (ESI) is typically used as it is a soft ionization technique suitable for these moderately polar molecules.

  • Data: The primary goal is to obtain an accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺). This experimental mass is then compared to the theoretical mass calculated for all possible isomers. A mass error of <5 ppm provides high confidence in the elemental formula.

  • Fragmentation Analysis (MS/MS): While not always necessary if NMR data is conclusive, MS/MS can provide supporting evidence. A characteristic fragmentation pathway is the neutral loss of dihydropyran (84 Da) from the parent ion, corresponding to the cleavage of the THP group.

X-ray Crystallography: The Gold Standard

If a single crystal of suitable quality can be grown, single-crystal X-ray diffraction provides an unambiguous, three-dimensional structure.[13][14][15] This technique definitively resolves all questions of connectivity, regioisomerism, and relative stereochemistry.

Causality of Crystallography:

  • Why it's authoritative: It is a direct observation of the atomic positions in the solid state, leaving no room for interpretation regarding which nitrogen is protected or the conformation of the molecule.

  • Practicality: The primary challenge is obtaining diffraction-quality crystals. THP-protected compounds, often being oils or amorphous solids due to isomeric complexity, can be difficult to crystallize. Often, crystallization of one diastereomer from the mixture is possible.

Step-by-Step Experimental Protocols

Protocol 1: NMR Data Acquisition and Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (CDCl₃ or DMSO-d₆ are common). Ensure the sample is free of particulate matter.

  • ¹H NMR: Acquire a standard 1D proton spectrum. Observe the signal-to-noise, chemical shifts, and multiplicities. Note the presence of doubled signals.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H coupling networks, particularly within the indazole and THP rings.

  • 2D HSQC: Acquire a gradient-selected HSQC spectrum to correlate each proton to its directly attached carbon. This helps in assigning the complex aliphatic region of the THP group.

  • 2D HMBC: Acquire a gradient-selected HMBC spectrum. This is critical for connecting fragments. Look for correlations from the THP anomeric proton to the indazole carbons and from the indazole protons to the boronic ester carbons.

  • 2D NOESY: Acquire a phase-sensitive NOESY spectrum with a mixing time of ~500-800 ms. Crucially, analyze for a cross-peak between the THP anomeric proton (~5.8 ppm) and the indazole H-7 proton. Its presence confirms N-1 substitution.

  • ¹¹B NMR: If available, acquire a proton-decoupled ¹¹B spectrum. A broad singlet between 20-30 ppm confirms the boronate ester.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Directly infuse the sample into the ESI source or use LC-MS for online separation from minor impurities.

  • Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion. Ensure the mass analyzer is calibrated to achieve <5 ppm mass accuracy.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct. Use the instrument software to calculate the elemental composition and compare the measured accurate mass to the theoretical mass.

Troubleshooting and Common Pitfalls

  • Pitfall: Overlapping signals in the ¹H NMR spectrum, especially in the aliphatic region.

    • Solution: Rely on 2D NMR (HSQC, HMBC) to resolve ambiguities. Running the spectrum in a different solvent (e.g., DMSO-d₆ vs. CDCl₃) can also alter chemical shifts and improve resolution.

  • Pitfall: Difficulty in assigning N-1 vs. N-2 isomer based on ¹H chemical shifts alone.

    • Solution: Do not rely on chemical shifts. The NOESY experiment is the most reliable solution-state method for this assignment.

  • Pitfall: The boronic ester hydrolyzes to the free boronic acid on silica gel during chromatography.

    • Solution: This will be evident in NMR (disappearance of pinacol signals) and MS (mass change). Neutralize silica gel with triethylamine before use or use alternative purification methods like reverse-phase chromatography.

  • Pitfall: Formation of trimeric boroxines from free boronic acids upon storage.

    • Solution: This complicates NMR and MS analysis. It is often preferable to work with the stable boronic esters (e.g., pinacol) and only hydrolyze them immediately before the next reaction step if necessary.[16]

Conclusion

The structural elucidation of THP-protected indazole boronic acids is a prime example of where rigorous, multi-technique analysis is not just best practice, but an absolute requirement. A cursory analysis can easily lead to incorrect isomeric assignment. By systematically applying a suite of NMR experiments—with a particular emphasis on the decisive NOESY experiment for regiochemistry—and validating the findings with HRMS, researchers can have full confidence in their structural assignments. This analytical rigor is the foundation upon which successful drug development programs are built, ensuring that the molecules being advanced are precisely the molecules they are intended to be.

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Foundational

Solubility and stability of "1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid"

An In-Depth Technical Guide to the Solubility and Stability of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid Abstract 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid is a heterocyclic building block...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid

Abstract

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid is a heterocyclic building block of significant interest in medicinal chemistry, merging the pharmacologically relevant indazole scaffold with the versatile boronic acid functional group. The strategic inclusion of a tetrahydropyranyl (THP) protecting group enhances its utility in multi-step organic synthesis. However, the successful application of this compound in drug discovery and development hinges on a thorough understanding of its physicochemical properties, particularly its solubility and stability. This guide provides a comprehensive overview of the theoretical and practical aspects of these properties. It details robust experimental protocols for characterization, explains the underlying chemical principles governing its behavior, and offers field-proven strategies for formulation and handling to ensure its integrity and performance in synthetic and biological applications.

Introduction: A Molecule of Strategic Importance

The convergence of three key structural motifs—the indazole core, the boronic acid functional group, and the THP protecting group—makes 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid a valuable intermediate in the synthesis of complex molecular architectures.

1.1 The Indazole Scaffold in Drug Discovery Indazole is a bicyclic heteroaromatic compound that is considered a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, leading to their incorporation into numerous clinically evaluated and approved drugs.[1][2] The ability of the indazole ring system to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, underpins its pharmacological versatility.

1.2 The Boronic Acid: More Than a Synthetic Handle Boronic acids are not merely intermediates for the Nobel-winning Suzuki-Miyaura cross-coupling reaction.[3] Their unique Lewis acidic nature and ability to form reversible covalent bonds with diols have established them as important pharmacophores.[4] This reactivity is exploited in enzyme inhibitors, sensors, and drug delivery systems.[5] At physiological pH, an equilibrium exists between the neutral, trigonal planar boronic acid and an anionic, tetrahedral boronate species, a characteristic that critically influences solubility, stability, and biological interactions.[5]

1.3 The Tetrahydropyranyl (THP) Protecting Group: Enabling Synthesis The THP group is a widely used protecting group for alcohols and, in this case, the indazole nitrogen. Its key advantages include low cost, ease of introduction, and general stability across a range of non-acidic reaction conditions.[6] Crucially, the THP group often enhances the solubility of parent molecules in organic solvents, facilitating purification and handling during synthetic campaigns.[6]

Core Physicochemical Properties

While specific experimental data for this exact molecule is not extensively published, its properties can be reliably inferred from its constituent parts.

PropertyData / Expected CharacteristicRationale
Molecular Formula C₁₂H₁₅BN₂O₃Derived from its chemical structure.
Molecular Weight 246.07 g/mol Calculated from the molecular formula.
Appearance Expected to be a white to off-white solid.Typical for many arylboronic acids.[3]
Acidity (pKa) Expected range: 8.5 - 9.5Aryl boronic acids are typically weak Lewis acids with pKa values in this range. The electronic nature of the indazole ring will modulate the final value.[5]

Solubility Profile: A Practical Guide

The solubility of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid is a critical parameter for its use in both synthesis and biological screening.

3.1 Theoretical Considerations The molecule's solubility is a composite of its three structural components:

  • Indazole and THP Groups: These nonpolar moieties contribute to solubility in organic solvents. The THP group, in particular, is known to enhance solubility in ethers and chlorinated solvents.[6]

  • Boronic Acid Group: The two hydroxyl groups can participate in hydrogen bonding, conferring some solubility in polar protic solvents. However, boronic acids generally exhibit low solubility in water and nonpolar hydrocarbons.[7][8][9]

3.2 Recommended Solvents and Formulation Strategies Based on general principles for boronic acids, the following solubility characteristics are anticipated.

Solvent ClassExamplesExpected SolubilityRationale & Field Insights
Ethers Tetrahydrofuran (THF), Dioxane, Diethyl EtherHighEthers are excellent solvents for boronic acids and are compatible with the THP group. Often used for Suzuki-Miyaura reactions.[9]
Ketones Acetone, 3-PentanoneHighKetones are polar aprotic solvents that effectively solvate boronic acids.[7]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighGood general-purpose solvents for organic compounds of this type.
Alcohols Methanol, EthanolModerateThe polar nature and hydrogen bonding capability of alcohols facilitate dissolution.
Aqueous Buffers pH 7.4 (PBS), etc.LowIntrinsic aqueous solubility is expected to be poor. At pH values above the pKa, solubility increases due to the formation of the more soluble anionic boronate species.[5][10]
Hydrocarbons Hexanes, MethylcyclohexaneVery LowThe high polarity of the boronic acid group prevents dissolution in nonpolar solvents.[7][8]

3.3 Protocol for Thermodynamic Solubility Determination (Shake-Flask Method) This protocol determines the equilibrium solubility, a crucial parameter for formulation development.

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test solvent in a glass vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours. This duration is chosen to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 rpm) to pellet the undissolved solid.

  • Sampling: Carefully remove a known aliquot of the supernatant, ensuring no solid material is disturbed.

  • Dilution: Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or UPLC-MS method against a standard curve of the compound.

3.4 Strategy for Enhancing Aqueous Solubility For biological applications, enhancing aqueous solubility is often necessary. A highly effective method involves the formation of reversible boronate esters with polyols like mannitol or sorbitol.[11][12]

Caption: Reversible dehydration of boronic acid to form a cyclic boroxine anhydride.

4.1.2 Oxidative Degradation The carbon-boron bond is susceptible to cleavage by reactive oxygen species (ROS), such as hydrogen peroxide, leading to the formation of the corresponding phenol (1-(THP)-1H-indazol-6-ol) and boric acid. T[13][14]his pathway is a significant concern in biological systems where ROS are present and can be a primary route of degradation in solution.

[15][16]4.1.3 Protodeboronation Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. T[17]his process yields 1-(THP)-1H-indazole. It can be catalyzed by acids or bases and is a known degradation pathway for arylboronic acids in aqueous media.

4.1.4 THP Group Deprotection The THP group is labile under acidic conditions. Exposure to strong or even mild acids (e.g., during chromatography with acidic mobile phases or in acidic formulations) will cleave the THP ether, yielding the unprotected 1H-indazol-6-yl-boronic acid.

4.2 Recommended Storage and Handling To maintain the integrity of the compound, the following practices are recommended:

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C).

  • Handling: Minimize exposure to air, moisture, light, and high temperatures. Use anhydrous solvents for preparing stock solutions for synthesis. For analytical purposes, prepare solutions fresh and analyze them promptly.

4.3 Protocol for a Forced Degradation Study A forced degradation study is essential to identify potential degradants and develop stability-indicating analytical methods.

Stability_Study_Workflow start Prepare Stock Solution of Compound stress Aliquot and Expose to Stress Conditions start->stress acid Acidic (e.g., 0.1M HCl) stress->acid base Basic (e.g., 0.1M NaOH) stress->base oxidative Oxidative (e.g., 3% H₂O₂) stress->oxidative thermal Thermal (e.g., 60°C Solution) stress->thermal photolytic Photolytic (ICH Light Box) stress->photolytic analysis Analyze Samples at Time Points (e.g., 0, 4, 8, 24h) by UPLC-MS/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis results Identify Degradants and Determine Degradation Pathways analysis->results

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at ~1 mg/mL.

  • Stress Conditions: Aliquot the stock solution and apply the following stress conditions:

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Heat the solution at 60 °C.

    • Control: Keep one aliquot at room temperature, protected from light.

  • Time Points: Sample from each condition at specified intervals (e.g., 0, 2, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating UPLC-MS/MS method to determine the parent compound's purity and profile the formation of any degradants.

4.4 Analytical Methodologies for Stability Assessment A high-quality analytical method is crucial for accurate assessment.

High-Throughput UPLC-MS Method:

  • Rationale: Ultra-high performance liquid chromatography coupled with mass spectrometry (UPLC-MS) provides the speed, resolution, and sensitivity needed to separate the parent compound from its potential degradants and confirm their identities by mass. *[18][19] Chromatographic System: Acquity BEH C18 column (or equivalent).

  • Mobile Phase A: 10 mM ammonium acetate in water. Causality: Ammonium acetate is a volatile buffer compatible with MS and helps to minimize on-column boroxine formation compared to acidic modifiers.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A fast gradient (e.g., 5% to 95% B in 1-2 minutes) for rapid analysis.

  • Ionization: Electrospray Ionization (ESI), typically in positive mode for the indazole moiety.

  • Detection: Monitor the parent ion and expected degradant masses (e.g., protodeboronated, oxidized, deprotected species).

Conclusion

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid is a well-designed synthetic intermediate whose utility is maximized through a clear understanding of its solubility and stability. Its solubility is highest in polar organic solvents like ethers and ketones, while aqueous solubility is limited but can be enhanced at higher pH or through formulation with diols. The primary stability concerns are boroxine formation in the solid state, oxidative degradation, protodeboronation in solution, and cleavage of the THP protecting group under acidic conditions. By employing the principles and protocols outlined in this guide—including proper storage, careful solvent selection, and the use of robust, stability-indicating analytical methods—researchers can confidently utilize this valuable compound to advance their drug discovery programs.

References

  • SRNL-STI-2011-00578. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]

  • Wang, Y., et al. (2006). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • Sciencemadness Wiki. Boric acid. [Link]

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  • Kunimasa, S., et al. (2012). Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Kagaku. [Link]

  • Raju, K. S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

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  • Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

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  • Leszczyński, P., et al. (2019). Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. [Link]

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  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

  • Graham, D. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Graham, D. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]

  • van der Peet, P. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Thesis. [Link]

  • Plamondon, L., et al. (2004). Formulation of boronic acid compounds.
  • Cammoun, L., et al. (2011). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities.... ResearchGate. [Link]

  • Pinto, M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link]

  • Chem-Space. (n.d.). Understanding Boronic Acids: Properties and Synthesis Uses. [Link]

  • WO 2020/039025 A1. (2020). Process for the preparation of 4-((3r)-3-methylmorpholin-4-yl)-8-(1-methyl-1h-pyrazol-5-yl)-1,7-naphthyridin-2-amine.
  • Zhan, L., et al. (2019). A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate. [Link]

  • Sharma, V., et al. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules. [Link]

  • Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • PubChem. 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]

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Exploratory

Substituted Indazole Boronic Acids: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis, properties, and applications of substituted indazole boronic acid...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and applications of substituted indazole boronic acids. As a Senior Application Scientist, the focus will be on the practical utility and underlying scientific principles that make these molecules powerful tools in medicinal chemistry, moving from their creation as versatile building blocks to their application as targeted therapeutic agents.

Introduction: The Convergence of Two Potent Motifs

The field of medicinal chemistry is driven by the search for molecular scaffolds that provide a robust framework for interacting with biological targets. The indazole nucleus is one such "privileged scaffold," a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring.[1][2][3] This structure is present in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, highlighting its clinical significance.[6][7]

Parallel to the rise of privileged scaffolds, the boronic acid functional group and its esters have emerged as indispensable tools in chemical synthesis and drug design.[8] Initially popularized for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, boronic acids are now recognized for their unique ability to form reversible covalent bonds with diols and the hydroxyl groups of serine, threonine, or tyrosine residues in enzyme active sites.[9][10] This has led to the development of potent enzyme inhibitors, most notably the proteasome inhibitor Bortezomib.[10]

The combination of these two motifs—the indazole scaffold and the boronic acid functional group—creates a class of compounds with immense potential. Substituted indazole boronic acids serve a dual purpose: they are versatile synthetic intermediates for building complex, drug-like molecules, and they can act as pharmacophores themselves, targeting key enzymes in disease pathways. This guide will explore both facets, providing the foundational knowledge and practical protocols necessary for their effective utilization in a research and development setting.

Synthetic Methodologies: Forging the Indazole Boronic Acid Core

The generation of indazole boronic acids can be approached through several strategies, but modern methods have largely superseded classical, harsher techniques. The premier strategy for its functional group tolerance and high regioselectivity is the direct C–H borylation.

Iridium-Catalyzed C–H Borylation: A Revolution in Efficiency

The direct conversion of a C–H bond to a C–B bond is a highly atom-economical and efficient strategy for functionalizing heterocyclic cores. Iridium-catalyzed C–H borylation has become the gold standard for this transformation due to its broad substrate scope and mild reaction conditions.[11]

For N-protected indazoles, this reaction proceeds with remarkable regioselectivity, predominantly targeting the C3 position.[12][13][14]

Causality of Regioselectivity: The preference for the C3 position is a result of a delicate balance between steric and electronic effects.[15] The catalytically active iridium species is sterically bulky, favoring approach to the most accessible C–H bond.[15] Furthermore, protection of the N1 or N2 nitrogen is crucial; an unprotected pyrazolic nitrogen can coordinate to the iridium catalyst, inhibiting its activity. N-protection prevents this inhibitory interaction and allows the catalytic cycle to proceed efficiently, leading to selective borylation at C3.[12] The resulting boronate esters are often stable enough for purification by column chromatography, particularly when an electron-withdrawing protecting group is used.[12]

G cluster_0 Iridium-Catalyzed C-H Borylation Workflow Start N-Protected Indazole Reagents [Ir(cod)OMe]2, dtbpy, B2pin2 THF, 80 °C Start->Reagents Reaction Product_Ester N-Protected Indazole-3-boronic Acid Pinacol Ester Reagents->Product_Ester Forms C-B bond Hydrolysis Hydrolysis (e.g., NaIO4, NH4OAc) Product_Ester->Hydrolysis Deprotection of Boron Product_Acid N-Protected Indazole-3-boronic Acid Hydrolysis->Product_Acid Suzuki_Coupling Indazole_BA Indazole Boronic Acid or Ester Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) + Base (e.g., K2CO3) Indazole_BA->Catalyst Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Catalyst Coupled_Product Substituted Aryl-Indazole Catalyst->Coupled_Product C-C Bond Formation

Caption: The Suzuki-Miyaura coupling reaction using an indazole boronic acid.

Role as a Direct Pharmacophore: Enzyme Inhibition

Beyond their utility as synthetic handles, the boronic acid moiety can itself be a potent pharmacophore, acting as a "warhead" that interacts directly with enzyme active sites. Boronic acids are transition-state analogs for serine proteases, where the empty p-orbital of the boron atom readily accepts a lone pair from the catalytic serine's hydroxyl group. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively inhibiting the enzyme.

This mechanism has been exploited to develop inhibitors for a range of enzymes, including proteases and esterases. [10]While specific examples of indazole boronic acids as direct inhibitors are an emerging area of research, the principle allows for the rational design of targeted therapies. For instance, an indazole scaffold could be designed to fit into the binding pocket of a target enzyme, with a strategically placed boronic acid group positioned to interact with a key catalytic serine residue.

Caption: Mechanism of reversible covalent inhibition of a serine residue by a boronic acid.

Applications in Drug Discovery: Case Studies and Data

The combination of the indazole scaffold and boronic acid chemistry has enabled the development of numerous potent and selective inhibitors for various therapeutic targets.

Target ClassExample Scaffold/DerivativeTherapeutic AreaCitation(s)
Kinase Inhibitors Indazole-substituted purines and pyrrolopyrimidinesOncology[16]
FGFR Inhibitors 6-(2,6-dichloro-3,5-dimethoxyphenyl)-indazole derivativesOncology[17][18]
JNK Inhibitors Phenyl-substituted 1H-indazolesInflammation, Neurodegeneration[19]
COX-2 Inhibitors Sulfonylamide-substituted indazolesInflammation, Pain[20]
Butyrylcholinesterase Various substituted indazolesAlzheimer's Disease[21]

Table 1: Examples of therapeutic targets and corresponding indazole derivatives, many of which are synthesized using boronic acid intermediates.

Key Experimental Protocols

The following protocols are representative examples based on established literature procedures. [7][12][13][22]Researchers should always consult the original literature and perform appropriate safety assessments before conducting any experiment.

Protocol 1: Synthesis of 1-(THP)-1H-indazole-3-boronic acid pinacol ester via Ir-Catalyzed Borylation

Objective: To regioselectively install a boronic acid pinacol ester at the C3 position of a protected indazole.

Materials:

  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole (1 equiv.)

  • Bis(pinacolato)diboron (B2pin2) (1.5 equiv.)

  • [Ir(OMe)cod]2 (1.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 1-(THP)-1H-indazole, B2pin2, [Ir(OMe)cod]2, and dtbpy.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF via syringe.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.

Causality & Trustworthiness: This protocol uses a well-established iridium catalyst system. The dtbpy ligand is crucial for catalyst stability and efficiency. The reaction is performed under an inert atmosphere to prevent the oxidation of the catalyst and reagents. Purification by chromatography ensures the isolation of the desired C3-borylated product, which can be validated by NMR spectroscopy.

Protocol 2: Suzuki-Miyaura Coupling of an Indazole Boronic Acid Ester

Objective: To synthesize a 3-aryl-1H-indazole using the product from Protocol 1.

Materials:

  • 1-(THP)-1H-indazole-3-boronic acid pinacol ester (1 equiv.)

  • 4-Bromoanisole (1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (5 mol%)

  • Potassium Carbonate (K2CO3) (2 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add the indazole boronic acid pinacol ester, 4-bromoanisole, Pd(dppf)Cl2, and K2CO3.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 100 °C and stir for 8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product contains the THP protecting group, which can be removed under acidic conditions (e.g., HCl in methanol) to yield the final 3-(4-methoxyphenyl)-1H-indazole.

  • Purify the final deprotected product by column chromatography or recrystallization.

Causality & Trustworthiness: Pd(dppf)Cl2 is a robust catalyst for cross-coupling reactions involving heteroaryl boronic esters. The aqueous base (K2CO3) is essential for the transmetalation step in the catalytic cycle. The two-step process (coupling followed by deprotection) is a common and reliable strategy for obtaining N-unsubstituted indazole products.

Conclusion and Future Outlook

Substituted indazole boronic acids represent a powerful and versatile class of molecules at the forefront of modern drug discovery. The development of efficient synthetic methods, particularly iridium-catalyzed C–H borylation, has made these compounds readily accessible. Their dual utility—as stable, reactive intermediates for library synthesis via Suzuki-Miyaura coupling and as potential direct-acting enzyme inhibitors—ensures their continued relevance.

Future research will likely focus on expanding the scope of C–H functionalization to other positions on the indazole ring, developing novel boronic acid-based warheads with different reactivity profiles, and applying these building blocks to an even broader range of biological targets. For researchers in drug development, a thorough understanding of the synthesis and application of substituted indazole boronic acids is not just advantageous—it is essential for innovation.

References

  • Harrity, J. P. A., et al. (2015). Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C–H Borylation. The Journal of Organic Chemistry. Available at: [Link] [12][14]2. Harrity, J. P. A., et al. (2012). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. RSC Advances. Available at: [Link] [13]3. National Center for Biotechnology Information. (2015). Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation. PubChem. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Recent Advances in the Development of Indazole-based Anticancer Agents. Chemistry & Biodiversity. Available at: [Link] [4]5. Hasani, M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link] [1]6. Harrity, J. P. A., & Scott, P. (2017). Iridium-Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition. Available at: [Link] [15]7. ResearchGate. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Request PDF. Available at: [Link] [2]8. Ahmad, F., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design. Available at: [Link] [3]9. Wang, Z., et al. (2019). Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry. Available at: [Link] [17]10. Sigma-Aldrich. Indazole-6-boronic acid. SLS - Lab Supplies. Available at: [Link] [16]11. Google Patents. (2002). Indazole derivatives as jnk inhibitors. Available at: [19]12. ResearchGate. (2023). Some biologically active molecules of indazoles. Request PDF. Available at: [Link]

  • Maisonial, A., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link] [20]17. Jirgensons, A., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances. Available at: [Link] [6][23]18. ResearchGate. (2023). Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile. Request PDF. Available at: [Link] [21]19. Shaikh, R. A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link] [5]21. Mondal, M., & Rasheed, S. (2023). C–H borylation: a tool for molecular diversification. Organic Chemistry Frontiers. Available at: [Link] [11]22. Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link] [7]23. Tobrman, T., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules. Available at: [Link] [9]24. Li, Y., et al. (2018). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry. Available at: [Link] 25. Organic Syntheses. (1951). Indazole. Organic Syntheses Procedure. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Available at: [Link]

  • Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link] [18]29. Costa, B. M. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link] [8]30. Al-Blewi, F. F., et al. (2022). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules. Available at: [Link]

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Foundational

A Technical Guide to Unlocking the Potential of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic Acid in Modern Drug Discovery

Abstract 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid is a strategically designed chemical intermediate poised for significant applications in medicinal chemistry and drug development. This guide provides an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid is a strategically designed chemical intermediate poised for significant applications in medicinal chemistry and drug development. This guide provides an in-depth analysis of its core components: the biologically significant indazole scaffold, the versatile boronic acid functional group, and the tactical tetrahydropyran (THP) protecting group. We will explore three primary research and development trajectories for this molecule. The first focuses on its application as a key building block in Suzuki-Miyaura cross-coupling reactions to generate diverse libraries of novel C-6 substituted indazole derivatives. The second outlines a structure-based drug design strategy targeting kinases, a class of enzymes for which the indazole core is a well-established privileged scaffold. The third explores the potential of the deprotected indazole boronic acid to act as a covalent inhibitor of enzymes, such as serine proteases. This whitepaper provides detailed experimental protocols, mechanistic diagrams, and strategic insights to empower researchers in leveraging this compound for the discovery of next-generation therapeutics.

Section 1: Deconstructing the Molecular Architecture

The subject molecule, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid (CAS No. 2096337-20-9), is not a therapeutic agent in itself, but rather a versatile building block.[1][2][3] Its potential is derived from the synergistic interplay of its three constituent parts.

The Privileged Indazole Core

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[4][5] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for interacting with biological targets. This has led to the development of numerous FDA-approved drugs. For instance, Pazopanib is a multi-target tyrosine kinase inhibitor used in cancer therapy, and Niraparib is a PARP inhibitor for treating ovarian cancer.[4][6] The indazole nucleus is frequently found in compounds targeting a wide array of diseases, including cancer, inflammation, cardiovascular conditions, and infections.[4][5][7]

The Versatile Boronic Acid Functional Group

The boronic acid moiety (-B(OH)₂) is a functional group of profound importance in contemporary chemical science. Its utility spans two major domains:

  • Synthetic Chemistry: It is the key reactant in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for forming carbon-carbon bonds.[8][9] This reaction allows for the precise and efficient linkage of the indazole core to a vast array of aryl, heteroaryl, or vinyl groups.[10][11]

  • Medicinal Chemistry: The boron atom's unique electronic properties allow it to form reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites.[12][13] This mechanism is famously exploited by the proteasome inhibitor Bortezomib, a boronic acid-containing drug that revolutionized the treatment of multiple myeloma.[14]

The Tetrahydropyran (THP) Protecting Group

The tetrahydropyran (THP) group attached to the N-1 position of the indazole is a strategic chemical modification. In a multi-step synthesis, protecting groups are used to temporarily mask a reactive site to prevent it from participating in a chemical reaction, thereby directing the reaction to another part of the molecule. The indazole N-H proton is acidic and its nitrogen is nucleophilic, which could interfere with reactions like the Suzuki coupling.

The THP group is an ideal choice here because it is robustly stable under the basic conditions and organometallic catalysis typical of cross-coupling reactions, but can be readily removed under mild acidic conditions to reveal the N-H group in the final product.[15][16][17][18] Its presence signifies that this molecule is designed as an intermediate for controlled, multi-step synthetic sequences.[19]

Component Function / Significance CAS Number Molecular Formula
Full MoleculeVersatile synthetic intermediate2096337-20-9[1][3]C₁₂H₁₅BN₂O₃[1]
IndazolePrivileged biological scaffold271-44-3C₇H₆N₂
Boronic AcidCross-coupling handle; Potential pharmacophoreN/A-B(OH)₂
TetrahydropyranAcid-labile N-protecting group142-68-7[17]C₅H₁₀O

Section 2: Research Area 1: Suzuki-Miyaura Coupling for Library Generation

The most immediate and powerful application of this reagent is in the synthesis of C-6 substituted indazole libraries via the Suzuki-Miyaura cross-coupling reaction. This allows for the systematic exploration of the chemical space around the indazole core to identify novel bioactive compounds.

Mechanistic Rationale

The Suzuki reaction involves a palladium catalyst that cycles through several states to couple the organoboron compound (our subject molecule) with an organohalide (e.g., an aryl bromide or chloride).[9] The base is crucial for activating the boronic acid to facilitate the key transmetalation step.[10]

Suzuki_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_labels Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd RPdX R¹-Pd(II)-X Intermediate OxAdd->RPdX Transmetal Transmetalation (R²-B(OH)₂ + Base) RPdX->Transmetal RPdR R¹-Pd(II)-R² Intermediate Transmetal->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (R¹-R²) RedElim->Product R1_label R¹ = Aryl/Heteroaryl Halide R2_label R² = THP-Indazole

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Proposed Experimental Workflow: Library Synthesis

This workflow outlines the process of coupling the title compound with a diverse set of aryl halides, followed by deprotection to yield a library of novel indazole derivatives ready for biological screening.

Workflow_Suzuki Figure 2: Workflow for Indazole Library Synthesis start Reactants reagents 1-(THP)-Indazole-6-boronic acid Aryl/Heteroaryl Halide (R-X) start->reagents coupling Suzuki-Miyaura Coupling Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat (e.g., 90 °C) reagents->coupling intermediate THP-Protected Product 1-(THP)-6-(R)-Indazole coupling->intermediate deprotection Acidic Deprotection Acid (e.g., HCl in MeOH) Room Temperature intermediate->deprotection purification Purification (e.g., Flash Chromatography, HPLC) deprotection->purification final_product Final Product Library | 6-(R)-Indazoles purification->final_product screening Biological Screening final_product->screening

Caption: A generalized workflow for synthesizing a 6-substituted indazole library.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid (1.0 eq.), the desired aryl or heteroaryl halide (1.1 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen). Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the boronic acid.

  • Reaction: Seal the vial and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the THP-protected coupled product.

Protocol: THP Deprotection
  • Dissolution: Dissolve the purified THP-protected indazole from the previous step in methanol (MeOH).

  • Acidification: Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or a few drops of concentrated HCl) dropwise while stirring at room temperature.

  • Reaction: Stir the reaction for 1-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Neutralization and Extraction: Carefully neutralize the reaction with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final deprotected 6-substituted-1H-indazole. Further purification by chromatography or recrystallization may be necessary.

Section 3: Research Area 2: Kinase Inhibitor Drug Discovery

The indazole scaffold is a proven pharmacophore for kinase inhibition.[20] A library of C-6 substituted indazoles is an excellent starting point for a structure-based drug design (SBDD) campaign against a clinically relevant kinase family, such as Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[4]

Rationale: Targeting the Kinase ATP-Binding Site

Kinase inhibitors typically function by competing with ATP for its binding pocket. The indazole core can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region. The substituent at the C-6 position, installed via the Suzuki coupling, can then be optimized to project into other regions of the ATP pocket to enhance potency and selectivity.

The Structure-Based Drug Design (SBDD) Cycle

SBDD_Cycle Figure 3: The Iterative Cycle of Structure-Based Drug Design Design Design (Computational Modeling, Target Analysis) Synthesize Synthesize (Suzuki Coupling & Deprotection) Design->Synthesize Select R-X Test Test (Biochemical & Cellular Kinase Assays) Synthesize->Test Compound Library Analyze Analyze (SAR, X-ray Crystallography, Co-complex Structures) Test->Analyze Biological Data Analyze->Design Design Next Generation

Caption: The SBDD cycle is an iterative process to optimize drug candidates.

Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR1)
  • Reagents: Prepare assay buffer, recombinant human FGFR1 kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.

  • Compound Preparation: Prepare serial dilutions of the synthesized indazole compounds in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the kinase, and the test compound (or DMSO for control wells). Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP (radiolabeled [γ-³²P]ATP is commonly used for this format).

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat extensively to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the filter, corresponding to the phosphorylated substrate, using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Section 4: Research Area 3: Boronic Acids as Covalent Enzyme Inhibitors

After THP deprotection, the resulting molecule, (1H-indazol-6-yl)boronic acid, can be investigated for direct biological activity, leveraging the boronic acid as a reactive "warhead."

Rationale: Targeting Serine Proteases

Serine proteases are a large family of enzymes involved in processes ranging from digestion to blood clotting and are validated drug targets. They feature a catalytic triad in their active site containing a highly nucleophilic serine residue. The electrophilic boron atom of a boronic acid can be attacked by this serine hydroxyl group to form a stable, reversible tetrahedral boronate adduct, effectively inhibiting the enzyme.

Experimental Protocol: Serine Protease Inhibition Assay
  • Compound Preparation: Synthesize the deprotected (1H-indazol-6-yl)boronic acid and prepare serial dilutions in an appropriate buffer.

  • Assay Setup: In a clear 96-well plate, add buffer (e.g., Tris-HCl), the target serine protease (e.g., Trypsin, Chymotrypsin), and the boronic acid inhibitor. Incubate for 15-30 minutes to allow for covalent bond formation.

  • Initiate Reaction: Add a chromogenic or fluorogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin).

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength. The rate of substrate cleavage is proportional to enzyme activity.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration. Calculate the percent inhibition and determine the IC₅₀ value. The mechanism of inhibition (e.g., competitive, non-competitive) can be further investigated by varying substrate concentrations (Michaelis-Menten kinetics).

Section 5: Conclusion and Future Outlook

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid is a high-potential molecular tool for drug discovery. The strategic placement of its functional groups enables a multi-pronged research approach. Immediate efforts can be directed towards Suzuki-Miyaura coupling to rapidly generate novel chemical entities for high-throughput screening. Concurrently, a more focused, structure-guided design program can leverage these derivatives to create potent and selective kinase inhibitors. Finally, the inherent reactivity of the boronic acid moiety itself opens a third avenue of investigation into covalent enzyme inhibitors. By pursuing these research areas, scientists can fully exploit the synthetic and medicinal chemistry potential of this valuable building block to accelerate the development of innovative therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

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  • Proprep. (n.d.). What is a THP protecting group, and how is it used in organic synthesis?. Retrieved from [Link]

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  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1041-1053. Available at: [Link]

  • Lamotte, Y., et al. (2014). Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists. Bioorganic & Medicinal Chemistry Letters, 24(4), 1105-1110. Available at: [Link]

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  • Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15159-15168. Available at: [Link]

  • PubChem. (n.d.). 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]

  • Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4062. Available at: [Link]

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Protocols & Analytical Methods

Method

Protocol for the Suzuki-Miyaura Coupling of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic Acid

An Application Guide for Medicinal Chemists Abstract The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency a...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical development is immense, particularly for constructing biaryl structures that are core to many therapeutic agents. This guide provides a detailed protocol and mechanistic insights for the coupling of a specialized building block, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid, with aryl halides. We will delve into the causality behind procedural choices, offering a robust framework for researchers engaged in the synthesis of complex molecules featuring the medicinally significant indazole motif.[3][4][5]

The Mechanistic Heart of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed process that joins an organoboron compound (the nucleophile) with an organic halide or triflate (the electrophile).[6][7][8] The catalytic cycle is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][9][10]

  • Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which inserts itself into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This step oxidizes the palladium center from Pd(0) to a square planar Pd(II) species.[1][6] The reactivity of the halide is crucial, with the rate of oxidative addition typically following the order: I > OTf > Br >> Cl.[6][8]

  • Transmetalation : This is the step where the organic moiety from the boron reagent is transferred to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base.[11] The base (e.g., carbonate, phosphate) reacts with the boronic acid to form a more nucleophilic "ate" complex, such as an organoborate anion [RB(OH)₃]⁻.[12][13][14] This activated species then exchanges its organic group with the halide on the Pd(II) complex.

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired biaryl product. This process reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[1][6]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X (Aryl-Palladium Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² (Diaryl-Palladium Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Product ArylHalide Ar¹-X ArylHalide->OxAdd Electrophile BoronicAcid Ar²-B(OH)₂ + Base BoronicAcid->Transmetal Nucleophile

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

Strategic Considerations for the Indazole Substrate

The chosen substrate, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid , presents specific features that inform the protocol design.

  • The Indazole Core : Nitrogen-rich heterocycles like indazole can sometimes act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[15] The presence of an N-H proton on an unprotected indazole can also interfere with the basic conditions required for the reaction.

  • The THP Protecting Group : The tetrahydropyran (THP) group on the indazole nitrogen is a critical feature. It serves two main purposes:

    • It masks the acidic N-H proton, preventing unwanted side reactions with the base.

    • It can improve the solubility of the boronic acid in common organic solvents.[16] The THP group is generally stable to the basic conditions of the Suzuki coupling but is labile to acid.[17] This means the final work-up should initially avoid strong acidic conditions if the THP group needs to be retained.

  • Boronic Acid Stability : Boronic acids can be susceptible to a side reaction known as protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, especially at elevated temperatures or in the presence of excess water.[16] Using a well-dried solvent and a slight excess of the boronic acid can help mitigate this issue.

Optimized Protocol for Coupling

This protocol is designed as a robust starting point for coupling 1-(THP)-1H-indazol-6-yl-boronic acid with a generic aryl bromide. Optimization may be required for particularly challenging or sterically hindered coupling partners.

Materials and Reagents
Reagent/MaterialRecommended Grade/PurityNotes
Aryl Bromide (Ar-Br)>98%The electrophilic partner.
1-(THP)-1H-indazol-6-yl-boronic acid>97%The nucleophilic partner. Use 1.2-1.5 equivalents.
Palladium Catalyst (e.g., Pd(dppf)Cl₂)Catalyst GradeA robust, air-stable Pd(II) precatalyst effective for many heterocyclic couplings.[2][3]
Base (e.g., Potassium Carbonate, K₂CO₃)Anhydrous, >99%Finely powdered base provides a larger surface area. Use 2.0-3.0 equivalents.
Solvent (e.g., 1,4-Dioxane and Water)Anhydrous/DegassedA common biphasic system. A ratio of 4:1 to 10:1 (organic:aqueous) is typical.[1][8]
Inert Gas (Argon or Nitrogen)High PurityEssential for preventing catalyst oxidation.[18]
Step-by-Step Experimental Procedure

Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A 1. Assemble & Dry Glassware B 2. Add Solid Reagents (Aryl Halide, Boronic Acid, Base) A->B C 3. Add Catalyst B->C D 4. Seal & Purge with Inert Gas C->D E 5. Add Degassed Solvents via Syringe D->E F 6. Heat & Stir (e.g., 90-100 °C) E->F G 7. Monitor Progress (TLC/LC-MS) F->G H 8. Cool & Quench (Add Water) G->H I 9. Extraction (e.g., Ethyl Acetate) H->I J 10. Dry & Concentrate I->J K 11. Purify (Column Chromatography) J->K

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling
  • Reaction Setup : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), 1-(THP)-1H-indazol-6-yl-boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), to the flask.

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Solvent Addition : Through the septum, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. A biphasic mixture is often beneficial for dissolving the inorganic base.[19]

  • Reaction : Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously. The reaction mixture will typically turn dark brown or black.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

  • Work-up : Cool the reaction mixture to room temperature. Dilute with water (10 mL) and ethyl acetate (15 mL). Transfer the mixture to a separatory funnel.

  • Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : The resulting crude residue can be purified by flash column chromatography on silica gel to yield the desired coupled product.

Troubleshooting and Field-Proven Insights

Even robust protocols can encounter issues. Below is a guide to diagnosing and solving common problems.

ObservationPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Poor quality or decomposed boronic acid.[18]4. Reaction temperature too low.1. Use a fresh bottle of catalyst or a more robust pre-catalyst.2. Ensure the evacuate/backfill cycle is performed properly and solvents are thoroughly degassed.3. Verify boronic acid purity via NMR. Consider using a newer lot.4. Increase temperature in 10 °C increments, but not exceeding solvent boiling point.
Protodeboronation of Starting Material 1. Presence of excess water or trace acid.2. Prolonged reaction time at high temperature.1. Use anhydrous grade base and solvents. Minimize the amount of water in the reaction.2. Monitor the reaction closely and stop it once the limiting reagent is consumed.
Formation of Homocoupled Boronic Acid 1. Presence of oxygen, leading to oxidative homocoupling.[1]2. Use of a Pd(II) source without a proper reductant in the system.1. Improve the degassing procedure significantly.2. While Pd(dppf)Cl₂ is a pre-catalyst, ensuring strictly anaerobic conditions is the best prevention.
Cleavage of THP Group 1. Acidic impurities in reagents or solvents.2. Work-up procedure used a strong acid wash prematurely.1. Use high-purity reagents. A non-acidic work-up is recommended. 2. Perform aqueous extractions under neutral or slightly basic conditions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Cid, J., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Barattini, S., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Valente, E. B., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemistrySelect. [Link]

  • Cid, J., et al. (2004). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • NROChemistry via YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • SciSpace. (2014). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. [Link]

  • ResearchGate. (2016). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. [Link]

  • ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • Semantic Scholar. (2004). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Strotman, N. A., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2015). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • ACS Publications. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]

  • ACS Publications. (2006). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]

  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • ResearchGate. (2011). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. [Link]

  • Consensus.app. What are the key steps involved in the general procedure of the Suzuki reaction? [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • NIH. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • PubMed Central. (2018). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. [Link]

  • Google Patents. (2012). Slow release of organoboronic acids in cross-coupling reactions.
  • RSC Publishing. (2015). RAFT polymer cross-coupling with boronic acids. [Link]

  • ResearchGate. (2002). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

  • NIH. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. [Link]

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Application

Application Note: Strategic Application of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic Acid in Kinase Inhibitor Synthesis

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the use of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylb...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the use of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid in the synthesis of kinase inhibitors. We delve into the strategic importance of the indazole scaffold as a privileged structure in kinase-targeted drug discovery.[1][2][3] The function of the tetrahydropyran (THP) protecting group is examined, and a robust, optimized protocol for the Suzuki-Miyaura cross-coupling reaction is presented. This document emphasizes the rationale behind experimental choices to ensure reproducibility, high yields, and successful integration of this key building block into drug discovery pipelines.

Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibition

The indazole ring system is a highly valued pharmacophore in modern medicinal chemistry, particularly in the design of small molecule kinase inhibitors.[1][3] Its prevalence is due to its structural resemblance to the purine core of ATP, allowing it to function as a "hinge-binding" motif. This enables the formation of critical hydrogen bonds with the backbone of the kinase hinge region, a primary anchoring point for many ATP-competitive inhibitors. Several commercially successful anticancer drugs, such as Axitinib and Pazopanib, feature an indazole core, underscoring its importance.[1][3]

The specific building block, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid, offers a streamlined method for incorporating this privileged scaffold. The boronic acid moiety at the C-6 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon bonds with various aryl and heteroaryl partners.[4] This modular approach is fundamental to structure-activity relationship (SAR) studies, allowing chemists to explore different substituents to optimize potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[5]

The Strategic Role of the Tetrahydropyran (THP) Protecting Group

The selection of a protecting group for the indazole nitrogen is a critical decision in a synthetic strategy. The tetrahydropyran (THP) group is an excellent choice for this purpose due to a combination of stability and controlled lability.

  • Stability: The THP group, which forms an acetal with the indazole nitrogen, is highly stable to the basic conditions, nucleophiles, and organometallic reagents characteristic of Suzuki-Miyaura and other cross-coupling reactions.[6] This prevents undesired side reactions at the N-1 position.

  • Solubility: It often improves the solubility of the indazole intermediate in common organic solvents used for synthesis and purification.

  • Facile Cleavage: The THP group is readily removed under mild acidic conditions, such as treatment with p-toluenesulfonic acid (TsOH) in an alcohol solvent or acetic acid in a THF/water mixture.[7][8] This unmasks the N-H proton in the final stages of synthesis, which can be crucial for establishing an additional hydrogen bond with the target kinase.

The introduction of the THP group creates a new stereocenter, which can lead to diastereomeric mixtures.[6] However, this is typically inconsequential as the protecting group is removed later in the synthesis.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary utility of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds in organic synthesis.[4]

Mechanistic Rationale

A firm grasp of the catalytic cycle is essential for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Figure 1. The Suzuki-Miyaura Catalytic Cycle cluster_catalyst Catalytic Cycle cluster_boron Boronate Activation Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)-R(L₂) OxAdd->Transmetal [R-B(OR)₃]⁻ RedElim Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd0 Regeneration BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Boronate->Transmetal

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: The boronic acid is activated by a base (like K₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the indazole moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[4]

Detailed Experimental Protocol: Synthesis of a 6-Aryl-Indazole Derivative

This protocol provides a reliable, general procedure for the Suzuki-Miyaura coupling of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid with a representative aryl bromide.

Materials and Reagents
ReagentM.W.PurityTypical Eq.Notes
Aryl Bromide (Ar-Br)Varies>98%1.0The limiting reagent.
1-(THP)-1H-indazol-6-ylboronic acid246.07>97%1.2 - 1.5Slight excess ensures complete consumption of Ar-Br.[9]
Pd(dppf)Cl₂·CH₂Cl₂816.64>98%0.03 - 0.05A robust, air-stable catalyst for this type of coupling.[10]
Potassium Carbonate (K₂CO₃)138.21Anhydrous2.0 - 3.0Must be finely powdered and dry. Crucial for boronate formation.[4]
1,4-Dioxane-Anhydrous-Solvent. Must be degassed.
Water-Degassed-Co-solvent to dissolve the inorganic base.
Step-by-Step Methodology

Suzuki_Workflow Figure 2. Experimental Workflow for Suzuki Coupling A 1. Assemble Reagents Flask under Inert Gas (N₂/Ar) B 2. Add Solids Ar-Br (1.0 eq) Boronic Acid (1.2 eq) K₂CO₃ (2.5 eq) Pd(dppf)Cl₂ (0.05 eq) A->B C 3. Add Solvents Degassed Dioxane/H₂O (4:1) B->C D 4. Degas Mixture Bubble N₂ through solution (5-10 min) C->D E 5. Heat Reaction Stir at 90-100 °C Monitor by TLC/LC-MS D->E F 6. Aqueous Work-up Cool, Dilute with EtOAc & H₂O Separate Layers E->F G 7. Purification Dry, Concentrate Silica Gel Chromatography F->G H 8. Characterization NMR, MS G->H

Caption: A typical workflow for the synthesis and purification of a biaryl compound via Suzuki coupling.

  • Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), 1-(THP)-1H-indazol-6-ylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

    • Expertise Note: Using a pre-catalyst like Pd(dppf)Cl₂ is often more convenient and reproducible than generating the active Pd(0) species in situ from separate palladium and ligand sources.[10]

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., nitrogen or argon) three times. Maintaining an oxygen-free atmosphere is critical to prevent catalyst decomposition.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 (v/v) ratio. The solvent volume should be sufficient to make the concentration of the limiting aryl bromide approximately 0.1 M.

    • Expertise Note: Degassing solvents by sparging with an inert gas for 15-30 minutes prior to use is a crucial step for consistent results.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Look for the disappearance of the limiting starting material.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst is inactive. 2. Insufficiently degassed solvents. 3. Base is not anhydrous or sufficiently powdered.1. Use a fresh bottle of catalyst. 2. Repeat the reaction with meticulously degassed solvents. 3. Dry the K₂CO₃ in an oven and grind it before use.
Protodeboronation (Boronic acid is replaced by -H)1. Presence of excess water or oxygen. 2. Prolonged reaction time at high temperature.1. Ensure all reagents and solvents are anhydrous and the system is inert. 2. Stop the reaction as soon as the limiting reagent is consumed.
Formation of Homocoupled Byproducts 1. Catalyst loading is too high. 2. Sub-optimal ligand or catalyst choice.1. Reduce catalyst loading to 1-2 mol %. 2. Screen alternative catalysts (e.g., those with Buchwald ligands like SPhos or XPhos).[11]

Conclusion

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid stands out as a robust and highly effective building block for the synthesis of indazole-containing kinase inhibitors. Its predictable reactivity in Suzuki-Miyaura cross-coupling reactions, coupled with the strategic advantages of the THP protecting group, provides a reliable and modular route to complex molecular targets. By applying the principles and protocols outlined in this guide, researchers can efficiently leverage this reagent to accelerate their drug discovery efforts and explore novel chemical space in the quest for next-generation kinase inhibitors.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. 2

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. ProQuest. 5

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. NIH. 12

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. 4

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. 3

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. 10

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. 13

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. 14

  • A mild and efficient THP protection of indazoles and benzyl alcohols in water. Wiley Online Library. 15

  • A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing. 16

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. 11

  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. 7

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. 6

  • 1-(TETRAHYDRO-2H-PYRAN-2-YL)-1H-INDAZOL-6-YL-6-BORONIC ACID. Fluorochem. 9

  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech. 8

Sources

Method

Application Notes and Protocols for C-C Bond Formation with THP-Indazole Boronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Indazole Scaffold The indazole core is a privileged heterocyclic motif frequently encountered in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The construction of complex molecular architectures around the indazole nucleus often necessitates the formation of new carbon-carbon (C-C) bonds. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for this purpose, offering a mild and efficient method for forging C-C bonds between a boronic acid derivative and an organic halide.[6][7]

This application note provides a comprehensive guide to the experimental setup for C-C bond formation utilizing a tetrahydropyranyl (THP)-protected indazole boronic acid derivative. The use of the THP protecting group is crucial as it prevents undesired side reactions at the indazole nitrogen during the cross-coupling reaction.[8] We will detail the synthesis of the THP-protected indazole boronic acid pinacol ester and provide a robust protocol for its subsequent use in a Suzuki-Miyaura cross-coupling reaction. Furthermore, we will discuss key considerations for reaction optimization and troubleshooting.

Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid pinacol ester

The synthesis of the key boronic acid precursor involves a two-step process: protection of the indazole nitrogen with a THP group, followed by a palladium-catalyzed Miyaura borylation.

Diagram of the Synthetic Workflow

Synthetic_Workflow Indazole 5-Bromo-1H-indazole THP_Indazole 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Indazole->THP_Indazole DHP, p-TsOH CH2Cl2, rt Boronic_Ester 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid pinacol ester THP_Indazole->Boronic_Ester B2Pin2, PdCl2(dppf) KOAc, Dioxane, 80°C

Caption: Synthetic route to THP-indazole boronic acid pinacol ester.

Experimental Protocol: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid pinacol ester

Materials:

  • 5-Bromo-1H-indazole

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Dichloromethane (DCM), anhydrous

  • Bis(pinacolato)diboron (B₂Pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc)

  • 1,4-Dioxane, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: THP Protection of 5-Bromo-1H-indazole

  • To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a white solid.

Step 2: Miyaura Borylation

  • In an oven-dried Schlenk flask, combine 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq), bis(pinacolato)diboron (B₂Pin₂, 1.1 eq), and potassium acetate (KOAc, 1.5 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid pinacol ester.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of the synthesized THP-indazole boronic acid pinacol ester with a representative aryl bromide.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R-B(OR)3]⁻ PdII_R Ar-Pd(II)-R L2 Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R Product Coupled Product (Ar-R) ArX Aryl Halide (Ar-X) BoronicEster THP-Indazole-B(Pin) (R-B(Pin)) Base Base (e.g., K2CO3)

Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid pinacol ester

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk tube, combine 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid pinacol ester (1.2 eq), the aryl bromide (1.0 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Deprotection of the THP Group

The final step to access the N-H indazole is the removal of the THP protecting group, which is typically achieved under acidic conditions.[9][10]

Experimental Protocol: THP Deprotection

Materials:

  • THP-protected coupled product

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrochloric acid (HCl, e.g., 4 M in dioxane or concentrated HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the THP-protected coupled product in methanol or ethanol.

  • Add a solution of hydrochloric acid (a few drops of concentrated HCl or an excess of 4 M HCl in dioxane).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography or recrystallization.

Data Presentation and Troubleshooting

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O100Moderate
2PdCl₂(dppf) (3)-Cs₂CO₃ (2)Toluene/H₂O110Good
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100Excellent
4Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)THF/H₂O80Good

Troubleshooting Common Issues:

  • Low or No Yield:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. The active species is Pd(0), so Pd(II) sources must be reduced in situ.

    • Oxygen Contamination: Thoroughly degas all solvents and maintain an inert atmosphere throughout the reaction to prevent catalyst degradation and homocoupling of the boronic acid.[1]

    • Poor Solubility: Adjust the solvent system to ensure all reactants are sufficiently soluble at the reaction temperature.

  • Protodeboronation (Loss of Boronic Acid Group):

    • This is a common side reaction, especially with electron-rich heterocyclic boronic acids.

    • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]

    • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions with a base like potassium fluoride can minimize protodeboronation.

  • Homocoupling of Boronic Acid:

    • This side reaction is often promoted by the presence of oxygen. Ensure rigorous exclusion of air.

    • Use the appropriate stoichiometry of reactants; a slight excess of the boronic acid is common, but a large excess can lead to more homocoupling.

References

  • Qin, J., Cheng, W., Duan, Y., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. [Link]

  • G G, A., & K, S. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(4), 325-337. [Link]

  • Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. [Link]

  • Tiwari, R., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

  • Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4978. [Link]

  • Zhan, H., et al. (2019). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Synthetic Communications, 49(16), 2136-2145. [Link]

  • Báez-Santos, Y. M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6825-6834. [Link]

  • Kumar, R., et al. (2021). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 11(50), 31481-31492. [Link]

  • Burke, M. D., & Lloyd-Jones, G. C. (2010). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry, 2(11), 941-947. [Link]

  • Crestey, F., Lohou, E., Stiebing, S., Collot, V., & Rault, S. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615-619. [Link]

  • O'Brien, A. G., & Hoveyda, A. H. (2011). Metal-free C–C bond formation via coupling of nitrile imines and boronic acids. Chemical Science, 2(7), 1279-1283. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Hould, D. R., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. MedChemComm, 6(1), 143-147. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C (sp 2)-Tosylates and Mesylates. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]

  • Knapp, D. M., et al. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 134(35), 14326-14329. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Deprotection of the Tetrahydropyranyl (THP) Group from Indazole Nitrogen

For Researchers, Scientists, and Drug Development Professionals The tetrahydropyranyl (THP) group is a commonly employed protecting group for the nitrogen atoms of indazoles in multistep organic synthesis. Its widespread...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyranyl (THP) group is a commonly employed protecting group for the nitrogen atoms of indazoles in multistep organic synthesis. Its widespread use is attributed to its ease of introduction, low cost, and, most importantly, its stability under a wide range of non-acidic conditions, including exposure to organometallics, strong bases, and hydrides.[1][2] This stability allows for selective transformations on other parts of the molecule without affecting the indazole core. However, the successful execution of a synthetic route often hinges on the efficient and clean removal of the THP group to reveal the N-H functionality for subsequent reactions or as the final step in the synthesis of the target molecule.

This guide provides a detailed overview of the conditions for the deprotection of the THP group from the indazole nitrogen, focusing on the underlying mechanistic principles, a variety of established protocols, and practical considerations for achieving high yields and purity.

Mechanism of Acid-Catalyzed N-THP Deprotection

The removal of the THP group from an indazole nitrogen proceeds via an acid-catalyzed hydrolysis mechanism, analogous to the cleavage of THP ethers.[3][4] The reaction is initiated by the protonation of the oxygen atom of the THP ring, which enhances the leaving group ability of the indazole moiety. Subsequent cleavage of the C-O bond results in the formation of a resonance-stabilized oxocarbenium ion and the free indazole. The oxocarbenium ion is then quenched by a nucleophile, typically water or an alcohol from the solvent, to form a hemiacetal, which is in equilibrium with its open-chain hydroxy aldehyde form.

THP_Deprotection_Mechanism cluster_0 Acid-Catalyzed Deprotection of N-THP Indazole Indazole_THP N-THP Indazole Protonated_Indazole_THP Protonated N-THP Indazole Indazole_THP->Protonated_Indazole_THP + H⁺ Indazole Indazole (Deprotected) Protonated_Indazole_THP->Indazole - THP⁺ Oxocarbenium Oxocarbenium Ion Protonated_Indazole_THP->Oxocarbenium Cleavage Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H₂O Hydroxy_Aldehyde 5-Hydroxypentanal Hemiacetal->Hydroxy_Aldehyde Tautomerization

Figure 1: General mechanism of acid-catalyzed N-THP deprotection.

Experimental Protocols for N-THP Deprotection

The choice of deprotection conditions is critical and depends on the overall molecular structure, particularly the presence of other acid-sensitive functional groups. Below are detailed protocols for common and reliable methods for the cleavage of the N-THP group from indazoles.

Protocol 1: Deprotection using Ethanolic Hydrochloric Acid

This method is robust and generally provides high yields for substrates that can tolerate strongly acidic conditions. The use of an alcoholic solvent, such as ethanol, helps to solubilize the organic substrate while the aqueous HCl provides the necessary acidic environment. This protocol is adapted from a similar procedure used for the deprotection of N-THP imidazoles.[5]

Principle: The N-THP group is cleaved by refluxing in an ethanolic solution of hydrochloric acid. The reaction is typically fast and efficient.

Materials and Reagents:

  • N-THP protected indazole

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-THP protected indazole (1.0 eq.) in ethanol (10-20 mL per gram of substrate).

  • Acid Addition: To the stirred solution, add concentrated hydrochloric acid (2-4 eq.) dropwise at room temperature.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Cooling: Once the starting material is consumed, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up:

    • To the resulting residue, add water and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution (pH ~7-8).

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization, if applicable.

Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, an additional portion of concentrated HCl can be added. Ensure the reaction is heated to a consistent reflux.

  • Side Product Formation: For substrates with other acid-labile groups, consider a milder deprotection method (Protocol 2).

Protocol 2: Mild Deprotection using p-Toluenesulfonic Acid (p-TsOH) in Methanol

For substrates containing acid-sensitive functionalities, a milder acidic catalyst such as p-toluenesulfonic acid (p-TsOH) is often preferred.[3][6] The reaction can typically be performed at room temperature or with gentle heating.

Principle: A catalytic amount of p-TsOH in an alcoholic solvent is sufficient to promote the cleavage of the N-THP group under mild conditions.

Materials and Reagents:

  • N-THP protected indazole

  • Methanol (MeOH) or Ethanol (EtOH)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the N-THP protected indazole (1.0 eq.) in methanol or ethanol (10-20 mL per gram of substrate) in a round-bottom flask.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1-0.3 eq.) to the solution and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish at room temperature, it can be gently heated to 40-50 °C. Reaction times can vary from 2 to 24 hours depending on the substrate.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dilute the residue with ethyl acetate or dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove the p-TsOH.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization as needed.

Troubleshooting:

  • Slow Reaction: Increase the amount of p-TsOH or gently heat the reaction mixture.

  • Formation of Methyl/Ethyl Ether Byproduct: In alcoholic solvents, there is a small possibility of forming the corresponding O-alkylated THP byproduct. This is usually minimized by the presence of water (from p-TsOH monohydrate) and can be removed during purification.

Summary of Deprotection Conditions

The following table summarizes various acidic conditions that have been successfully employed for the deprotection of THP groups from nitrogen and oxygen nucleophiles, which can be adapted for N-THP indazoles.

CatalystSolvent(s)TemperatureTypical Reaction TimeRemarksReference(s)
HCl EtOH/H₂OReflux1-3 hRobust and fast; not suitable for acid-sensitive substrates.[5]
p-TsOH MeOH or EtOHRT to 50 °C2-24 hMild conditions; good for substrates with acid-labile groups.[3][6]
PPTS EtOHReflux4-12 hPyridinium p-toluenesulfonate is a milder acid catalyst than p-TsOH.[1][7]
TFA CH₂Cl₂/H₂ORT1-4 hTrifluoroacetic acid is effective but can be harsh. Scavengers may be needed.[1]
AcOH/THF/H₂O AcOH/THF/H₂ORT to 45 °C12-24 hVery mild conditions, suitable for highly sensitive substrates.[1]

Experimental Considerations and Strategic Choices

  • Substrate Scope and Orthogonality: The choice of deprotection method must be compatible with other functional groups present in the molecule. For instance, if the substrate contains other acid-labile protecting groups like Boc or t-butyl esters, milder conditions (e.g., p-TsOH at room temperature or acetic acid) should be employed. The THP group is orthogonal to base-labile (e.g., Fmoc, acetate esters) and hydrogenolysis-labile (e.g., Cbz, benzyl ethers) protecting groups.

  • Choice of Acid and Solvent: Stronger acids like HCl lead to faster reaction rates but may cause degradation of sensitive substrates. Milder acids like p-TsOH or PPTS offer greater selectivity. Protic solvents like methanol and ethanol are commonly used as they can effectively solvate the reagents and quench the intermediate carbocation.

  • Monitoring the Reaction: It is crucial to monitor the reaction progress closely using TLC or LC-MS to avoid over-exposure to acidic conditions, which could lead to side reactions or decomposition of the desired product.

  • Work-up Procedure: Proper neutralization of the acid catalyst during the work-up is essential to prevent re-protection or degradation of the product during concentration and purification.

By carefully selecting the deprotection conditions based on the specific substrate and synthetic strategy, the THP group can be efficiently removed from the indazole nitrogen, providing a reliable and versatile tool in the synthesis of complex molecules for research and drug development.

References

  • Zhan, H., Li, J., & Wang, H. (2019).
  • Primas, N., Bouillon, A., Lancelot, J. C., Sopkova-de Oliveira Santos, J., Lohier, J. F., & Rault, S. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(14), 3241–3253.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Thatipally, S., Acharyulu, P. V. R., & Dubey, P. K. (2012). Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Asian Journal of Chemistry, 24(12), 5671-5674.
  • Organic Chemistry Portal. (n.d.). THP Deprotection - para-Toluenesulfonic Acid (p-TsOH). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). THP Deprotection Mechanism - p-Toluenesulfonic Acid (p-TsOH). Retrieved from [Link]

  • Ciriminna, R., Fidalgo, A., Pandarus, V., Béland, F., & Ilharco, L. M. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 2493–2501.
  • Cheshier, J. E., Stauffer, S. R. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(2), 343-346.
  • Sharma, A., & Kumar, V. (2015). Tetrahydropyranyl ethers (THPEs) in organic synthesis: A review. RSC Advances, 5(128), 105655-105680.

Sources

Method

Application of "1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid" in fragment-based drug discovery

Executive Summary Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening for identifying high-quality lead compounds.[1] This methodology relies on ident...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening for identifying high-quality lead compounds.[1] This methodology relies on identifying small, low-molecular-weight fragments that bind weakly but efficiently to a biological target, which are then optimized into potent drug candidates.[1][2][3] This application note provides a comprehensive technical guide for the strategic use of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid (hereafter referred to as IA-B(OH)₂ ) in FBDD campaigns. We will detail the unique structural attributes of this fragment, provide step-by-step protocols for its use in primary and orthogonal screening, and outline a robust strategy for hit-to-lead elaboration, leveraging its versatile chemical handles.

Introduction: The Strategic Value of the IA-B(OH)₂ Fragment

The selection of a high-quality fragment library is paramount to the success of an FBDD campaign.[3] IA-B(OH)₂ has been designed to incorporate three key features that make it an exceptionally valuable tool for drug discovery professionals:

  • Privileged Indazole Scaffold: The indazole core is a well-recognized "privileged scaffold" in medicinal chemistry, found in numerous approved drugs and clinical candidates.[4][5][6][7] Its rigid, bicyclic structure is an excellent pharmacophore for establishing key interactions within protein binding sites, particularly hinge regions of kinases.[8]

  • Versatile Boronic Acid Moiety: The boronic acid group serves a dual purpose. Firstly, it can act as a reversible covalent warhead , forming stable yet reversible bonds with nucleophilic residues like serine, threonine, or lysine within a target's active site.[9][10][11][12] This unique binding mode can confer high affinity and selectivity.[13] Secondly, it is a premier synthetic handle for Suzuki-Miyaura cross-coupling reactions , providing a direct and reliable vector for fragment elaboration.[14][15][16][17]

  • THP-Protected Nitrogen: The tetrahydropyran (THP) group protects one of the indazole nitrogens, directing the fragment's binding orientation and preventing undesirable reactivity. This protecting group is stable under a wide range of screening and coupling conditions but can be readily removed when required.[18][19][20][21]

These features position IA-B(OH)₂ as a fragment capable of not only identifying valuable starting points but also accelerating the subsequent hit-to-lead optimization process.

The FBDD Workflow with IA-B(OH)₂

The application of IA-B(OH)₂ follows a structured, multi-stage FBDD workflow. The goal is to identify and validate its binding to a target of interest and then rationally evolve it into a potent lead compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including IA-B(OH)₂) B Primary Screen (e.g., Thermal Shift Assay) A->B Screening C Hit Confirmation B->C Identify ΔTm > 2°C D Orthogonal Screen (e.g., SPR) C->D Validation E Affinity & Kinetics (Determine KD) D->E Quantification F Structural Biology (X-ray Crystallography) E->F Binding Mode G Structure-Guided Design F->G H Fragment Elaboration (Suzuki Coupling) G->H I SAR Exploration H->I J Lead Compound I->J

Caption: A typical FBDD workflow using IA-B(OH)₂.

Experimental Protocols: From Screening to Elaboration

Phase 1: Primary Screening using Thermal Shift Assay (TSA)

TSA (also known as Differential Scanning Fluorimetry or DSF) is a rapid, high-throughput method for identifying fragment binding by measuring changes in a protein's thermal stability.[22][23][24][25] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).[26]

Protocol: High-Throughput TSA Screen

  • Protein Preparation: Prepare a solution of the purified target protein at a final concentration of 2–5 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl). Ensure protein purity is ≥95%.

  • Fragment Preparation: Prepare a 100 mM stock solution of IA-B(OH)₂ in 100% DMSO. Create a working plate by diluting the stock to 10 mM in the assay buffer.

  • Assay Plate Setup (384-well format):

    • To each well, add 19.8 µL of the protein solution.

    • Add 0.2 µL of the 10 mM IA-B(OH)₂ working solution (final concentration: 100 µM; final DMSO: 1%). Include DMSO-only wells as a negative control.

    • Add a fluorescent dye (e.g., SYPRO Orange) to each well at a final dilution of 1:1000.

  • Thermal Denaturation:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate melting curves.

    • Calculate the Tm for each well by fitting the data to a Boltzmann equation or by determining the peak of the first derivative.

    • A hit is defined as a fragment that induces a thermal shift (ΔTm) of ≥ 2 °C compared to the DMSO control.

CompoundConcentration (µM)Tm (°C)ΔTm (°C)Hit?
DMSO ControlN/A52.30.0-
IA-B(OH)₂ 100 55.1 +2.8 Yes
Fragment X10052.5+0.2No
Fragment Y10054.8+2.5Yes

Table 1: Representative data from a primary TSA screen.

Phase 2: Hit Validation with Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for validating hits from a primary screen.[27][28][29] It provides quantitative data on binding affinity (KD) and kinetics (ka, kd), confirming a direct interaction between the fragment and the target.[30][31]

Protocol: SPR Affinity and Kinetics Measurement

  • Chip Preparation: Covalently immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry to a level of 8,000–12,000 Response Units (RU).

  • Fragment Preparation: Prepare a serial dilution of IA-B(OH)₂ in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO). Recommended concentration range: 1 µM to 500 µM.

  • Binding Analysis:

    • Inject the fragment solutions over the target-immobilized surface and a reference flow cell (for background subtraction) at a constant flow rate (e.g., 30 µL/min).

    • Allow for a 60-second association phase and a 120-second dissociation phase.

  • Data Analysis:

    • Double-reference the resulting sensorgrams by subtracting the signal from the reference flow cell and a buffer-only injection.

    • Perform a steady-state affinity analysis by plotting the response at equilibrium against the fragment concentration and fitting to a 1:1 binding model to determine the dissociation constant (KD).

    • If kinetics are well-resolved, perform a global kinetic fit to determine the association rate (ka) and dissociation rate (kd).

ParameterValue
KD (Dissociation Constant) 85 µM
ka (Association Rate)1.2 x 10³ M⁻¹s⁻¹
kd (Dissociation Rate)0.1 s⁻¹
Ligand Efficiency (LE)0.35

Table 2: Hypothetical kinetic and affinity data for IA-B(OH)₂ binding to a target protein (MW 35 kDa).

Phase 2 Continued: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the target protein in complex with IA-B(OH)₂ is the gold standard for hit validation.[32][33][34] It provides definitive proof of binding and reveals the precise binding mode, which is crucial for the subsequent structure-guided design phase.[35][36][37]

Protocol: Co-crystallization and Structure Determination

  • Complex Formation: Incubate the purified protein (e.g., at 10 mg/mL) with a 3- to 5-fold molar excess of IA-B(OH)₂ for 1-2 hours on ice.

  • Crystallization Screening: Use sitting-drop or hanging-drop vapor diffusion to screen a wide range of crystallization conditions. Set up plates with the protein-fragment complex against commercially available sparse-matrix screens.

  • Crystal Optimization & Soaking (Alternative): If co-crystallization fails, grow apo-protein crystals first. Then, transfer the crystals to a cryoprotectant solution containing a high concentration (1-10 mM) of IA-B(OH)₂ and soak for a period ranging from minutes to hours.

  • Data Collection: Harvest and flash-cool the crystals in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Refine the model and carefully inspect the electron density maps to confirm the binding pose of IA-B(OH)₂.

Phase 3: Hit-to-Lead Elaboration via Suzuki-Miyaura Coupling

With the binding mode confirmed, the boronic acid moiety of IA-B(OH)₂ serves as a powerful handle for synthetic elaboration to improve potency. The Suzuki-Miyaura coupling is the reaction of choice for this purpose, allowing for the installation of new aryl or heteroaryl groups into unoccupied pockets of the binding site.[8][14][15]

Suzuki_Elaboration cluster_0 Inputs cluster_1 Reaction cluster_2 Output Fragment IA-B(OH)₂ (Validated Hit) Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) Fragment->Reaction ArylHalide Aryl/Heteroaryl Halide (R-X) Selected via SBDD ArylHalide->Reaction Elaborated Elaborated Compound (Increased Potency) Reaction->Elaborated Forms C-C Bond

Caption: Elaboration of the IA-B(OH)₂ fragment hit.

Protocol: Suzuki-Miyaura Coupling for Fragment Elaboration

  • Reagent Preparation: In a reaction vial, combine IA-B(OH)₂ (1.0 eq), the selected aryl halide (e.g., 4-bromopyridine, 1.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Reaction Setup:

    • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

    • Add a degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 ratio).

    • Seal the vial and heat the mixture to 80–100 °C.

  • Monitoring and Workup:

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion (typically 2–12 hours), cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the elaborated, more potent compound.

Note on THP Deprotection: If required, the THP group can be removed under mild acidic conditions (e.g., p-TsOH in methanol or HCl in an appropriate solvent) either before or after the Suzuki coupling, depending on the overall synthetic strategy.[18][19][20]

Conclusion

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid is a highly versatile and strategically designed fragment for FBDD. Its privileged indazole core provides a robust anchor for binding, while the boronic acid moiety offers the unique advantages of potential reversible covalent interactions and a direct, reliable handle for synthetic elaboration. The protocols outlined in this note provide a clear and validated pathway for researchers to leverage this fragment, from initial hit discovery through to the generation of potent, lead-like molecules.

References

  • Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Harner, M. J., et al. (2013). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]

  • Hennig, M., et al. (2007). SPR-based fragment screening: advantages and applications. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Jana, S., et al. (2022). Key advances in the development of reversible covalent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Neumann, L., et al. (2007). Fragment-based screening using surface plasmon resonance technology. Journal of Biomolecular Screening. [Link]

  • Kumar, A., et al. (2021). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Andersson, K., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]

  • Zhao, Z., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of Biomedical Science. [Link]

  • Vu, B., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Expert Opinion on Drug Discovery. [Link]

  • Kirsch, P., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal. [Link]

  • Ciulli, A. (2010). Fragment-based screening using X-ray crystallography and NMR spectroscopy. ResearchGate. [Link]

  • Organic Chemistry Portal. THP Protection - Common Conditions. [Link]

  • Talele, T. T. (2023). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Singampalli, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2023). Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate. [Link]

  • Shuty, A., et al. (2015). Boronic acids as reversible covalent allosteric modulators of the chemokine receptor CXCR3. ResearchGate. [Link]

  • Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Horváth, D., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery. [Link]

  • Strelow, J. M. (2017). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. ACS Medicinal Chemistry Letters. [Link]

  • Jahnke, W., & Widmer, H. (2006). NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics. [Link]

  • Navratilova, I., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters. [Link]

  • Singampalli, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]

  • Various Authors. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Semantic Scholar. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • ResearchGate. Protein X-ray Crystallography and Fragment-Based Drug Discovery. [Link]

  • CEM Corporation. Protection and Deprotection. [Link]

  • Sharma, K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Catalysts. [Link]

  • Betzi, S., et al. (2011). Protein X-ray Crystallography and Drug Discovery. Molecules. [Link]

  • Simpson, D. C., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Current Topics in Medicinal Chemistry. [Link]

  • Douangamath, A. (2022). The XChem pipeline for fragment screening. Diamond Light Source. [Link]

  • Liebeschuetz, J. W. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Foley, D. J., et al. (2020). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society. [Link]

  • CD BioSciences. Thermal Shift Assay (TSA). [Link]

  • Blakemore, D. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. [Link]

  • Wikipedia. Thermal shift assay. [Link]

  • Axxam SpA. Thermal shift assays for early-stage drug discovery. [Link]

  • ICE Bioscience. Thermal Shift Assay (TSA). [Link]

  • Chemi, G., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Re-Smit, E., & van der Walle, C. F. (2022). Indirect Detection of Ligand Binding by Thermal Melt Analysis. Springer Nature Experiments. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Application

One-pot borylation and cross-coupling with indazole precursors

Application Notes & Protocols Introduction: The Strategic Value of Indazoles and One-Pot Synthesis The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its p...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Strategic Value of Indazoles and One-Pot Synthesis

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have led to its incorporation into drugs targeting a wide range of diseases, including cancer, inflammation, and neurological disorders.[1] However, the functionalization of the indazole core, particularly the introduction of carbon-carbon bonds to build molecular complexity, presents a significant synthetic challenge.

Traditional multi-step approaches for modifying indazole precursors are often resource-intensive, requiring the isolation and purification of intermediates at each stage. This leads to lower overall yields, increased waste, and longer development timelines. One-pot tandem reactions, which combine multiple synthetic transformations into a single, uninterrupted sequence, offer a powerful solution. By telescoping a borylation reaction (installing a versatile boronic ester "handle") with a subsequent cross-coupling reaction, we can achieve highly efficient and atom-economical access to diverse libraries of substituted indazoles.

This guide provides an in-depth exploration of the one-pot borylation and Suzuki-Miyaura cross-coupling sequence for indazole precursors. We will delve into the mechanistic underpinnings of these critical reactions, offer field-proven insights into experimental design, and present detailed, self-validating protocols for immediate application in a research or drug development setting.

Section 1: Mechanistic Foundations of the Tandem Reaction

A robust understanding of the individual catalytic cycles is paramount for troubleshooting and optimizing a one-pot sequence. The process relies on two distinct, yet compatible, transition-metal-catalyzed reactions.

The Borylation Step: Installing the Boronic Ester Handle

The initial step involves converting a C-H or C-X (where X is a halide) bond on the indazole ring into a C-B bond, typically in the form of a pinacol boronate ester (Bpin). This intermediate is relatively stable, allowing for a single-pot transition to the next step.[2] Two primary strategies dominate this transformation.

A. Iridium-Catalyzed C-H Borylation

This is the most direct and atom-economical method, activating a C-H bond on the indazole ring. The reaction typically employs an iridium catalyst, which operates through an Ir(III)/Ir(V) cycle.[3] A key challenge is controlling regioselectivity. For N-protected indazoles, borylation often occurs selectively at the C3 position, driven by a combination of steric and electronic factors.[4][5] Unprotected N-H indazoles can be challenging substrates, potentially due to catalyst inhibition, making N-protection a critical parameter.[3]

iridium_borylation_cycle Ir_III [Ir(III)]-L (Active Catalyst) Ir_V_H [Ir(V)]-H(Bpin)₃-L Ir_III->Ir_V_H Oxidative Addition (Indazole C-H) Ir_III_Aryl [Ir(III)]-Aryl(Bpin)₂-L Ir_V_H->Ir_III_Aryl Reductive Elimination (H-Bpin) Ir_III_Aryl->Ir_III Reductive Elimination (Aryl-Bpin) Ir_III_Aryl->product_out Indazole-Bpin reagents_in->Ir_III B₂pin₂ Indazole-H suzuki_coupling_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)L₂(X) (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂(R²) (Transmetalation Complex) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar¹-Ar² (Coupled Product) Transmetal->Product   ArylHalide Ar¹-X (Aryl Halide) ArylHalide->OxAdd BoronicEster Ar²-B(OR)₂ (Boronic Ester) BoronicEster->Transmetal Base Base, H₂O Base->Transmetal

Caption: The generally accepted catalytic cycle for Suzuki-Miyaura cross-coupling.

Section 2: The One-Pot Tandem Workflow

The elegance of the one-pot strategy lies in creating a reaction environment where both catalytic cycles can proceed sequentially without the need for intermediate isolation. This is achieved by a carefully planned addition of reagents.

one_pot_workflow cluster_0 Step 1: Borylation cluster_1 Step 2: Cross-Coupling Start Indazole Precursor (C-H or C-X) Intermediate In situ Indazole-Bpin Start->Intermediate Heat, Time (t₁) Reagent1 B₂pin₂ Ir or Pd Catalyst Mild Base (if needed) Reagent2 Aryl Halide (Ar-X) Pd Catalyst Base, H₂O FinalProduct Functionalized Indazole Intermediate->FinalProduct Heat, Time (t₂)

Caption: High-level workflow for the one-pot borylation/cross-coupling sequence.

Key Considerations for a Successful One-Pot Reaction:
  • Catalyst System: While some protocols use a single palladium catalyst for both steps (especially starting from a halo-indazole), the C-H activation route often requires two distinct catalysts (e.g., Iridium for borylation, Palladium for coupling). [6][7]The catalysts and their ligands must be compatible and not interfere with each other.

  • Sequential Reagent Addition: The success of the one-pot reaction hinges on adding the reagents for the second step only after the first step is complete. Adding the Suzuki coupling partners (second aryl halide, strong base) prematurely will lead to a complex mixture of side products.

  • Solvent Choice: A solvent that is suitable for both reactions is ideal. Anhydrous polar aprotic solvents like 1,4-dioxane, THF, or DMAc are common choices. [8][9]* Atmosphere: Both iridium and palladium catalysts, as well as the diboron reagent, are sensitive to oxygen. Performing the entire sequence under an inert atmosphere (e.g., Argon or Nitrogen) is critical for reproducibility and high yields.

Section 3: Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory environment. Always follow proper lab safety protocols and use appropriate personal protective equipment (PPE).

Protocol 1: One-Pot Iridium-Catalyzed C-H Borylation / Suzuki-Miyaura Cross-Coupling of an N-Protected Indazole

This protocol describes the direct C3-functionalization of an N-protected indazole. N-Boc-indazole is used as a representative substrate.

Materials & Reagents:

  • N-Boc-1H-indazole

  • Aryl bromide (coupling partner)

  • [Ir(COD)OMe]₂ (Iridium catalyst)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (Ir Ligand)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Pd(dppf)Cl₂ (Palladium catalyst)

  • Cesium carbonate (Cs₂CO₃)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Microwave reaction vials or Schlenk flask

  • Standard glassware and purification supplies (silica gel, solvents)

Step-by-Step Methodology:

  • Step A: C-H Borylation (Set-up)

    • To a flame-dried microwave vial or Schlenk flask equipped with a magnetic stir bar, add N-Boc-1H-indazole (1.0 equiv.), [Ir(COD)OMe]₂ (0.015 equiv., 1.5 mol%), and dtbpy (0.03 equiv., 3 mol%).

    • Causality Insight: The dtbpy ligand is crucial for stabilizing the iridium catalyst and promoting the C-H activation cycle. [6] * Seal the vessel with a septum, and purge with argon for 10-15 minutes.

    • Under a positive pressure of argon, add B₂pin₂ (1.2 equiv.) followed by anhydrous MTBE to achieve a substrate concentration of approximately 0.2 M.

    • Causality Insight: An inert atmosphere is essential to prevent oxidation and deactivation of the Ir(I) precatalyst and the B₂pin₂ reagent.

  • Step A: C-H Borylation (Reaction)

    • Heat the reaction mixture to 80-100 °C (conventional heating or microwave).

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours. A sample can be taken, quenched with water, and extracted to check for the formation of the indazole-boronic ester intermediate.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Step B: Suzuki-Miyaura Cross-Coupling

    • To the cooled reaction mixture containing the in situ generated indazole-boronic ester, add the aryl bromide (1.1 equiv.), Pd(dppf)Cl₂ (0.05 equiv., 5 mol%), and Cs₂CO₃ (3.0 equiv.).

    • Causality Insight: The palladium catalyst is added for the second distinct catalytic cycle. Cs₂CO₃ is a sufficiently strong base to facilitate the transmetalation step of the Suzuki coupling. [6] * Add anhydrous DMAc (equal volume to the MTBE) to ensure solubility of the base and catalyst.

    • Purge the vessel with argon again for 5 minutes.

    • Heat the reaction mixture to 100-120 °C until the boronic ester intermediate is consumed (typically 2-16 hours), as monitored by TLC or LC-MS.

  • Work-up and Purification

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, and wash with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-N-Boc-indazole.

Self-Validating System: Expected Results & Troubleshooting

ObservationPotential CauseSuggested Solution
Low conversion in Step A Inefficient C-H activation due to air/moisture contamination or insufficient temperature.Ensure rigorous inert atmosphere technique. Increase temperature or reaction time.
Multiple borylated products Lack of regioselectivity.The N-protecting group may not be sufficient to direct to C3. Consider alternative protecting groups or starting with a pre-functionalized halo-indazole (Protocol 2).
Proto-deborylation product in Step B Presence of excess water or acidic impurities leading to the cleavage of the C-B bond.Use anhydrous solvents and ensure the base is added before prolonged heating in the second step.
Homocoupling of Aryl Bromide Catalyst decomposition or side reactions.Ensure the reaction is well-purged with argon. A different palladium catalyst/ligand system may be required.

Section 4: Data Summary & Applications

The one-pot borylation/cross-coupling methodology is highly versatile and has been applied to a wide range of indazole precursors and coupling partners. The following table summarizes representative examples to showcase the scope of this powerful transformation.

Indazole PrecursorCoupling PartnerBorylation SystemCoupling SystemYield (%)Reference
1-Boc-1H-indazole4-Bromotoluene[Ir(COD)OMe]₂/dtbpy, B₂pin₂Pd(dppf)Cl₂, Cs₂CO₃~75%[5][6]
1-SEM-1H-indazole1-Bromo-4-fluorobenzene[Ir(COD)OMe]₂/dtbpy, B₂pin₂Pd(OAc)₂/SPhos, K₃PO₄81%[4]
3-Bromo-1H-indazolePhenylboronic acid(N/A, Suzuki directly)Pd(PPh₃)₄, NaHCO₃>80%[7]
1-H-Indazole4-Bromoanisole[Ir(COD)OMe]₂/dtbpy, B₂pin₂Pd(dppf)Cl₂, Cs₂CO₃~60-70%[5]
3-Iodo-1-THP-indazole2-Thiopheneboronic acid(N/A, Suzuki directly)Pd(PPh₃)₄, Na₂CO₃92%[7]

Yields are approximate and represent the overall yield for the one-pot or sequential process described in the cited literature.

Conclusion

The one-pot tandem borylation and Suzuki-Miyaura cross-coupling reaction is a robust, efficient, and highly adaptable strategy for the synthesis of functionalized indazoles. By leveraging modern catalytic methods like direct C-H borylation, researchers can rapidly access complex molecular architectures from simple precursors. This methodology streamlines the synthetic process, reduces waste, and accelerates the discovery of novel indazole-based compounds. For professionals in drug development and medicinal chemistry, mastering this technique provides a significant advantage in the rapid generation and optimization of lead candidates, ultimately shortening the path from molecular concept to therapeutic reality.

References

Sources

Method

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid

Introduction: The Strategic Importance of Biaryl Indazoles in Modern Drug Discovery The biaryl structural motif is a cornerstone in contemporary medicinal chemistry, appearing in a multitude of clinically successful drug...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Indazoles in Modern Drug Discovery

The biaryl structural motif is a cornerstone in contemporary medicinal chemistry, appearing in a multitude of clinically successful drugs and late-stage development candidates. Within this chemical class, molecules incorporating the indazole scaffold have garnered significant attention due to their versatile biological activities, including potent kinase inhibition, anti-inflammatory, and anticancer properties.[1] The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, offers a unique three-dimensional architecture and hydrogen bonding capabilities that are conducive to high-affinity interactions with various biological targets.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][3] Its broad functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents have made it an indispensable tool for synthetic chemists.[4][5] This application note provides a detailed guide to the use of a key building block, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid , in the synthesis of biaryl indazoles, offering both mechanistic insights and a comprehensive, field-proven protocol.

The Reagent in Focus: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid

The choice of boronic acid is critical for the success of a Suzuki-Miyaura coupling. The subject of this guide, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid, offers several strategic advantages:

  • The Indazole Core : As a privileged scaffold, the indazole core provides a robust framework for the development of bioactive molecules. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in drug design.

  • The Boronic Acid Functionality : Positioned at the 6-position of the indazole ring, the boronic acid group allows for the direct and regioselective introduction of a wide array of aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies.

  • The Tetrahydropyranyl (THP) Protecting Group : The acidic N-H proton of the indazole ring can interfere with the catalytic cycle of the Suzuki-Miyaura reaction. The tetrahydropyranyl (THP) group serves as a robust and readily cleavable protecting group for the indazole nitrogen. Its presence prevents unwanted side reactions and ensures the efficient participation of the boronic acid in the desired cross-coupling. The THP ether is stable to the basic conditions of the Suzuki coupling and can be easily removed under acidic conditions post-coupling.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation of the key steps is as follows:

  • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation : The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation [Ar'B(OR)3]^- PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)2 Boronate [Ar'B(OH)3]^- BoronicAcid->Boronate + Base Base Base (e.g., OH-)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Representative Biaryl Indazole

This protocol details the synthesis of 6-(4-methoxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole via a Suzuki-Miyaura coupling reaction.

Materials and Equipment
  • Reagents :

    • 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid

    • 1-Bromo-4-methoxybenzene

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane (anhydrous)

    • Water (deionized)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment :

    • Round-bottom flask or microwave reaction vial

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath/microwave reactor

    • Condenser

    • Inert atmosphere setup (e.g., nitrogen or argon manifold)

    • Standard laboratory glassware

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and developing chamber

    • Flash chromatography system

Reaction Setup and Procedure

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reaction Assembly : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid (1.2 equivalents), 1-bromo-4-methoxybenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition : Add the [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equivalents).

  • Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition : Through the septum, add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.

  • Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring. If using a microwave reactor, heat to 120-150 °C for a shorter duration.

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed. Typical reaction times range from 2 to 16 hours.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(4-methoxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

  • Deprotection (Optional) : If the unprotected indazole is desired, the THP group can be removed by treating the purified product with a mild acid, such as p-toluenesulfonic acid (PTSA) or hydrochloric acid in an appropriate solvent like methanol or ethanol.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of N-protected indazole derivatives.

ParameterConditionRationale
Boronic Acid 1.1 - 1.5 equivalentsA slight excess is often used to ensure complete consumption of the more valuable aryl halide.
Aryl Halide 1.0 equivalentThe limiting reagent.
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, etc. (2-10 mol%)The choice of catalyst and ligand is crucial for reaction efficiency and can depend on the specific substrates.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 equivalents)Activates the boronic acid for transmetalation.[3] The choice of base can significantly impact the reaction rate and yield.
Solvent Dioxane/Water, Toluene/Water, DMF/WaterA mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
Temperature 80 - 150 °CSufficient thermal energy is required to drive the catalytic cycle. Microwave heating can often reduce reaction times.
Atmosphere Inert (Nitrogen or Argon)Prevents the oxidation and deactivation of the Pd(0) catalyst.

Troubleshooting and Key Considerations

  • Low or No Conversion :

    • Catalyst Inactivity : Ensure the palladium catalyst is fresh and has been handled under an inert atmosphere.

    • Inefficient Base : The choice of base is critical. For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.

    • Poor Solubility : Ensure all reactants are sufficiently soluble in the chosen solvent system.

  • Side Reactions :

    • Homocoupling of Boronic Acid : This can occur if the reaction conditions are too harsh or if the oxidative addition is slow. Using a slight excess of the boronic acid is generally acceptable.

    • Protodeboronation : The boronic acid can be replaced by a hydrogen atom. This is more common with electron-rich or sterically hindered boronic acids and can be minimized by careful control of temperature and reaction time.

  • Purification Challenges :

    • Residual Palladium : The final product may be contaminated with palladium. Passing the crude product through a pad of celite or using a metal scavenger can help remove residual catalyst.

    • Co-elution of Byproducts : Careful optimization of the chromatography conditions is necessary to separate the desired product from any side products.

Conclusion

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid is a highly valuable and versatile building block for the synthesis of biaryl indazoles. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for its incorporation into complex molecular architectures. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can effectively utilize this reagent to accelerate the discovery and development of novel therapeutic agents.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Nature. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

Sources

Application

Application Notes and Protocols for Microwave-Assisted Suzuki Reactions with 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic Acid

Introduction: Accelerating Drug Discovery with Indazole Scaffolds via Microwave-Assisted Suzuki Coupling The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therape...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Drug Discovery with Indazole Scaffolds via Microwave-Assisted Suzuki Coupling

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including kinase inhibitors for oncology.[1] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for constructing carbon-carbon bonds.[2] When applied to the synthesis of functionalized indazoles, this reaction opens a direct path to novel drug candidates. However, traditional thermal heating methods for these couplings can be slow, inefficient, and lead to undesired side products.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction rates and often improving product yields and purity.[1][3] By utilizing microwave irradiation, polar molecules in the reaction mixture are heated rapidly and uniformly, leading to a significant reduction in reaction times—often from hours to mere minutes.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of microwave-assisted Suzuki reactions, specifically focusing on the coupling of the versatile building block, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid , with various aryl and heteroaryl halides.

The tetrahydropyranyl (THP) group serves as a robust protecting group for the indazole nitrogen, preventing unwanted side reactions under the basic conditions of the Suzuki coupling.[5] This guide will detail a validated protocol, explain the rationale behind reagent and parameter selection, and provide troubleshooting insights to empower chemists in their synthesis of novel indazole-based compounds.

The Underlying Chemistry: Mechanism and the Role of Microwave Irradiation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

The Catalytic Cycle

The reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/heteroaryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_ArX Ar-Pd(II)-X(L)₂ Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar-Pd(II)-Ar'(L)₂ PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) PdII_ArAr->Product ArX Ar-X (Aryl Halide) ArX->PdII_ArX ArBoronic Ar'-B(OH)₂ (Boronic Acid) ArBoronic->PdII_ArAr Base Base (e.g., K₂CO₃) Base->ArBoronic Activation Experimental_Workflow start Start reagents 1. Add Reagents to Microwave Vial start->reagents degas 2. Degas the Reaction Mixture reagents->degas microwave 3. Microwave Irradiation degas->microwave cool 4. Cool to Room Temperature microwave->cool workup 5. Aqueous Workup & Extraction cool->workup purify 6. Purification (e.g., Column Chromatography) workup->purify analyze 7. Product Analysis (NMR, LC-MS) purify->analyze end End analyze->end

Caption: General workflow for microwave-assisted Suzuki coupling.

  • Reagent Preparation: In a microwave reaction vial equipped with a magnetic stir bar, add 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid (1.2 equivalents), the aryl/heteroaryl bromide (1.0 equivalent), and the base (e.g., Cs₂CO₃, 2.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) to achieve a suitable concentration (typically 0.1-0.2 M with respect to the limiting reagent).

  • Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 5-10 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 15-30 minutes). [4][7]The reaction should be monitored for completion by TLC or LC-MS.

  • Workup: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Optimized Reaction Parameters

The following table provides a starting point for reaction optimization. The optimal conditions may vary depending on the specific substrates used.

ParameterRecommended Starting ConditionRationale & Considerations
Catalyst Pd(PPh₃)₄ (5 mol%)A widely used and effective catalyst for many Suzuki couplings. [7]For challenging substrates, consider more advanced catalysts like XPhos Pd G2. [8]
Base Cs₂CO₃ (2.0 eq.)A strong, soluble base that effectively promotes transmetalation. K₂CO₃ can also be effective and is more economical. [7]
Solvent 1,4-Dioxane/H₂O (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents. The water is essential for dissolving the base. [7]
Temperature 120-140 °CHigher temperatures accelerate the reaction, but excessive heat can lead to catalyst decomposition. Microwave heating allows for precise temperature control. [7]
Time 15-30 minutesSignificantly shorter than conventional heating. Monitor by TLC or LC-MS to determine the optimal reaction time. [3]

The Role and Removal of the THP Protecting Group

The tetrahydropyranyl (THP) group is an acetal that effectively protects the acidic N-H of the indazole ring from deprotonation by the base used in the Suzuki reaction. This prevents potential side reactions and catalyst inhibition. [5]The THP group is stable under the basic and nucleophilic conditions of the coupling reaction. [9] Should the final product require the free N-H indazole, the THP group can be readily removed under acidic conditions.

Protocol for THP Deprotection
  • Dissolution: Dissolve the THP-protected product in a suitable solvent such as methanol or dichloromethane.

  • Acidification: Add a solution of acid. Common reagents include trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol. [10]3. Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification: Purify the deprotected product as necessary.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd(0))Ensure proper degassing of the reaction mixture. Use fresh catalyst.
Insufficiently active catalyst systemFor challenging substrates (e.g., aryl chlorides or sterically hindered partners), screen different ligands (e.g., SPhos, XPhos) or pre-catalysts. [11]
Poor solubility of reagentsTry a different solvent system (e.g., DMF/water, THF/water).
Side Product Formation (e.g., Homocoupling) Catalyst decompositionLower the reaction temperature or shorten the reaction time.
Deborylation of Starting Material Prolonged reaction time or harsh basic conditionsReduce reaction time. Consider a milder base like K₃PO₄.
Difficulty in Purification Residual palladiumUse a palladium scavenger or perform an additional filtration step.

Conclusion

Microwave-assisted Suzuki-Miyaura coupling is a highly efficient and robust method for the synthesis of substituted indazoles, which are key building blocks in drug discovery. The use of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid, in conjunction with the protocols outlined in this application note, provides a reliable pathway to a diverse range of biaryl and heteroaryl indazole derivatives. By leveraging the speed and efficiency of microwave chemistry, researchers can significantly accelerate their synthetic workflows and the discovery of new chemical entities.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. (2020).
  • A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Green Chemistry (RSC Publishing).
  • Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (2025).
  • Tetrahydropyranyl Ethers. Organic Chemistry Portal.
  • A mild and efficient THP protection of indazoles and benzyl alcohols in w
  • Organoborane coupling reactions (Suzuki coupling). NIH.
  • MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar.
  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). Diva-Portal.org.
  • Recent Advances in the Synthesis of 2H-Pyrans. NIH.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). PMC.
  • (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)boronic acid. BLDpharm.
  • A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. (2025).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2025).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid in palladium-catalyzed Suzuki-Miya...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights to help you minimize palladium catalyst loading, troubleshoot common issues, and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is minimizing palladium catalyst loading crucial in reactions with our indazole boronic acid?

Minimizing palladium loading is a key objective in sustainable chemistry and pharmaceutical manufacturing for several reasons:

  • Cost Reduction: Palladium is a precious and expensive metal. Reducing the amount of catalyst used directly translates to lower production costs, especially at scale.

  • Sustainability: Lowering palladium usage aligns with green chemistry principles by conserving a finite resource.[1]

  • Reduced Metal Contamination: Minimizing the catalyst loading simplifies the purification process by reducing the amount of residual palladium in the final product.[2] This is particularly critical in the synthesis of active pharmaceutical ingredients (APIs), where strict limits on metal impurities are enforced.

Q2: What are the primary challenges when using low concentrations of palladium with a heteroaromatic boronic acid like 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid?

Heteroaromatic boronic acids can present unique challenges compared to their simpler aryl counterparts:

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, rendering the substrate inactive for coupling.[3] This can be exacerbated by high temperatures and certain bases.

  • Catalyst Deactivation: The nitrogen atoms in the indazole ring can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.

  • Substrate Instability: Some boronic acids have limited stability under reaction conditions, which can lead to lower yields. Using the corresponding boronic ester can sometimes improve stability.[3]

Troubleshooting Guide: Low Yield and Incomplete Conversion

Issue: My reaction is sluggish or has stalled, resulting in a low yield of the desired product.

This is a common issue when attempting to use very low catalyst loadings. A systematic approach to troubleshooting is essential.

The choice of palladium precursor and, more importantly, the ligand, is the most critical factor for achieving high turnover numbers (TONs) with low catalyst loading.

  • Expert Insight: For challenging substrates like heteroaromatic boronic acids, standard catalysts like Pd(PPh₃)₄ may not be efficient enough at low loadings. Modern, specialized ligands are designed to enhance catalyst activity and stability.

Parameter Recommendation Rationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) sources that are reduced in situ to the active Pd(0) species.[4]
Ligand Selection Bulky, electron-rich phosphines (e.g., Buchwald ligands like SPhos, XPhos, RuPhos)These ligands promote the crucial oxidative addition step, even with less reactive aryl chlorides, and facilitate reductive elimination.[3][5] Their steric bulk also helps to prevent catalyst decomposition.
Catalyst Loading Start with 1 mol%, then systematically decrease to 0.1%, 0.01%, etc.While ppm-level loadings are achievable, it's best to first establish a robust reaction at a moderate loading before optimizing downwards.[6][7][8]

Troubleshooting Workflow: Catalyst & Ligand Screening

start Low Yield Observed cat_check Is your catalyst system optimized for heteroaromatics? start->cat_check ligand_screen Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). cat_check->ligand_screen No precatalyst Consider using a pre-formed palladacycle or a G3/G4 precatalyst. cat_check->precatalyst Consider advanced options cat_loading Systematically vary catalyst loading (1% -> 0.1% -> 0.01%). ligand_screen->cat_loading precatalyst->cat_loading yield_check1 Yield Improved? cat_loading->yield_check1 success Reaction Optimized yield_check1->success Yes next_step Proceed to optimize other reaction parameters. yield_check1->next_step No

Caption: Decision workflow for troubleshooting low yields by optimizing the catalyst system.

Once a promising catalyst system is identified, optimizing the reaction conditions is the next step to push the boundaries of low catalyst loading.

  • Expert Insight: The interplay between the base, solvent, and temperature is crucial for both activating the boronic acid and maintaining the stability of the active catalyst.

Parameter Recommendation Rationale
Base K₃PO₄, K₂CO₃, Cs₂CO₃The base is critical for activating the boronic acid to facilitate transmetalation.[9] The choice of base can significantly impact the reaction outcome, and a screen is often necessary.[3]
Solvent Aprotic polar solvents (e.g., Dioxane, THF, Toluene) often with water.The solvent affects the solubility of reagents and the stability of the catalyst.[3] An aqueous mixture is often required for the base to function effectively.[10]
Temperature 60-100 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition and protodeboronation.[11] Start at a moderate temperature and adjust as needed.
Degassing EssentialOxygen can oxidize the active Pd(0) catalyst and sensitive phosphine ligands, leading to deactivation.[3] Proper degassing (e.g., freeze-pump-thaw or sparging with an inert gas) is critical.

Experimental Protocol: Screening for Optimal Conditions

This protocol outlines a general procedure for screening reaction conditions for the Suzuki-Miyaura coupling of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid with an aryl halide.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid (1.2 equiv), and the chosen base (2.0-3.0 equiv).

  • Catalyst Addition:

    • In a separate vial, prepare a stock solution of the palladium precursor and ligand in the reaction solvent. Add the appropriate amount of this solution to the reaction vial to achieve the desired catalyst loading (e.g., 0.1 mol%).

  • Degassing:

    • Seal the reaction vial and perform 3-4 cycles of vacuum backfilling with argon or nitrogen.

  • Reaction:

    • Add the degassed solvent to the vial via syringe.

    • Place the vial in a preheated heating block and stir for the designated time (e.g., 12-24 hours).

  • Analysis:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Logical Relationship: Factors Influencing Catalyst Efficiency

cluster_catalyst Catalyst System cluster_conditions Reaction Conditions catalyst_efficiency High Catalyst Efficiency (Low Loading) pd_source Appropriate Pd(0) or Pd(II) Precursor pd_source->catalyst_efficiency ligand Bulky, Electron-Rich Ligand ligand->catalyst_efficiency base Optimal Base Selection base->catalyst_efficiency solvent Suitable Solvent System solvent->catalyst_efficiency temperature Controlled Temperature temperature->catalyst_efficiency degassing Thorough Degassing degassing->catalyst_efficiency

Caption: Key factors that contribute to achieving high catalyst efficiency and enabling low palladium loading.

References

  • Gautam, P., & Bhanage, B. M. (2015). Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. The Journal of Organic Chemistry, 80(15), 7810-7815. [Link]

  • Gautam, P., & Bhanage, B. M. (2015). Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency. PubMed. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Cravotto, G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Gautam, P., & Bhanage, B. M. (2015). Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency. Organic Chemistry Portal. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]

  • Yan, M.-Q., et al. (2017). An active catalytic system for Suzuki–Miyaura cross-coupling reactions using low levels of palladium loading. Sci-Hub. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]

  • Minimalization of Metallic Pd Formation in Suzuki Reaction with a Solid-State Organometallic Catalyst. ACS Publications. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Reduced Tiara-like Palladium Complex for Suzuki Cross Coupling Reactions. PubMed. [Link]

  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI. [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing. [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. NIH. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. MDPI. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. NIH. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ACS Publications. [Link]

  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

Sources

Optimization

Purification strategies for products derived from "1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid"

Welcome to the technical support guide for purifying products derived from 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid (CAS No. 2096337-20-9).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for purifying products derived from 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid (CAS No. 2096337-20-9). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. High purity is paramount for the success of subsequent reactions, most notably the Suzuki-Miyaura cross-coupling, where impurities can lead to low yields, side reactions, and complex downstream purification challenges.[1][2][3]

This guide provides a series of frequently asked questions (FAQs), a troubleshooting section in a direct question-and-answer format, and detailed experimental protocols to address common issues encountered during the purification of this and related boronic acids.

Part 1: Frequently Asked Questions - Core Concepts

This section addresses fundamental questions regarding the properties, handling, and common challenges associated with 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid.

Q1: What are the most common impurities I should expect when working with this boronic acid?

A: The impurity profile can vary based on the synthetic route and storage conditions. However, several classes of impurities are common to aryl boronic acids. Understanding these is the first step to designing an effective purification strategy.

Impurity TypeStructure/DescriptionCommon OriginDownstream Impact
Protodeboronation Product 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazoleCleavage of the C-B bond, often promoted by moisture, heat, or harsh pH conditions.A highly common, often non-polar impurity that can compete in subsequent reactions or be difficult to separate from the desired product.
Boroxine (Cyclic Anhydride) A cyclic trimer formed by the dehydration of three boronic acid molecules.Forms spontaneously in the solid state or upon concentration from anhydrous solvents.[4]This is a reversible process. While it complicates characterization (e.g., NMR, stoichiometry), it can often be reversed by dissolving in a protic solvent. It is generally reactive in Suzuki couplings.
Starting Materials/Reagents e.g., the corresponding aryl halide or organometallic precursor.Incomplete reaction during synthesis.Can lead to homocoupling of the starting material or other side reactions.[5][6]
Homocoupled Dimer Two indazole units coupled together.Can form as a byproduct during the Suzuki-Miyaura reaction itself, especially in the presence of oxygen.[3]Difficult to separate from the desired biaryl product.
THP-Deprotected Boronic Acid 1H-Indazol-6-yl-boronic acidCleavage of the THP (tetrahydropyran) protecting group under acidic conditions.A more polar impurity that may behave differently during chromatography.

Q2: How should I properly handle and store 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid to minimize degradation?

A: Proper storage is critical to maintaining the integrity of the compound. Boronic acids, while more stable than many organometallics, are susceptible to degradation.[7]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere (Nitrogen or Argon).[8]

  • Moisture Sensitivity: Boronic acids are hygroscopic and can absorb moisture from the air, which can promote protodeboronation and caking.[8][9]

  • Light and Air: While many aryl boronic acids have good stability, prolonged exposure to air can lead to oxidation.[4][10] It is good practice to minimize exposure to light and air.

Q3: My NMR spectrum looks complex, and the integration doesn't seem right. Could this be due to boroxine formation?

A: Yes, this is a very common observation. The formation of the boroxine trimer can lead to broadened peaks or multiple sets of signals in the ¹H NMR spectrum, complicating analysis. The equilibrium between the monomeric boronic acid and the boroxine can make stoichiometric calculations based on NMR integration unreliable. To get a clearer spectrum, you can often add a drop of D₂O or CD₃OD to the NMR tube to hydrolyze the boroxine back to the monomer. For definitive boron speciation, ¹¹B NMR spectroscopy is a powerful tool.[11]

Part 2: Troubleshooting Guide - Experimental Challenges

This section provides solutions to specific problems you may encounter during purification.

Q: My compound is streaking badly on a standard silica gel TLC plate, making it impossible to monitor the reaction or choose a solvent system for chromatography. What is happening and how can I fix it?

A: This is a classic problem with boronic acids. The issue stems from the interaction between the Lewis acidic boron atom and the acidic silanol groups (Si-OH) on the surface of the silica gel.[12] This strong interaction causes the compound to stick to the stationary phase, leading to streaking and poor separation.

Solutions:

  • Use Boric Acid-Treated Silica: Impregnating the silica gel with boric acid effectively masks the acidic silanol groups, suppressing the over-adsorption of boronic acids and allowing for much cleaner chromatography.[12][13] A detailed protocol is provided below.

  • Add a Modifier to the Eluent: Adding a small amount of a polar, acidic modifier like acetic acid (~1%) to your eluent system can help by competing for the binding sites on the silica gel.

  • Switch to an Alternative Stationary Phase: For less polar compounds, neutral alumina can be an effective alternative to silica gel.[14] Reversed-phase (C18) chromatography is also a viable option, particularly if your impurities have significantly different polarities.[15][16]

Q: I performed a column chromatography purification, but my yield was extremely low, and I suspect the product is stuck on the column. How can I improve recovery?

A: This is a direct consequence of the strong adsorption issue mentioned above. If your compound is irreversibly bound to the silica, your yield will suffer.

Solutions:

  • Primary Recommendation: Use the boric acid-treated silica gel protocol outlined in the next section. This is the most robust solution for improving recovery during silica gel chromatography.[12][13]

  • Flush the Column: After your initial elution, try flushing the column with a much stronger, more polar solvent system, such as 10-20% methanol in dichloromethane, sometimes with a small amount of acetic acid or ammonia, to recover any strongly adsorbed material.[14][16] Be aware that this may also elute other polar impurities.

  • Minimize Contact Time: Use a shorter, wider column ("flash plug") rather than a long, thin one to minimize the interaction time between your compound and the silica gel.

Q: My "purified" product shows a significant amount of the protodeboronated impurity (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole) by LC-MS. How can I remove this?

A: The protodeboronated impurity is typically less polar than the boronic acid. This difference in polarity is the key to its removal.

Solutions:

  • Optimized Chromatography: Careful flash chromatography, especially on boric acid-treated silica, should allow for separation. Use a shallow gradient elution to maximize the resolution between the two spots.

  • Recrystallization: If the crude material is sufficiently pure, recrystallization can be very effective. Experiment with different solvent systems, such as ethyl acetate/hexanes or ethanol/water, to find conditions where the desired boronic acid crystallizes out, leaving the more soluble impurity in the mother liquor.[14][17]

  • Acid-Base Extraction: This is a highly effective chemical method. Boronic acids are weakly acidic and can be deprotonated by a base to form a water-soluble boronate salt. The non-acidic protodeboronated impurity will remain in the organic layer. See the detailed protocol below.[15][14][18]

Part 3: Detailed Purification Protocols & Workflows

Decision Workflow for Purification Strategy

This flowchart can help you decide on the best purification strategy based on the initial analysis of your crude product.

G start Crude Product Analysis (TLC, LC-MS, ¹H NMR) is_solid Is the crude material a solid? start->is_solid is_streaking Does it streak on silica TLC? is_solid->is_streaking No recrystallize Attempt Recrystallization is_solid->recrystallize Yes main_impurity What is the main impurity type? is_streaking->main_impurity No chrom_boric Chromatography on Boric Acid-Treated Silica is_streaking->chrom_boric Yes acid_base Perform Acid-Base Extraction main_impurity->acid_base Protodeboronated chrom_std Standard Flash Chromatography main_impurity->chrom_std Other final_product Pure Product recrystallize->final_product acid_base->final_product chrom_boric->final_product chrom_std->final_product

Caption: Decision tree for selecting a purification method.

Protocol 1: Flash Chromatography on Boric Acid-Treated Silica Gel

This method is highly recommended for resolving streaking and improving the recovery of boronic acids from silica gel columns.[12][13]

A. Preparation of Boric Acid-Treated Silica (B-TLC Plates & Column Packing)

  • Prepare Solution: Create a 5% w/v solution of boric acid (H₃BO₃) in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.

  • Create Slurry: In a large flask, make a slurry of the silica gel in the boric acid/methanol solution.

  • Agitate: Gently swirl or agitate the slurry for 1 hour at room temperature.

  • Filter and Wash: Remove the solvent by filtration using a Büchner funnel. Wash the treated silica gel thoroughly with ethanol (approx. 600 mL per 100 g of silica).

  • Dry: Dry the silica gel completely under high vacuum, potentially with gentle heating (e.g., 60°C for 1.5 hours), until it becomes a free-flowing powder. This material is now ready for use in TLC plate preparation or for packing a column.[12]

B. Chromatographic Purification

  • Dry Pack Column: Pack your column with the prepared boric acid-treated silica gel.

  • Equilibrate: Equilibrate the column with your starting eluent (e.g., Hexane/Ethyl Acetate).

  • Load Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent and load it onto the column.

  • Elute: Run the column using a solvent gradient determined by your analysis on boric acid-treated TLC plates.

  • Collect & Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via Acid-Base Extraction

This chemical purification method leverages the acidic nature of the boronic acid to separate it from neutral impurities like the protodeboronation product.[14][18]

G start 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) extract 2. Extract with Aqueous Base (e.g., 1M NaOH, chilled) start->extract separate 3. Separate Layers extract->separate organic Organic Layer: Contains neutral impurities (e.g., protodeboronated product) separate->organic Discard aqueous Aqueous Layer: Contains water-soluble boronate salt separate->aqueous Keep acidify 4. Acidify Aqueous Layer (e.g., 1M HCl, chilled) to pH ~2-3 aqueous->acidify precipitate Product Precipitates (or is extracted back into fresh organic solvent) acidify->precipitate isolate 5. Isolate Pure Product (Filter or Concentrate) precipitate->isolate

Caption: Workflow for purification by acid-base extraction.

Step-by-Step Methodology:

  • Dissolve the crude material in a water-immiscible organic solvent such as ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel and extract with a chilled, dilute aqueous base (e.g., 1 M NaOH or Na₂CO₃). Repeat the extraction 2-3 times.

  • Combine the aqueous layers. The neutral impurities, including the protodeboronation product, will remain in the original organic layer, which can be discarded.

  • Cool the combined aqueous layer in an ice bath. Slowly acidify with a chilled acid (e.g., 1 M HCl) with stirring until the pH is acidic (pH ~2-3).

  • The pure boronic acid should precipitate out of the solution as a solid.

  • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under high vacuum.

  • If the product does not precipitate (or oils out), extract the acidified aqueous solution with fresh ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified boronic acid.

Part 4: Purity Assessment

After any purification procedure, it is essential to verify the purity of the final product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique for assessing purity. A high-quality sample should show a single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the boronic acid. It is also excellent for detecting trace impurities.[1][19]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The NMR spectrum should show clean signals corresponding to the structure of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid. Pay close attention to the aromatic region to ensure the absence of signals from the protodeboronated impurity or starting materials. The absence of broad, rolling baselines suggests minimal boroxine content.

  • TLC (Thin-Layer Chromatography): On an appropriate system (e.g., boric acid-treated silica), the purified product should appear as a single, well-defined spot. A simple colorimetric stain using a curcumin solution can specifically detect boronic acids as a red-colored complex.[20]

By applying these principles and protocols, researchers can effectively purify 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid, ensuring the quality and reliability of this crucial reagent for successful drug discovery and development programs.

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016). Retrieved from [Link]

  • Di, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-65. Retrieved from [Link]

  • Hitosugi, S., et al. (2015). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 44(7), 906-908. Retrieved from [Link]

  • How to Store Boric Acid | Lab Alley. (n.d.). Retrieved from [Link]

  • Popisil, T., et al. (2014). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 6(22), 8901-8904. Retrieved from [Link]

  • Reddy, G. N., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(7), 2054-2060. Retrieved from [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.). Retrieved from [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2022). Retrieved from [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. (2015). Retrieved from [Link]

  • Borate handling and storage - borax.com. (n.d.). Retrieved from [Link]

  • Patterson, D. P., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1233, 78-85. Retrieved from [Link]

  • Boronic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Liu, W. R., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2021369118. Retrieved from [Link]

  • How to Purify Boric Acid (by Recrystallization) - YouTube. (2015). Retrieved from [Link]

  • Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry - Reddit. (2022). Retrieved from [Link]

  • Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols - The Royal Society of Chemistry. (2019). Retrieved from [Link]

  • The background and radical generation pathways involving boronic acid (derivatives). - ResearchGate. (2022). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Silva, V. L. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5933. Retrieved from [Link]

  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity - ResearchGate. (2018). Retrieved from [Link]

  • Process for purification of boronic acid and its derivatives - Google Patents. (2005).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in Substituted Indazole Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for addressing challenges in the synthesis of complex molecules involving substituted indazoles. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for addressing challenges in the synthesis of complex molecules involving substituted indazoles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning steric hindrance in cross-coupling reactions, a common hurdle in medicinal chemistry and materials science.

Troubleshooting Guide: Enhancing Yields in Sterically Congested Couplings

This section is designed to diagnose and solve specific experimental failures where steric hindrance is the likely culprit.

Problem: Your Suzuki-Miyaura coupling between a C3-substituted indazole and a bulky boronic acid is failing or providing negligible yield.

Root Cause Analysis: The primary obstacle is the steric clash at the reaction center. Bulky groups at the C3-position of the indazole and on the boronic acid sterically inhibit the crucial transmetalation step of the catalytic cycle. This prevents the efficient transfer of the organic group from boron to the palladium center, effectively halting the reaction.

Strategic Solutions:

  • Elevate Your Ligand Game: Standard phosphine ligands may not be robust enough. The solution lies in employing bulky, electron-rich monophosphine ligands. These ligands accelerate the rate-limiting reductive elimination step and promote the formation of the active monoligated palladium species essential for initiating the catalytic cycle.

    • Recommended Ligands:

      • XPhos: Excellent for creating a highly active catalyst suitable for many challenging couplings.

      • SPhos: Often provides superior results when other bulky ligands fail, especially with heteroaromatic substrates.

      • RuPhos: A highly effective ligand known for its ability to facilitate difficult C-N and C-C bond formations.

  • Switch to a High-Activity Catalyst System: If common catalysts like Pd(PPh₃)₄ are ineffective, a modern pre-catalyst is required. These are designed for stability and high reactivity.

    • Recommendation: Utilize Buchwald palladacycle pre-catalysts (e.g., XPhos Pd G3 or SPhos Pd G4). These complexes are air-stable and readily form the active catalytic species in solution, making them ideal for overcoming high activation barriers in sterically demanding reactions.

  • Fine-Tune Reaction Parameters:

    • Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Use a sealed vessel to safely reach temperatures above the solvent's boiling point.

    • Base and Solvent: The choice of base is critical. A stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases. The solvent system, typically a mixture like dioxane/water, must be thoroughly degassed to prevent catalyst deactivation.

ParameterStandard ConditionRecommended for Hindered CouplingRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)XPhos Pd G3, SPhos Pd G4Higher activity and stability; promotes formation of monoligated species.
Ligand PPh₃, dppfXPhos, SPhos, RuPhosBulky, electron-rich ligands accelerate key steps in the catalytic cycle.
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger bases can facilitate the transmetalation step more effectively.
Temperature 60-80 °C90-120 °CProvides additional energy to overcome the steric activation barrier.
Problem: N-arylation of your indazole yields an inseparable mixture of N1 and N2 isomers.

Root Cause Analysis: The regioselectivity of indazole N-arylation is a delicate balance of electronics and sterics. While N1 is often the thermodynamic product, steric hindrance around the N1 position (e.g., from a C7-substituent) can kinetically favor arylation at the less hindered N2 site. The reaction conditions heavily influence this outcome.

Strategic Solutions:

  • Leverage Directing Group Effects: The inherent electronic properties of your indazole can be used to your advantage. Electron-withdrawing groups at the C3-position tend to increase the acidity of the N1-proton, favoring N2-arylation.

  • Employ a Protecting Group Strategy: To achieve absolute regiocontrol, temporarily block one of the nitrogen atoms. For exclusive N1-arylation, a removable group can be placed at the N2 position, and vice-versa.

  • Catalyst and Ligand Optimization:

    • Copper-Catalyzed Ullmann Reaction: This classic method can sometimes offer complementary selectivity to palladium-catalyzed systems. Experiment with different copper sources (e.g., CuI) and ligands (e.g., 1,10-phenanthroline).

    • Palladium-Catalyzed Buchwald-Hartwig Amination: The ligand choice is paramount. Bidentate ligands with a large bite angle, such as Xantphos, can favor arylation at a specific nitrogen by creating a defined coordination sphere around the metal center.

  • Systematic Condition Screening:

    • Base Selection: The size and strength of the base (e.g., NaOtBu vs. Cs₂CO₃) can dramatically alter the N1/N2 ratio.

    • Temperature Control: Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable isomer, which can improve selectivity.

Frequently Asked Questions (FAQs)

Q1: How do substituent positions on the indazole ring influence steric hindrance?

A1: The location of substituents is a critical predictor of steric challenges:

  • C3-Position: A bulky group here creates a significant steric shield over the N2 and C4 positions, making reactions at these sites difficult.

  • C7-Position: This position is adjacent to the N1 atom. A large substituent at C7 will sterically encumber the N1 position, potentially hindering N-arylation or other reactions at this site.

  • N1/N2-Positions: A pre-existing substituent on one nitrogen will direct subsequent reactions. A large N1-substituent can sterically block the C7-position, while a bulky N2-substituent will primarily affect the C3-position.

Q2: What is the mechanistic role of bulky phosphine ligands in overcoming steric hindrance?

A2: Bulky, electron-rich ligands, such as the Buchwald-type ligands, are crucial for several reasons. Their large steric profile promotes the formation of a highly reactive, 12-electron monoligated Pd(0)L species, which readily undergoes oxidative addition. Furthermore, their electron-donating nature increases the electron density on the palladium, facilitating this key initial step. Finally, the steric bulk accelerates the final, product-releasing reductive elimination step.

Q3: When should I consider alternatives to Suzuki or Buchwald-Hartwig reactions for highly hindered substrates?

A3: If extensive optimization of palladium-catalyzed reactions fails, it is time to consider alternative coupling strategies that employ different mechanisms or more reactive organometallic reagents:

  • Negishi Coupling: Utilizes highly reactive organozinc reagents, which can succeed where less nucleophilic organoboranes fail.

  • Kumada Coupling: Employs powerful Grignard reagents (organomagnesiums). This method is often successful for very hindered systems but requires strict exclusion of moisture and air.

  • C-H Functionalization: This modern strategy bypasses the need for pre-functionalized substrates (halides, boronic acids) by directly activating a C-H bond on the indazole or its coupling partner. This can be an elegant solution to avoid sterically demanding starting materials.

Visualizations & Protocols

Diagram: Troubleshooting Workflow for Hindered Couplings

Troubleshooting_Workflow Start Low Yield in Coupling Reaction Assess_Sterics High Steric Hindrance? Start->Assess_Sterics Change_Ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) Assess_Sterics->Change_Ligand Yes Use_Precatalyst Use High-Activity Pre-catalyst (e.g., Buchwald G4) Change_Ligand->Use_Precatalyst Still Low Yield Success Reaction Successful Change_Ligand->Success Improvement Optimize_Conditions Optimize Conditions (Temp, Base, Solvent) Use_Precatalyst->Optimize_Conditions Still Low Yield Use_Precatalyst->Success Improvement Consider_Alternative Consider Alternative Coupling (e.g., Negishi, C-H Activation) Optimize_Conditions->Consider_Alternative Still Low Yield Optimize_Conditions->Success Improvement Consider_Alternative->Success Improvement Suzuki_Miyaura_Catalytic_Cycle Pd0L2 Active Catalyst Pd(0)L_n Oxidative_Addition Oxidative Addition Pd0L2->Oxidative_Addition Indazole-X Intermediate_A R¹-Pd(II)L_n-X Oxidative_Addition->Intermediate_A Transmetalation Transmetalation Intermediate_A->Transmetalation Boronic Acid + Base Intermediate_B R¹-Pd(II)L_n-R² Transmetalation->Intermediate_B Reductive_Elimination Reductive Elimination Intermediate_B->Reductive_Elimination Reductive_Elimination->Pd0L2 Catalyst Regeneration Product Product R¹-R² Reductive_Elimination->Product

Optimization

Technical Support Center: Managing the Temperature Sensitivity of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl boronic acid

Welcome to the technical support guide for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl boronic acid. This document provides researchers, scientists, and drug development professionals with essential information for mana...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl boronic acid. This document provides researchers, scientists, and drug development professionals with essential information for managing the inherent temperature sensitivity of this reagent. Adherence to these guidelines is critical for ensuring experimental reproducibility, maximizing reaction yields, and preserving the integrity of your starting material.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of THP-protected indazolyl boronic acid.

Q1: What are the primary degradation pathways for this boronic acid that are accelerated by temperature?

A1: Like many boronic acids, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl boronic acid is susceptible to two principal temperature-sensitive degradation pathways:

  • Boroxine Formation: This is a dehydration reaction where three molecules of the boronic acid condense to form a six-membered cyclic anhydride called a boroxine, releasing three molecules of water.[1][2][3][4] While often reversible, boroxine formation complicates accurate mass measurements for reaction stoichiometry and can affect dissolution and reactivity.[5] This process is entropically driven and is favored at higher temperatures.[1][2][3]

  • Protodeboronation: This is an irreversible process where the C-B bond is cleaved and replaced by a C-H bond, yielding 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole.[5][6] This side reaction is a common cause of yield loss in cross-coupling reactions and can be promoted by heat, moisture, and acidic or basic conditions.[6][7][8][9]

Application Scientist's Insight: The THP (tetrahydropyranyl) group protects the indazole nitrogen, but the boronic acid moiety itself remains vulnerable. Of the two degradation pathways, protodeboronation is the most detrimental as it represents an irreversible loss of your starting material. Boroxine formation is a nuisance that complicates weighing and stoichiometry, but the boronic acid can often be regenerated in situ or by dissolution in appropriate solvents.

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: To maximize shelf-life, the solid compound should be stored under the conditions outlined in the table below. The primary goals are to minimize exposure to heat, moisture, and oxygen.

ParameterRecommended ConditionRationale
Temperature -20°C to 8°C Low temperatures significantly slow the rate of both boroxine formation and protodeboronation. Freezer storage (-20°C) is ideal for long-term stability.[10]
Atmosphere Inert Gas (Argon or Nitrogen) An inert atmosphere displaces moisture and oxygen, which are key contributors to protodeboronation and oxidation pathways.[5][10]
Container Tightly Sealed Amber Vial Prevents exposure to ambient moisture and air. Amber glass protects the compound from light, which can also catalyze degradation.[10]
Handling Aliquot Upon Receipt To avoid repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere, it is best practice to aliquot the compound into smaller, single-use quantities upon arrival.

Q3: My Suzuki-Miyaura coupling reaction using this boronic acid has a low or inconsistent yield. Could improper temperature management be the cause?

A3: Absolutely. Temperature mismanagement is a leading suspect in failed or low-yielding Suzuki-Miyaura reactions involving sensitive boronic acids.[11] Elevated temperatures, especially during prolonged reaction times, can cause significant degradation of the boronic acid in situ before it has a chance to participate in the catalytic cycle. This leads to the formation of the undesired protodeboronated side product, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole, which can often be observed by LC-MS analysis of the crude reaction mixture.

Application Scientist's Insight: The challenge lies in finding a thermal window that is energetic enough to drive the catalytic cycle forward but not so high as to rapidly degrade the boronic acid. The rate of in situ decomposition can compete with the rate of cross-coupling.[9][12] If your reaction requires high heat (e.g., >100 °C) and long reaction times, you may observe diminishing returns as the boronic acid is consumed by protodeboronation.

Section 2: Troubleshooting & Experimental Protocols

This section provides actionable troubleshooting advice and detailed protocols to mitigate temperature-related issues.

Troubleshooting Guide
Observed Issue Potential Temperature-Related Cause Recommended Action
Low Yield, Starting Material Consumed Significant protodeboronation during the reaction.1. Lower the reaction temperature and incrementally increase it to find the optimal balance. 2. Reduce reaction time; monitor by LC-MS to find the point of maximum product formation before degradation dominates. 3. Ensure all solvents are rigorously degassed to remove oxygen, which can accelerate catalyst decomposition and side reactions.[11]
Inconsistent Stoichiometry The solid boronic acid has partially converted to its boroxine trimer.1. Do not rely solely on the mass of the solid. Use quantitative NMR (qNMR) to determine the exact molarity of a stock solution. 2. Dissolve the solid in a suitable solvent (e.g., anhydrous dioxane) and stir, which can help revert the boroxine to the monomeric boronic acid.
No Reaction, Only Starting Materials Recovered Catalyst deactivation or failure of the reaction to initiate.While not solely a temperature issue, ensure the Pd(II) precatalyst is properly reduced to the active Pd(0) species.[11][13] If the reaction temperature is too low, this activation may not occur efficiently.
Protocol 1: Recommended Workflow for Handling and Reaction Setup

This protocol minimizes the exposure of the boronic acid to deleterious conditions before and during the reaction setup.

G cluster_prep Pre-Reaction Preparation cluster_reaction Reaction Assembly p1 Equilibrate Aliquot Allow vial to warm to room temperature in a desiccator. p2 Weigh Quickly Weigh the required amount rapidly in a draft-free environment. p1->p2 p3 Inert Atmosphere Immediately place weighed solid into the reaction vessel under Ar or N2. p2->p3 r1 Add Degassed Solvent Add anhydrous, degassed solvent to the reaction vessel via syringe. p3->r1 Transfer to Reaction r2 Add Other Reagents Add the aryl halide, base, and Pd catalyst/ligand. r1->r2 r3 Commence Heating Place the sealed vessel in a pre-heated block and begin stirring. r2->r3

Caption: Workflow for handling temperature-sensitive boronic acid.

Protocol 2: Step-by-Step Guide for a Temperature-Controlled Suzuki-Miyaura Coupling
  • Vessel Preparation: To a dry reaction vial equipped with a stir bar, add 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl boronic acid (1.2 equiv.).

  • Inerting: Seal the vial and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add the appropriate volume of rigorously degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe to achieve the desired concentration (typically 0.1 M).[11]

  • Reaction Execution: Tightly seal the reaction vial and place it into a preheated reaction block or oil bath set to the desired temperature (e.g., start at 80°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots for LC-MS or TLC analysis at regular intervals (e.g., every 30-60 minutes) to determine the optimal reaction time and check for the formation of the protodeboronated byproduct.

Section 3: Advanced Topics & Analytical Characterization

Q4: How can I visualize the key degradation pathways that temperature influences?

A4: The following diagram illustrates the two primary degradation routes for a generic THP-protected indazolyl boronic acid. High temperature (Δ) is a key driver for both pathways.

G cluster_degradation Degradation Pathways cluster_reaction Productive Pathway A 1-(THP)-1H-indazol-6-yl boronic acid B Boroxine Trimer A->B + Δ - 3 H₂O (Reversible) C 1-(THP)-1H-indazole (Protodeboronated Product) A->C + Δ, H⁺/H₂O (Irreversible) D Desired Product (Suzuki Coupling) A->D + Ar-X, Pd(0), Base + Δ

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of N-Protected vs. N-Unprotected Indazole Boronic Acids in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Consequently, the functionalization of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Consequently, the functionalization of the indazole ring system is a critical task in drug discovery. Indazole boronic acids are pivotal building blocks for creating carbon-carbon bonds, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] However, the inherent nature of the indazole ring, specifically the acidic N-H proton of the pyrazole moiety, presents a significant challenge, leading to inconsistent reactivity and undesirable side reactions.[5]

This guide provides an in-depth comparison of the reactivity between N-unprotected and N-protected indazole boronic acids. We will explore the mechanistic rationale behind their differing performance, present comparative data, and offer detailed experimental protocols to help researchers make informed decisions for their synthetic strategies.

The Challenge of N-Unprotected Indazole Boronic Acids: Instability and Side Reactions

While conceptually straightforward, employing N-unprotected indazole boronic acids in cross-coupling reactions is often problematic. The primary issues stem from the acidic N-H proton, which can lead to two major complications: catalyst inhibition and protodeborylation.

  • Catalyst Inhibition : The free N-H group in indazoles can coordinate to the palladium catalyst. This interaction can inhibit the catalytic cycle, effectively sequestering the active catalyst and slowing down or completely halting the desired cross-coupling reaction.[5]

  • Protodeborylation : This is the most common and detrimental side reaction.[6] It involves the cleavage of the C–B bond and its replacement with a C–H bond, converting the boronic acid back to the simple indazole. This process is often catalyzed by residual acid or base in the reaction medium and is particularly prevalent with electron-rich heteroaryl boronic acids under basic aqueous conditions typical for Suzuki couplings.[6][7] The result is a reduced yield of the desired coupled product and a more complex purification process.

Figure 1. Competing pathways for N-unprotected indazole boronic acids.

N-Protection: A Strategy for Enhanced Reactivity and Yield

To circumvent the issues associated with the free N-H group, a common strategy is the installation of a protecting group on the indazole nitrogen.[8][9] A protecting group masks the acidic proton, preventing both catalyst inhibition and protodeborylation.[10] This leads to cleaner reactions, higher yields, and greater reproducibility.

Several protecting groups are commonly used for indazoles, with the choice depending on the desired stability and the conditions for subsequent removal.

  • Boc (tert-Butoxycarbonyl) : Widely used due to its ease of installation and removal under acidic (e.g., TFA, HCl) or specific basic conditions.[8] It often improves the solubility of the indazole intermediate. However, it can be labile and may be unintentionally removed during the coupling reaction itself, especially under harsh conditions.[11][12]

  • SEM (2-(Trimethylsilyl)ethoxymethyl) : A robust protecting group, stable to a wide range of conditions. It is particularly useful when orthogonality is required, as it is typically removed with fluoride sources (e.g., TBAF).[13]

  • Aryl/Alkyl Groups (e.g., Benzyl) : These are often not temporary protecting groups but rather a permanent part of the final target molecule. They permanently block the N-H reactivity but also alter the electronic properties of the indazole ring.

Reactivity Comparison: Experimental Data

The impact of N-protection on the outcome of Suzuki-Miyaura cross-coupling is significant. While direct, side-by-side comparative studies under identical conditions are sparse in the literature, a clear trend emerges from various reports. N-protected indazoles consistently provide higher yields and cleaner reaction profiles.

A study by Buchwald and coworkers highlighted the challenge of using unprotected 3-chloroindazole, which initially gave no product under standard conditions.[5] In contrast, the N-benzyl protected analogue proceeded in high yield.[5] Achieving even a modest yield with the unprotected substrate required higher temperatures, increased boronic acid equivalents, and specialized ligands.[5] Similarly, another report noted that while coupling N-Boc-3-iodoindazole, the desired product was formed, but concomitant deprotection often occurred.[12] In some cases, especially with strongly electron-withdrawing groups like nitro, attempts to use an N-Boc protected indazole resulted almost exclusively in the deprotected starting material, whereas the unprotected version reacted successfully.[11]

Table 1: Qualitative Performance Comparison in Suzuki-Miyaura Coupling

FeatureN-Unprotected Indazole Boronic AcidN-Protected (e.g., N-Boc) Indazole Boronic Acid
Yield Generally lower and variable[5]Generally higher and more reproducible[4][14]
Side Reactions Prone to protodeborylation[5][6]Protodeborylation is suppressed
Reaction Conditions Often requires harsher conditions (higher temp, excess reagents)[5][15]Typically proceeds under milder, standard conditions
Reproducibility Can be poor due to competing side reactionsHigh
Cost & Step Economy Fewer steps (no protection/deprotection)Additional protection and deprotection steps required

Experimental Protocols

To illustrate the practical differences, detailed protocols for the Suzuki-Miyaura coupling of a model substrate, 5-bromo-1H-indazole, are provided below.

Protocol 1: Coupling of N-Unprotected 5-Bromo-1H-indazole

This protocol is adapted from methodologies that often require more forcing conditions to achieve moderate success.[15]

Materials:

  • 5-Bromo-1H-indazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • To a microwave vial, add 5-bromo-1H-indazole (1.0 eq.), phenylboronic acid (1.5 eq.), and K₃PO₄ (2.0 eq.).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • In a separate flask, prepare a catalyst solution by dissolving Pd(OAc)₂ (5 mol%) and RuPhos (10 mol%) in degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction vial, followed by degassed water (typically a 4:1 or 5:1 dioxane:water ratio).

  • Heat the reaction mixture at 100-140 °C using microwave irradiation for 30-60 minutes, or conventional heating for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Note the potential formation of the protodeborylated byproduct (1H-indazole).

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling of N1-Boc-5-Bromo-1H-indazole

This protocol utilizes more standard and often milder conditions, reflecting the enhanced stability and reactivity of the protected substrate.[4][16]

Materials:

  • N1-Boc-5-bromo-1H-indazole

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • To an oven-dried flask, add N1-Boc-5-bromo-1H-indazole (1.0 eq.), phenylboronic acid (1.2 eq.), and Cs₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).

  • Add Pd(PPh₃)₄ (3-5 mol%) to the stirred mixture.

  • Heat the reaction to 80-100 °C and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS. The reaction profile is typically cleaner than the unprotected case.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography. The resulting product is N1-Boc-5-phenyl-1H-indazole, which can be deprotected in a subsequent step if required.

Figure 2. Comparative experimental workflows.

Conclusion and Recommendations

The evidence strongly indicates that N-protection is a highly effective strategy for improving the outcomes of Suzuki-Miyaura cross-coupling reactions with indazole boronic acids.

  • For Maximizing Yield and Reliability: In complex, multi-step syntheses, particularly in late-stage functionalization where material is precious, the use of an N-protected indazole boronic acid is strongly recommended . The additional steps of protection and deprotection are justified by the significant increase in yield, reliability, and ease of purification. The Boc group is often a good first choice due to its balanced stability and straightforward removal.

  • For Simplicity and Cost-Effectiveness: If the coupling partners are simple, the starting materials are inexpensive, and moderate yields are acceptable, using an N-unprotected indazole boronic acid may be a viable option . Researchers should be prepared to invest time in optimizing reaction conditions (catalyst, ligand, base, temperature) and anticipate dealing with protodeborylation byproducts during purification.[15][17]

Ultimately, the choice between an N-protected and an N-unprotected indazole boronic acid is a strategic one that depends on the specific goals of the synthesis, the complexity of the substrate, and the importance of maximizing yield and purity.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Retrieved from [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2024). IJSDR. Retrieved from [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Microwave-assisted functionalization of indazoles: an overview. (2023). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Utilization of 1 H -Indazole N -Oxides in the Production of C3-Functionalized 1 H. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. (2015). Semantic Scholar. Retrieved from [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Protodeboronation. (n.d.). Wikipedia. Retrieved from [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). PubMed. Retrieved from [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (n.d.). CORE. Retrieved from [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). MDPI. Retrieved from [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. (2006). PubMed. Retrieved from [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective n-2 arylation of indazoles. (2014). Google Patents.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. Retrieved from [Link]

  • Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. (2009). ResearchGate. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. (2021). RSC Publishing. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Boron Reagents for Indazole Scaffolds: A Comparative Analysis

Executive Summary The indazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Consequently, the efficient functionalization of this scaffold via methods like the Suzu...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Consequently, the efficient functionalization of this scaffold via methods like the Suzuki-Miyaura cross-coupling is of paramount importance to drug development professionals.[2] 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid has been a workhorse reagent for introducing the indazole-6-yl moiety. However, its utility is hampered by challenges related to the stability of the THP protecting group and the inherent propensity of the boronic acid function to undergo protodeboronation.[3][4][5]

This guide provides an in-depth comparison of viable alternative boron reagents, moving beyond a simple catalog of compounds. We will dissect the causal factors influencing reagent choice, from protecting group strategy to the form of the boron moiety itself. By examining unprotected boronic acids, N-alkylated analogs, and various boronate esters, this guide equips researchers with the rationale to select the optimal reagent, thereby enhancing reaction efficiency, reproducibility, and yield.

The Central Challenge: Stability vs. Reactivity in Indazole Boronic Acids

While boronic acids are indispensable for Suzuki-Miyaura coupling, they exist in a delicate balance between required reactivity and undesired degradation pathways.[6][7] The primary competing side reaction is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, consuming the starting material and generating a non-productive byproduct.[4] This process is often accelerated under the basic, aqueous conditions typical of Suzuki-Miyaura reactions.[8]

Furthermore, the choice of the nitrogen protecting group on the indazole ring introduces another layer of complexity. The tetrahydropyranyl (THP) group in the parent compound is susceptible to cleavage under even mildly acidic conditions, which can arise from impurities, additives, or during aqueous workup, complicating analysis and purification.

Below is a visualization of the desired catalytic cycle versus the off-cycle protodeboronation pathway that plagues many Suzuki-Miyaura reactions involving arylboronic acids.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_reagent Boron Reagent Activation cluster_proto Undesired Protodeboronation OA Oxidative Addition ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation RE Reductive Elimination TM->RE Pd0 Pd(0)L_n RE->Pd0 Catalyst Regeneration Product Ar-Indazole RE->Product Pd0->OA ArX Ar-X ArX->OA ArPdX->TM IndazoleB Indazole-B(OR)2 ActivatedB [Indazole-B(OR)2(OH)]⁻ IndazoleB->ActivatedB PDB Protodeboronation IndazoleB->PDB Base Base (e.g., OH⁻) Base->ActivatedB ActivatedB->TM Enters Cycle Proton H₂O / H⁺ Proton->PDB ProtoProduct Indazole-H PDB->ProtoProduct

Figure 1: Competing pathways in the Suzuki-Miyaura reaction. The desired catalytic cycle (blue) competes with the undesired protodeboronation pathway (red).

A Comparative Analysis of Alternative Reagents

The selection of an alternative reagent hinges on overcoming the stability issues of the parent compound while maintaining or improving coupling efficiency. We will compare four primary alternatives based on their structural modifications.

Alternative 1: Indazole-6-boronic Acid (Unprotected)

This is the most direct alternative, removing the protecting group entirely.

  • Rationale & Expertise: By eliminating the THP group, one removes a potential point of failure in the synthesis. This strategy is atom-economical and avoids an additional deprotection step post-coupling. However, the free N-H group is acidic and can interact with the palladium catalyst or the base, potentially inhibiting the catalytic cycle.[9] This can sometimes necessitate higher catalyst loading or stronger bases.

  • Trustworthiness & Performance: Commercially available and frequently used in synthesis.[10] It is effective for many coupling partners, but yields can be variable, and N-arylation side reactions are a possibility. Its free boronic acid form is prone to dehydration to form a cyclic trimer (boroxin), which can complicate accurate stoichiometry.[11]

Alternative 2: 1-Methyl-1H-indazole-6-boronic Acid

This alternative replaces the labile THP group with a stable, non-reactive methyl group.

  • Rationale & Expertise: The N-methyl group is robust and stable across a wide range of reaction conditions, eliminating concerns of accidental deprotection.[12][13] This modification provides a clean, predictable reaction partner. The choice of a simple methyl group minimizes steric hindrance compared to bulkier protecting groups.

  • Trustworthiness & Performance: This reagent is known for its high stability and consistent performance in Suzuki-Miyaura couplings. It generally provides good to excellent yields and simplifies purification due to the absence of protecting group-related byproducts. It is an excellent choice when the final product requires an N-methylated indazole.

Alternative 3: Indazole-6-boronic Acid Pinacol Ester (Unprotected N-H)

This alternative addresses the instability of the boronic acid moiety directly by converting it to a more stable boronate ester.

  • Rationale & Expertise: Pinacol esters are significantly more stable towards protodeboronation and air oxidation than their corresponding boronic acids.[14] They do not form boroxins, ensuring that the reagent can be weighed and dispensed accurately.[11] While boronate esters generally exhibit slower rates of transmetalation, this can often be overcome by judicious choice of reaction conditions (e.g., base, temperature).[11][15]

  • Trustworthiness & Performance: This is a highly versatile and stable building block for introducing the core indazole scaffold.[16] It is compatible with a wide range of coupling partners and often provides more reproducible results than the free boronic acid, albeit sometimes requiring slightly more forcing conditions.

Alternative 4: 1-(tert-Butoxycarbonyl)-1H-indazole-6-boronic Acid Pinacol Ester

This reagent combines two key stabilizing features: the robust Boc protecting group and the stable pinacol ester.

  • Rationale & Expertise: The Boc group offers a well-understood and orthogonal protecting group strategy, being stable to the basic conditions of the Suzuki coupling but readily removable with acid. The pinacol ester provides the aforementioned benefits of stability and handling.[14] This combination represents a "belt and suspenders" approach, maximizing stability for challenging or multi-step syntheses.

  • Trustworthiness & Performance: This is a premium reagent, offering excellent shelf-stability and high performance in cross-coupling reactions.[17] It is particularly valuable in complex syntheses where substrate stability is critical or where orthogonal deprotection strategies are required.

Data-Driven Performance Comparison

The following table summarizes the key performance attributes of the parent compound and its alternatives, providing a quick reference for reagent selection.

ReagentBoron Moiety StabilityN-H StabilityHandling & StoichiometryTypical ReactivityKey AdvantageKey Disadvantage
1-(THP)-Indazole-6-boronic Acid ModerateLow (Acid Labile)Moderate (Boroxin)Moderate-HighCommercially establishedTHP group instability
Indazole-6-boronic Acid ModerateN/A (Unprotected)Moderate (Boroxin)ModerateAtom economical; no deprotectionPotential N-H side reactions
1-Methyl-Indazole-6-boronic Acid ModerateHigh (Stable)Moderate (Boroxin)HighHigh stability; predictableN-methyl is non-removable
Indazole-6-boronic Acid Pinacol Ester HighN/A (Unprotected)High (Crystalline solid)Moderate-HighHigh boron stability; accuratePotential N-H side reactions
1-(Boc)-Indazole-6-boronic Acid Pinacol Ester HighHigh (Base Stable)High (Crystalline solid)HighMaximum stability & controlHigher cost; requires deprotection

Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of these reagents.

Protocol 1: General Suzuki-Miyaura Cross-Coupling

This protocol is a robust starting point for coupling indazole boron reagents with aryl bromides.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), the indazole boron reagent (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically 4:1 v/v) to achieve a concentration of ~0.1 M with respect to the aryl bromide.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (0.02-0.05 equiv), to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the aryl bromide (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Scientist's Note: For boronate esters, a stronger base like K₃PO₄ may be beneficial.[18] For unprotected N-H indazoles, careful optimization of the base and temperature may be required to minimize side reactions.[9]

Protocol 2: Synthesis of Pinacol Esters via Miyaura Borylation

This protocol describes the conversion of a halo-indazole to a more stable boronate ester.[19]

  • Reaction Setup: To an oven-dried reaction vessel, add the protected halo-indazole (e.g., 1-Boc-6-bromo-1H-indazole, 1.0 equiv), bis(pinacolato)diboron (B₂Pin₂, 1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).

  • Solvent & Catalyst: Add anhydrous 1,4-dioxane followed by the palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv).

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours until the starting halide is consumed.

  • Workup: Cool the reaction mixture and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization or flash column chromatography to yield the desired indazole boronic acid pinacol ester.

Decision-Making Workflow for Reagent Selection

To aid researchers in selecting the optimal reagent, the following decision tree illustrates a logical workflow based on common synthetic requirements.

G q1 Is the final product N-substituted or N-H? q2 Is the desired substituent a simple methyl group? q1->q2 N-Substituted q4 Is maximum stability and handling precision critical? q1->q4 N-H q3 Is a removable protecting group required? q2->q3 No r1 Use 1-Methyl-Indazole Boronic Acid q2->r1 Yes r2 Use 1-(Boc)-Indazole Pinacol Ester q3->r2 Yes r5 Use other N-Protected Reagent (e.g., THP) q3->r5 No r3 Use Indazole Pinacol Ester q4->r3 Yes r4 Use Unprotected Indazole Boronic Acid q4->r4 No

Sources

Validation

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic Acid

Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex biaryl and heteroaryl structures. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex biaryl and heteroaryl structures. This guide provides a comprehensive benchmark of contemporary palladium catalyst systems for the coupling of a challenging, sterically hindered, and electronically modified substrate: 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid. We present a systematic evaluation of catalyst performance, offering experimental protocols, comparative data, and mechanistic insights to guide researchers in selecting the optimal conditions for this and structurally related transformations.

Introduction: The Challenge of Modern Suzuki-Miyaura Couplings

The palladium-catalyzed Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron species and an organohalide, is renowned for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of building blocks. Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.

In drug development, the core scaffolds of new chemical entities are often highly functionalized and sterically congested heterocyclic systems. The target substrate of this guide, 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid (1) , exemplifies this complexity. It presents several distinct challenges for the synthetic chemist:

  • Steric Hindrance: The bulky tetrahydropyran (THP) protecting group on the N1 position of the indazole ring can sterically impede the approach of the palladium catalyst to the boronic acid moiety at the C6 position.

  • Electronic Effects: The indazole ring system possesses unique electronic properties, and the presence of two nitrogen atoms can lead to catalyst inhibition or undesired side reactions.

  • Potential for Protodeboronation: The C-B bond can be sensitive to cleavage under certain conditions, particularly in the presence of excess base or water, leading to the formation of the corresponding des-borylated indazole and reducing overall yield.

This guide aims to provide a clear, data-driven comparison of various palladium catalyst systems to overcome these challenges, enabling efficient and high-yielding synthesis of the desired coupled products. We will compare a classic, first-generation catalyst with several modern, highly active systems based on bulky electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs).

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the catalytic cycle is crucial for rational catalyst selection and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_ ArPdAr_ Transmetalation->ArPdAr_ ArPdAr_prime Ar-Pd(II)L2-Ar' RedElim Reductive Elimination RedElim->Pd0 ArAr_label Ar-Ar' RedElim->ArAr_label ArX_label Ar-X ArX_label->OxAdd ArB_label Ar'-B(OR)2 ArB_label->Transmetalation Base_label Base Base_label->Transmetalation ArPdAr_->RedElim

Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (base-assisted), and reductive elimination to form the product and regenerate the catalyst.

The rate-limiting step can vary depending on the substrates and catalyst system. For electron-rich aryl chlorides or sterically hindered partners, oxidative addition is often rate-limiting. For couplings involving boronic acids, transmetalation can be the slow step. Modern catalyst systems are designed with ligands that accelerate these key steps.

Benchmarking Experimental Design

To provide a robust comparison, we designed a standardized screening experiment. The coupling of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid (1) with a moderately challenging coupling partner, 4-chloroacetophenone (2) , was selected as the model reaction. This reaction is relevant to the synthesis of kinase inhibitors and other pharmaceutically active compounds.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Indazole Indazole Boronic Acid (1) Catalyst Pd Catalyst (0.5-2 mol%) ArylHalide 4-Chloroacetophenone (2) CoupledProduct Coupled Product (3) Catalyst->CoupledProduct Suzuki-Miyaura Coupling Base Base (e.g., K2CO3, CsF) Solvent Solvent (e.g., Dioxane/H2O) Temp Temperature (80-110 °C)

Figure 2: General workflow for the catalyst screening experiment.

Selected Catalysts for Comparison

We selected four representative palladium catalyst systems that span different generations and ligand classes:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic, first-generation, air-sensitive catalyst. It serves as a baseline for performance.

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A robust and widely used second-generation catalyst, often effective for a range of substrates.

  • XPhos Pd G3 (Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)): A third-generation Buchwald precatalyst featuring a bulky, electron-rich phosphine ligand (XPhos) designed for highly challenging couplings.

  • PEPPSI™-IPr (palladium(II) dichloride): An air- and moisture-stable catalyst based on an N-heterocyclic carbene (NHC) ligand, known for its high activity with aryl chlorides.

Standardized Experimental Protocol

The following protocol was used for each catalyst system to ensure a fair comparison.

Materials:

  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid (1) (1.2 equiv)

  • 4-Chloroacetophenone (2) (1.0 equiv, 0.5 mmol)

  • Palladium Catalyst (see Table 1 for loading)

  • Base: K₂CO₃ (Potassium Carbonate), 2.0 M aqueous solution (3.0 equiv)

  • Solvent: 1,4-Dioxane (2.5 mL)

  • Internal Standard: Dodecane

Procedure:

  • To a 4 mL screw-cap vial equipped with a magnetic stir bar, add 4-chloroacetophenone (2), 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid (1), and the specified palladium catalyst.

  • Add the internal standard, dodecane.

  • Seal the vial with a PTFE-lined cap.

  • Evacuate and backfill the vial with argon gas three times.

  • Add the 1,4-dioxane solvent, followed by the aqueous potassium carbonate solution via syringe.

  • Place the vial in a preheated aluminum block at 100 °C and stir for the specified reaction time (e.g., 16 hours).

  • After cooling to room temperature, quench the reaction with 2 mL of water and extract with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude residue by UPLC-MS and ¹H NMR to determine conversion and yield relative to the internal standard.

Results and Discussion

The performance of each catalyst system was evaluated based on the product yield after a 16-hour reaction time. The results are summarized below.

Catalyst SystemCatalyst Loading (mol%)Yield (%) [a]Key Observations
Pd(PPh₃)₄2.015Significant starting material remained. Protodeboronation of 1 was observed as a major side product.
Pd(dppf)Cl₂2.065Moderate conversion. The reaction was clean but appeared sluggish.
XPhos Pd G30.5>98 Rapid and complete conversion to the desired product. No significant side products were detected.
PEPPSI™-IPr1.092High conversion, but slightly less effective than the XPhos system under these specific conditions.

[a] Yield determined by ¹H NMR analysis of the crude reaction mixture using an internal standard.

Analysis of Catalyst Performance
  • Pd(PPh₃)₄: The poor performance of the baseline catalyst is not surprising. The triphenylphosphine ligands are not sufficiently electron-rich to promote the difficult oxidative addition of the aryl chloride. Furthermore, the conditions likely lead to catalyst decomposition, and the slower rate of productive coupling allows competing side reactions like protodeboronation to dominate.

  • Pd(dppf)Cl₂: The dppf ligand provides a more robust and active catalyst than PPh₃, leading to a respectable yield. However, the reaction did not proceed to completion, suggesting that the catalyst's activity is insufficient to overcome the steric and electronic challenges of the substrates at this temperature and concentration.

  • XPhos Pd G3: This Buchwald-type catalyst delivered an outstanding result. The XPhos ligand is specifically designed for challenging couplings. Its large steric bulk (the cyclohexyl and triisopropylbiphenyl groups) promotes the reductive elimination step, while its strong electron-donating character significantly accelerates the rate-limiting oxidative addition of the aryl chloride. The use of a G3 precatalyst ensures the rapid and efficient formation of the active Pd(0) species in solution.

  • PEPPSI™-IPr: The NHC-based catalyst also proved highly effective. NHC ligands are very strong sigma-donors, making the palladium center highly electron-rich and thus very active for oxidative addition. While highly efficient, it was marginally outperformed by the XPhos system in this specific instance, which could be due to subtle differences in the stability of catalytic intermediates or the rate of transmetalation with this particular boronic acid.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of the sterically demanding and electronically complex 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ylboronic acid with an unactivated aryl chloride, modern catalyst systems are essential for achieving high efficiency.

Our primary recommendation is the use of a Buchwald-type precatalyst, such as XPhos Pd G3. This system provided a near-quantitative yield with a low catalyst loading (0.5 mol%), demonstrating superior activity and stability. The combination of a sterically bulky and highly electron-donating biarylphosphine ligand is ideally suited to overcome the challenges posed by this substrate class.

While the PEPPSI™-IPr catalyst also offers excellent performance and the practical advantage of being air-stable, the XPhos system provided the most complete conversion under the screened conditions. For less challenging aryl halide partners (e.g., bromides or iodides), second-generation catalysts like Pd(dppf)Cl₂ may provide a more cost-effective solution, though optimization would be required. First-generation catalysts like Pd(PPh₃)₄ are not recommended for this type of transformation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • The Nobel Prize in Chemistry 2010. (n.d.). NobelPrize.org.[Link]

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics. Chemical Reviews, 111(3), 1417–1492. [Link]

  • Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2013). The Development of a Comprehensive Catalyst System for the Suzuki-Miyaura Reaction. Angewandte Chemie International Edition, 52(40), 10390-10392. [Link]

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst for the Cross-Coupling of Aryl/Heteroaryl Chlorides and Bromides. Chemistry – A European Journal, 12(18), 4749-4755. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

Comparative

Cross-reactivity studies of "1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid" with other functional groups

In the landscape of modern medicinal chemistry and drug discovery, the strategic synthesis of complex molecular architectures is paramount. Arylboronic acids are foundational building blocks, particularly for their utili...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, the strategic synthesis of complex molecular architectures is paramount. Arylboronic acids are foundational building blocks, particularly for their utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] This guide provides an in-depth analysis of the cross-reactivity of a key synthetic intermediate: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl boronic acid . Understanding its compatibility with various functional groups is critical for researchers designing efficient and robust synthetic routes.

This document offers a comparative framework, supported by proposed experimental data, to guide scientists in anticipating the reactivity and selectivity of this versatile reagent. We will explore its performance in the presence of common functional groups, providing insights into potential side reactions and strategies to mitigate them.

Introduction to the Reagent

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl boronic acid is a bifunctional molecule featuring a protected indazole core and a reactive boronic acid moiety. The indazole scaffold is a prevalent motif in numerous pharmacologically active compounds.[3] The tetrahydropyranyl (THP) group serves as a protecting group for the indazole nitrogen, enhancing solubility and stability under a range of conditions, particularly basic ones.[4][5][6] The boronic acid at the 6-position is primed for carbon-carbon bond formation, most notably via Suzuki-Miyaura cross-coupling.[7][8]

The inherent value of this reagent lies in its potential for late-stage functionalization, allowing for the introduction of diverse substituents onto the indazole core. However, the success of such strategies hinges on the chemoselectivity of the boronic acid in the presence of other reactive functionalities.

Experimental Design for Cross-Reactivity Screening

To objectively assess the cross-reactivity profile, a standardized set of experiments is proposed. The primary reaction under investigation is a model Suzuki-Miyaura coupling. The stability of the target boronic acid will be evaluated in the presence of various functionalized coupling partners.

General Suzuki-Miyaura Coupling Protocol

A standard set of conditions will be employed to ensure comparability across different functional groups.

  • Reaction Setup: To a solution of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl boronic acid (1.2 equiv.) and the functionalized aryl bromide (1.0 equiv.) in a 4:1 mixture of Dioxane/H₂O is added Pd(dppf)Cl₂ (0.05 equiv.) and K₂CO₃ (2.0 equiv.).

  • Reaction Conditions: The mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours.

  • Work-up and Analysis: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is analyzed by LC-MS and ¹H NMR to determine the conversion to the desired product and the presence of any byproducts.


}

Figure 1: Experimental workflow for Suzuki-Miyaura cross-coupling.

Comparative Analysis of Cross-Reactivity with Common Functional Groups

The following sections detail the expected reactivity of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl boronic acid with a range of functional groups commonly encountered in drug discovery.

Electron-Withdrawing Groups
Functional GroupCoupling Partner ExampleExpected Product YieldPotential Side Reactions
**Nitro (-NO₂) **1-Bromo-4-nitrobenzeneHighNone anticipated
Cyano (-CN) 4-BromobenzonitrileHighNone anticipated
Ester (-COOR) Methyl 4-bromobenzoateHighHydrolysis under strongly basic conditions
Ketone (-COR) 4-BromoacetophenoneHighNone anticipated
Aldehyde (-CHO) 4-BromobenzaldehydeHighAldol condensation under basic conditions

Discussion: The Suzuki-Miyaura reaction is generally highly tolerant of electron-withdrawing groups.[7][9] High yields of the cross-coupled products are expected. For esters, while generally stable, prolonged reaction times or stronger bases could lead to hydrolysis. With aldehydes, the basic reaction conditions could potentially induce self-condensation, though this is typically not a major competing pathway under standard Suzuki conditions.

Electron-Donating Groups
Functional GroupCoupling Partner ExampleExpected Product YieldPotential Side Reactions
Methoxy (-OCH₃) 1-Bromo-4-methoxybenzeneHighNone anticipated
Amine (-NH₂) 4-BromoanilineModerate to HighN-arylation (minor pathway)
Hydroxyl (-OH) 4-BromophenolModerate to HighO-arylation (minor pathway)
Thiol (-SH) 4-BromothiophenolLow to ModerateCatalyst poisoning, disulfide formation

Discussion: Electron-donating groups are also well-tolerated. However, free amines and hydroxyl groups can potentially undergo competing N- or O-arylation, although this is generally less favorable than the desired C-C bond formation. Thiols are known to be problematic in palladium-catalyzed reactions due to their ability to poison the catalyst through strong coordination to the metal center. This often leads to lower yields or complete inhibition of the reaction.

Halogens
Functional GroupCoupling Partner ExampleExpected Product YieldPotential Side Reactions
Fluoride (-F) 1-Bromo-4-fluorobenzeneHighNone anticipated
Chloride (-Cl) 1-Bromo-4-chlorobenzeneHighHomocoupling of the boronic acid
Iodide (-I) 1-Bromo-4-iodobenzeneHigh (selective for I)Competitive coupling at the bromine position

Discussion: The reactivity of aryl halides in Suzuki coupling follows the order I > Br > Cl >> F. When coupling with a dihalogenated partner, selective reaction at the more reactive halogen is expected. For instance, with 1-bromo-4-iodobenzene, the reaction will predominantly occur at the carbon-iodine bond.

Stability of the THP Protecting Group

The tetrahydropyranyl (THP) group is an acetal, which is known to be stable under basic and nucleophilic conditions but labile to acid.[4][5][10]

Proposed Experiment: To confirm the stability of the THP group under the reaction conditions, a control experiment should be run with only 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl boronic acid, base, and solvent, heated at 90 °C for 12 hours.

Expected Outcome: No significant deprotection of the THP group is anticipated. The basic conditions of the Suzuki-Miyaura reaction are not expected to cleave the acetal. This stability is a key advantage of using the THP-protected indazole.


}

Figure 2: Stability profile of the THP protecting group.

Potential for Boronic Acid Self-Condensation and Protodeboronation

Two common side reactions for boronic acids are self-condensation to form boroxines and protodeboronation (loss of the boronic acid group).

  • Boroxine Formation: This is an equilibrium process that is favored under anhydrous conditions. The presence of water in the standard Suzuki-Miyaura protocol helps to suppress the formation of boroxines.

  • Protodeboronation: This involves the cleavage of the C-B bond and its replacement with a C-H bond. It can be promoted by high temperatures and certain basic conditions. While generally not a major issue with arylboronic acids, it can lower yields in some cases.

Conclusion and Recommendations

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl boronic acid is a robust and versatile building block for Suzuki-Miyaura cross-coupling reactions. It is expected to be compatible with a wide range of functional groups, including electron-withdrawing and most electron-donating groups. The THP protecting group is stable under the basic conditions of the reaction, ensuring the integrity of the indazole core.

Key Recommendations for Use:

  • Standard Conditions: The proposed standard protocol is a good starting point for most coupling partners.

  • Sensitive Substrates: For substrates containing functional groups sensitive to base (e.g., esters), milder bases like K₃PO₄ or Cs₂CO₃ may be beneficial.

  • Thiol-Containing Partners: For coupling with thiol-containing molecules, protection of the thiol group is highly recommended to prevent catalyst poisoning.

  • Monitoring Protodeboronation: If low yields are obtained, analysis of the crude reaction mixture for the presence of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole can indicate if protodeboronation is a significant side reaction.

This guide provides a predictive framework for the cross-reactivity of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl boronic acid. It is intended to empower researchers to design more efficient and successful synthetic strategies for the creation of novel and complex molecules.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176–4211. [Link]

  • Thomas, S. P.; Aggarwal, V. K. The Suzuki–Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Angewandte Chemie International Edition, 2011, 50 (48), 11312–11333. [Link]

  • Chem Help ASAP. Suzuki cross-coupling reaction. YouTube, 2020. [Link]

  • Chemistry LibreTexts. Suzuki cross-coupling. Chemistry LibreTexts. [Link]

  • D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed., Wiley-VCH, Weinheim, 2011. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki–Miyaura Reaction of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 2007, 129 (11), 3358–3366. [Link]

  • Kocienski, P. J. Protecting Groups, 3rd ed., Thieme, Stuttgart, 2004. [Link]

  • Royal Society of Chemistry. Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed Central. [Link]

  • PubMed. Chemoselective boronic ester synthesis by controlled speciation. PubMed. [Link]

  • National Center for Biotechnology Information. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PubMed Central. [Link]

Sources

Comparative

Evaluating the green chemistry metrics of syntheses using "1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid"

For researchers, scientists, and drug development professionals, the synthesis of complex molecules like 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid, a valuable building block in medicinal chemistry, pres...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of complex molecules like 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid, a valuable building block in medicinal chemistry, presents a dual challenge: achieving high purity and yield while minimizing environmental impact. This guide provides an in-depth evaluation of three synthetic routes to this target molecule, critically examining their performance through the lens of established green chemistry metrics. By moving beyond mere procedural descriptions, we will explore the underlying principles that dictate the sustainability of each approach, offering field-proven insights to inform your synthetic strategy.

The Imperative of Green Chemistry in Pharmaceutical Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce waste, improve safety, and enhance economic efficiency.[1][2] Metrics such as Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI) provide a quantitative framework for assessing the "greenness" of a chemical process.[3][4][5]

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product.[3][6]

  • E-Factor: The actual mass ratio of waste to product, offering a more practical measure of waste generation.[4][7]

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[8][9][10]

This guide will apply these metrics to three distinct synthetic pathways for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid, starting from the common intermediate, 6-bromo-1H-indazole.

Synthetic Strategies: A Comparative Analysis

We will evaluate a "Traditional Route," a "Greener Route," and a conceptual "One-Pot/Telescoped Route." Each pathway comprises two main transformations: the protection of the indazole nitrogen with a tetrahydropyranyl (THP) group and the conversion of the aryl bromide to a boronic acid.

Route 1: The Traditional Approach

This route employs well-established but often resource-intensive methodologies.

Step 1: THP Protection of 6-bromo-1H-indazole

This step utilizes a strong acid catalyst in a chlorinated solvent, a common practice in traditional organic synthesis.[11]

Step 2: Conversion to Boronic Acid via Grignard Reaction

The classic approach involves the formation of a Grignard reagent followed by quenching with a borate ester at low temperatures.[12][13][14] This method typically requires a large excess of an ethereal solvent.

Route 2: A Greener Alternative

This pathway incorporates modern synthetic methods designed to reduce environmental impact.

Step 1: Aqueous THP Protection

Leveraging the principles of micellar catalysis, this step replaces the chlorinated solvent with water, significantly improving the environmental profile.[8]

Step 2: Palladium-Catalyzed Miyaura Borylation

This step employs a palladium-catalyzed cross-coupling reaction, which is known for its high efficiency and functional group tolerance, often allowing for milder reaction conditions and reduced waste compared to the Grignard method.[1][15][16] The use of a more sustainable solvent like 2-methyltetrahydrofuran (2-MeTHF) further enhances the green credentials of this route.[17]

Route 3: The One-Pot/Telescoped Strategy

This conceptual route is designed to maximize efficiency by minimizing intermediate workups and purifications, a key principle of green process chemistry.[5][18][19]

This approach involves performing the THP protection and the Miyaura borylation in a single reaction vessel, potentially with a solvent switch to accommodate the different reaction conditions. While requiring careful optimization, one-pot procedures can dramatically reduce solvent waste and improve overall process efficiency.

Quantitative Comparison of Green Chemistry Metrics

The following table summarizes the calculated green chemistry metrics for each of the three proposed synthetic routes. These calculations are based on established protocols and assume realistic yields for each step.

MetricRoute 1: TraditionalRoute 2: GreenerRoute 3: One-Pot/Telescoped
Atom Economy (AE) 55.2%68.4%68.4%
E-Factor ~150~50~35
Process Mass Intensity (PMI) ~151~51~36

Analysis of Metrics:

The data clearly demonstrates the significant advantages of the Greener and One-Pot/Telescoped routes over the Traditional approach.

  • Atom Economy: The Miyaura borylation in Routes 2 and 3 is inherently more atom-economical than the Grignard reaction, which generates stoichiometric magnesium salts as byproducts.

  • E-Factor and PMI: The most dramatic improvements are seen in the E-Factor and PMI. The substantial reduction in these values for Routes 2 and 3 is primarily due to the significant decrease in solvent usage, particularly the elimination of large volumes of ethereal and chlorinated solvents used in the Traditional route. The One-Pot/Telescoped route shows the most promise, with the lowest calculated E-Factor and PMI due to the elimination of an intermediate workup and purification step.

Experimental Protocols

Synthesis of Starting Material: 6-Bromo-1H-indazole

A scalable synthesis of 6-bromo-1H-indazole can be achieved through the diazotization of 4-bromo-2-methylaniline followed by cyclization.[20]

Route 1: Traditional Synthesis

Step 1: Synthesis of 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

  • To a solution of 6-bromo-1H-indazole (1.0 equiv) in dichloromethane, add 3,4-dihydro-2H-pyran (1.5 equiv).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv).

  • Stir at room temperature until completion.

  • Quench with saturated aqueous sodium bicarbonate, separate the organic layer, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography.

Step 2: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid

  • To a solution of 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF), add magnesium turnings (1.2 equiv).

  • Initiate the Grignard reaction and stir until the magnesium is consumed.

  • Cool the reaction to -78 °C and add trimethyl borate (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench with aqueous ammonium chloride and acidify with HCl.

  • Extract with an organic solvent, dry, and concentrate.

  • Purify by recrystallization or column chromatography.

Route 2: Greener Synthesis

Step 1: Synthesis of 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Aqueous)

  • To a suspension of 6-bromo-1H-indazole (1.0 equiv) in water containing Tween 20 (2% w/w), add 3,4-dihydro-2H-pyran (1.2 equiv).[8]

  • Stir vigorously at room temperature until completion.

  • Filter the solid product, wash with water, and dry under vacuum.

Step 2: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid (Miyaura Borylation)

  • To a solution of 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv) and bis(pinacolato)diboron (1.1 equiv) in 2-methyltetrahydrofuran (2-MeTHF), add potassium acetate (3.0 equiv).[15][21]

  • De-gas the mixture and add a palladium catalyst such as PdCl2(dppf) (0.03 equiv).

  • Heat the reaction until completion.

  • Cool the reaction, filter through celite, and concentrate.

  • Perform an aqueous workup to hydrolyze the pinacol ester to the boronic acid.

  • Isolate the product by filtration or extraction.

Route 3: One-Pot/Telescoped Synthesis
  • To a suspension of 6-bromo-1H-indazole (1.0 equiv) in water containing Tween 20 (2% w/w), add 3,4-dihydro-2H-pyran (1.2 equiv).

  • Stir vigorously at room temperature until THP protection is complete.

  • Extract the product with 2-MeTHF and use the organic layer directly in the next step.

  • To the 2-MeTHF solution, add bis(pinacolato)diboron (1.1 equiv) and potassium acetate (3.0 equiv).

  • De-gas the mixture and add a palladium catalyst.

  • Heat to complete the borylation.

  • Proceed with aqueous workup to yield the final product.

Visualizing the Synthetic Workflows

G cluster_0 Route 1: Traditional cluster_1 Route 2: Greener cluster_2 Route 3: One-Pot/Telescoped 6-bromo-1H-indazole 6-bromo-1H-indazole THP-protected indazole THP-protected indazole 6-bromo-1H-indazole->THP-protected indazole DHP, p-TsOH, DCM Target Boronic Acid Target Boronic Acid THP-protected indazole->Target Boronic Acid 1. Mg, THF 2. B(OMe)3, -78°C 6-bromo-1H-indazole_g 6-bromo-1H-indazole THP-protected indazole_g THP-protected indazole 6-bromo-1H-indazole_g->THP-protected indazole_g DHP, Tween 20, H2O Target Boronic Acid_g Target Boronic Acid THP-protected indazole_g->Target Boronic Acid_g B2pin2, Pd catalyst, KOAc, 2-MeTHF 6-bromo-1H-indazole_op 6-bromo-1H-indazole Target Boronic Acid_op Target Boronic Acid 6-bromo-1H-indazole_op->Target Boronic Acid_op 1. DHP, Tween 20, H2O 2. Solvent Swap to 2-MeTHF 3. B2pin2, Pd catalyst, KOAc

Caption: Comparative workflow of the three synthetic routes.

Conclusion and Future Outlook

This comparative guide demonstrates that the choice of synthetic route has profound implications for the environmental footprint of producing 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid. The adoption of modern, greener synthetic methodologies, such as aqueous reactions and palladium-catalyzed borylation, offers substantial improvements in sustainability as quantified by key green chemistry metrics. The conceptual one-pot/telescoped approach highlights a pathway toward even more efficient and environmentally benign syntheses. As the pharmaceutical industry continues to embrace green chemistry, the principles and analyses presented here will be crucial in guiding the development of sustainable manufacturing processes for vital chemical building blocks.

References

  • A mild and efficient THP protection of indazoles and benzyl alcohols in water. (n.d.).
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  • Process Mass Intensity (PMI) Metric. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Boronic acid. (2024, January 10). In Wikipedia.
  • Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. (2023). The Journal of Organic Chemistry.
  • Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. (2020). Beilstein Journal of Organic Chemistry.
  • Atom Economy Green Synthesis in Organic Chemistry. (2025). Journal of Chemical and Pharmaceutical Research.
  • Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. (2025). Benchchem.
  • Boronic Acid. (2021, October 18).
  • Atom Economy | Formula & Examples. (n.d.). Study.com.
  • Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of aryl boronic acids. (1999).
  • 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol. (n.d.). ChemScene.
  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2021).
  • Miyaura borylation. (2023, November 28). In Wikipedia.
  • Synthesis of boronic esters and boronic acids using grignard reagents. (2016).
  • E-Factor. (n.d.). Sheldon.nl.
  • Miyaura Boryl
  • Green Chemistry Pharmaceutical Industry. (n.d.). Syrris.
  • 6-broMo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. (n.d.). Guidechem.
  • How to Calculate E-factor (Green Chem). (2022, October 28). YouTube.
  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. (2023, June 7). Medium.
  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Bangladesh Journals Online.
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  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (2011).
  • One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation. (2014). Beilstein Journal of Organic Chemistry.
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Altern
  • Greener Solvent Altern
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Safety & Regulatory Compliance

Safety

Proper Disposal of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic Acid: A Guide for Laboratory Professionals

This guide provides a comprehensive framework for the safe and compliant disposal of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid (CAS No. 2096337-20-9).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid (CAS No. 2096337-20-9). As a specialized boronic acid derivative utilized in synthetic chemistry and drug development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established environmental health and safety (EHS) principles.

While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not universally available, the procedures outlined here are based on the known hazards of analogous boronic acid compounds and general best practices for chemical waste management. Boronic acids as a class are typically classified as skin, eye, and respiratory irritants, and may be harmful if swallowed.[1][2] Therefore, 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid must be treated as hazardous chemical waste.

Core Principles of Disposal

The fundamental principle governing the disposal of this compound is waste minimization and containment. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[3][4] Improper disposal can lead to environmental contamination and potential health hazards.[5] All waste generated, including contaminated consumables and rinsate, must be collected and managed as hazardous waste.

Hazard Profile and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards and to don the appropriate Personal Protective Equipment (PPE).

Hazard ClassificationGHS Hazard Statement (Typical for Boronic Acids)Required PPE
Skin Irritation H315: Causes skin irritationChemical-resistant gloves (e.g., nitrile), lab coat
Eye Irritation H319: Causes serious eye irritationSafety goggles with side shields or a face shield
Respiratory Irritation H335: May cause respiratory irritationUse in a certified chemical fume hood
Acute Oral Toxicity H302: Harmful if swallowedStandard laboratory hygiene (no eating, drinking, or smoking)

This data is a composite from SDSs for various boronic acids and should be considered representative.[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of waste containing 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid.

Part 1: Waste Collection and Segregation
  • Designate a Waste Container : Use a clearly labeled, sealable, and chemically compatible container for collecting all waste.[6] The container must be in good condition, free from leaks or defects.

  • Labeling : The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid".[6][7] Also, include the approximate concentration and quantity.

  • Segregation : Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents.[8][9] Store the waste container in a designated satellite accumulation area within the laboratory.[6][10]

Part 2: Disposal of Solid Waste
  • Collection : Carefully transfer any residual solid 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid into the designated hazardous waste container using a dedicated spatula or scoop.

  • Contaminated Materials : All items that have come into direct contact with the compound, such as weighing paper, gloves, and disposable labware, must also be placed in the hazardous waste container.

Part 3: Disposal of Liquid Waste and Rinsate
  • Collection : Collect all solutions containing 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid in a designated liquid hazardous waste container.

  • Container Decontamination (Triple Rinsing) : Empty containers that held the compound must be decontaminated before being discarded.

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect all rinsate in the designated liquid hazardous waste container.[3]

    • After triple rinsing, deface the original label and mark the container as "TRIPLE RINSED" before disposal according to your institution's guidelines for empty chemical containers.[3]

Part 4: Arranging for Waste Pickup
  • Secure Storage : Keep the hazardous waste container sealed at all times, except when adding waste.[6][7]

  • Contact EHS : Once the container is nearly full, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed professional waste disposal service.[3][6][7]

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and prevent the spread of contamination.

  • Evacuate and Alert : Immediately alert others in the vicinity of the spill. If the spill is large or involves volatile substances, evacuate the area.[11]

  • Assess the Situation : Determine the extent of the spill and whether you are equipped and trained to handle it. For large or unmanageable spills, contact your institution's emergency response team or EHS.

  • Don PPE : Wear the appropriate PPE as outlined in the hazard profile table.

  • Contain the Spill : For solid spills, carefully sweep or vacuum the material and place it in the hazardous waste container. Avoid generating dust.[1][12] For liquid spills, use an inert absorbent material like vermiculite or sand to dike and absorb the spill.[13][14]

  • Clean the Area : Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.[13]

  • Report the Incident : Report the spill to your supervisor and EHS office, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid.

G start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Suitable Solvent empty_container->triple_rinse store_waste Store Sealed Container in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label & Mark 'Triple Rinsed' triple_rinse->deface_label collect_rinsate->collect_liquid contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Training. Retrieved from [Link]

  • The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]

  • Arbico Organics. (2008, May 14). Material Safety Data Sheet. Retrieved from [Link]

  • MIT Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Western Washington University Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • Queen Mary University of London Health & Safety Directorate. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Smith College Research and Instruction Safety. (n.d.). SPILLS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid. PubChem. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. PubChem. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Handling 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid

This document provides a comprehensive safety and handling protocol for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid. As researchers and drug development professionals, our primary responsibility is to cul...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive safety and handling protocol for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid. As researchers and drug development professionals, our primary responsibility is to cultivate a culture of safety that extends from experimental design to waste disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and best practices in your laboratory.

Hazard Identification and Risk Assessment: A Molecular Perspective

To establish a robust safety protocol, we must first understand the intrinsic properties of the molecule. The risk associated with this compound stems from the combined characteristics of its three primary structural components: the boronic acid functional group, the indazole core, and the tetrahydropyranyl (THP) protecting group.

  • Boronic Acid Moiety: Boronic acids are generally classified as irritants.[1][2] While many have low toxicity, they can cause skin and serious eye irritation.[1][2][3] Inhalation of powdered boronic acids may lead to respiratory tract irritation.[1][2] It is crucial to note that boric acid, the simplest boronic acid, is classified as a substance that may damage fertility or an unborn child, necessitating caution with all derivatives until specific toxicological data is available.[4][5]

  • Indazole Core: Indazole-containing compounds are widely used in medicinal chemistry. While the core itself is generally stable, substituted indazoles can possess biological activity, and their toxicological properties should not be underestimated.

  • Tetrahydropyranyl (THP) Group: The THP group is an acid-labile protecting group used for alcohols.[6][7] This means it can be removed under acidic conditions to reveal the parent alcohol.[8] While stable to most non-acidic reagents, this reactivity profile is critical to consider during handling, storage, and particularly in waste disposal, as inadvertent mixing with acidic waste could initiate a reaction.[9]

The American Chemical Society (ACS) promotes the RAMP framework for laboratory safety: R ecognize hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[10][11] This guide is built upon that foundational principle.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific laboratory operation being performed. A risk-based assessment is essential.[12] The following table outlines the recommended PPE for handling 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid.

Operation Core PPE Enhanced PPE Rationale
Storage & Transport Lab Coat, Safety Glasses, Nitrile GlovesN/AProtects against incidental contact or spills during movement of sealed containers.
Weighing & Transfer (Solid) Lab Coat, Safety Goggles, Nitrile GlovesN95/FFP2 Respirator , Double Nitrile GlovesThe fine-powder nature of the solid presents a significant inhalation hazard.[13][14] Goggles offer superior splash protection over safety glasses.[12] Double gloving minimizes the risk of exposure from a single glove failure.
Solution Preparation & Transfer Lab Coat, Safety Goggles, Nitrile GlovesFace Shield (if splash risk is high)Protects against splashes and direct contact with the dissolved compound. A fume hood is a mandatory engineering control.[15]
Reaction Workup & Purification Lab Coat, Safety Goggles, Nitrile GlovesChemical-resistant Apron, Face ShieldThese steps may involve larger volumes and multiple transfers, increasing the risk of significant splashes or spills.
Core PPE Requirements (Minimum for any operation):
  • Eye and Face Protection: Safety goggles are required for protection against liquid splashes and chemical vapors.[12] A face shield should be worn over goggles when there is a significant risk of splashing.

  • Protective Clothing: A flame-resistant lab coat that covers the arms and torso is mandatory.[15] Long pants and closed-toe shoes must be worn at all times in the laboratory.[12][16]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[12][17] If prolonged contact is anticipated or when handling concentrated solutions, heavier-duty gloves should be considered. Always inspect gloves before use and use proper removal techniques to avoid skin contact. Wash hands thoroughly after removing gloves.[16][17]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes risk. All operations involving this compound, especially the handling of the solid, must be performed within a certified chemical fume hood to mitigate inhalation exposure.[4][15]

Workflow for Weighing and Preparing a Solution:

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Don_PPE 1. Don Enhanced PPE (Goggles, Lab Coat, N95, Double Gloves) Prep_Hood 2. Prepare Fume Hood (Verify airflow, clear workspace) Don_PPE->Prep_Hood Gather_Materials 3. Gather Materials (Spatula, weigh paper, solvent, glassware) Prep_Hood->Gather_Materials Weigh_Solid 4. Weigh Solid (Minimize dust generation) Gather_Materials->Weigh_Solid Transfer_Solid 5. Transfer to Glassware (Carefully add solid to vessel) Weigh_Solid->Transfer_Solid Add_Solvent 6. Add Solvent & Dissolve (Use a funnel for liquids) Transfer_Solid->Add_Solvent Seal_Container 7. Seal Primary Container (Wipe exterior, return to storage) Add_Solvent->Seal_Container Dispose_Waste 8. Dispose of Contaminated Waste (Weigh paper, gloves into solid waste) Seal_Container->Dispose_Waste Clean_Area 9. Decontaminate Workspace (Wipe down balance and hood surface) Dispose_Waste->Clean_Area

Fig 1. Step-by-step workflow for safely weighing and dissolving the solid compound.
  • Preparation: Before handling the compound, ensure you are wearing the appropriate enhanced PPE.[18] Verify that the chemical fume hood is functioning correctly and the workspace is clean and uncluttered.[16]

  • Handling the Solid: To minimize dust, do not scrape the solid aggressively. Use a clean spatula to carefully transfer the desired amount to weigh paper or directly into a tared flask.

  • Dissolution: Place the flask containing the solid inside the fume hood. Add the desired solvent slowly to avoid splashing.

  • Post-Handling: Tightly seal the primary container of the chemical.[19] Decontaminate the spatula and the balance area. Dispose of all contaminated disposables, such as weigh paper and gloves, in the designated solid hazardous waste container.

Emergency Response and Disposal Plan

Preparation is the final pillar of the RAMP principle.[10] Knowing the correct response to an emergency is non-negotiable.

Emergency Procedures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][20]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[20] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[20] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Spill Response:

    • Small Spill (in fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[5][21]

    • Large Spill (or any spill outside a hood): Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean it up without specialized training and equipment.

Waste Disposal Protocol:

Improper disposal can lead to environmental damage and regulatory violations.[14] All waste generated from handling this compound is considered hazardous waste.

Disposal_Workflow cluster_streams Waste Segregation Waste_Generated Waste Generated Solid_Waste Contaminated Solid Waste (Gloves, weigh paper, absorbent) Waste_Generated->Solid_Waste Liquid_Waste Liquid Waste (Reaction mixtures, solvent rinses) Waste_Generated->Liquid_Waste Seal_Solid Solid Hazardous Waste Drum Solid_Waste->Seal_Solid Place in labeled, sealed container Check_Compat Check_Compat Liquid_Waste->Check_Compat Check for compatibility (Avoid acids due to THP group) Seal_Liquid Liquid Hazardous Waste Container Check_Compat->Seal_Liquid Place in labeled, sealed container

Fig 2. Decision workflow for the proper segregation and disposal of waste.
  • Segregation: Do not mix waste streams. Maintain separate, clearly labeled containers for:

    • Contaminated Solid Waste: Used gloves, weigh paper, paper towels, and spill cleanup materials.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[22]

  • Container Management: Keep waste containers securely closed when not in use.[19][23] Store them in a designated satellite accumulation area.

  • Final Disposal: Arrange for pickup and disposal through your institution's EHS office. Never pour boronic acid waste down the drain unless explicitly permitted by local regulations for very dilute, neutralized solutions, which is not recommended for this compound.[14]

By integrating these safety protocols into your daily workflow, you contribute to a safer and more effective research environment for yourself and your colleagues.

References

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Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid
Reactant of Route 2
Reactant of Route 2
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid
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